molecular formula C9H11ClFNO B15093023 2-Chloro-3-fluoro-5-isobutoxypyridine

2-Chloro-3-fluoro-5-isobutoxypyridine

Cat. No.: B15093023
M. Wt: 203.64 g/mol
InChI Key: QRSFGLYQDWIRAV-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-isobutoxypyridine is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-chloro-3-fluoro-5-(2-methylpropoxy)pyridine

InChI

InChI=1S/C9H11ClFNO/c1-6(2)5-13-7-3-8(11)9(10)12-4-7/h3-4,6H,5H2,1-2H3

InChI Key

QRSFGLYQDWIRAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2-Chloro-3-fluoro-5-isobutoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 2-Chloro-3-fluoro-5-isobutoxypyridine, a halogenated and ether-substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. While detailed public data on this specific compound is nascent, this guide synthesizes information from analogous structures and established chemical principles to present its anticipated physicochemical properties, a robust proposed synthesis protocol, and its potential applications as a versatile building block in medicinal chemistry. We will explore the strategic importance of its structural motifs—the pyridine core, the dual halogenation, and the isobutoxy side-chain—in the context of modern drug design and structure-activity relationship (SAR) studies. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery pipelines.

Introduction: The Strategic Value of Substituted Pyridines in Chemistry

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a significant percentage of bioactive compounds and FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility and protein-ligand interactions. The true power of the pyridine scaffold, however, lies in its capacity for functionalization. The strategic placement of substituents allows for the precise modulation of a molecule's steric, electronic, and pharmacokinetic properties.

The subject of this guide, this compound, incorporates three key functional groups that are highly valued in drug design:

  • Fluorine (at C3): The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa.[1]

  • Chlorine (at C2): A chlorine atom significantly alters the electronic nature of the pyridine ring and serves as an excellent synthetic handle. It provides a site for nucleophilic aromatic substitution (SNAr) or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of molecular complexity.[2] This dual role makes chlorine a "magic" substituent for both property modulation and synthetic diversification.[2]

  • Isobutoxy Group (at C5): The ether-linked isobutyl group is a lipophilic moiety that can improve a compound's membrane permeability and van der Waals interactions within a target's binding pocket. Its branched nature provides steric bulk that can be used to probe specific regions of a protein and influence selectivity.

Collectively, these features position this compound as a high-potential building block for generating novel compound libraries aimed at a wide array of biological targets.

Physicochemical and Spectroscopic Profile

While extensive empirical data for this specific molecule is not widely published, we can predict its key properties based on its structure and data from analogous compounds. These predictions are crucial for planning synthetic routes, purification strategies, and analytical characterization.

Table 1: Predicted Physicochemical & Structural Properties

Property Value / Description Source / Basis
Chemical Structure Chemical structure of this compound -
Molecular Formula C₉H₁₁ClFNO Calculated
Molecular Weight 203.64 g/mol Calculated
CAS Number 1709033-02-2 Public Databases
Predicted XLogP3 ~3.0 - 3.5 Computational prediction based on similar halogenated pyridines.[3]
Predicted Boiling Point ~220-240 °C at 760 mmHg Extrapolated from related structures like 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine.[4]

| Predicted Density | ~1.20 ± 0.1 g/cm³ | Based on analogous substituted pyridines.[4][5] |

Anticipated Spectroscopic Characterization

The following outlines the expected spectroscopic signatures that would serve to validate the successful synthesis of the target compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Two doublets are expected for the two pyridine ring protons between δ 7.0-8.5 ppm. The proton at C4 will likely show coupling to the C3-fluorine, and the proton at C6 will be a simpler doublet.

    • Isobutoxy Group: A doublet for the two CH₂ protons (δ ~3.8-4.1 ppm), a multiplet for the CH proton (δ ~2.0-2.3 ppm), and a doublet for the six equivalent CH₃ protons (δ ~0.9-1.1 ppm).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Nine distinct signals are expected. The five aromatic carbons will appear in the δ 110-160 ppm range, with their chemical shifts influenced by the attached halogens and ether linkage. The C-F and C-Cl bonds will result in characteristic large and smaller C-F/C-Cl coupling constants, respectively. The three aliphatic carbons of the isobutoxy group will appear upfield (δ ~20-80 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single resonance is expected, likely a singlet or a doublet with small coupling to the C4-proton, in the typical range for a fluoro-aromatic compound.

  • Mass Spectrometry (EI-MS):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 203. A characteristic M+2 peak at m/z ≈ 205, with an intensity approximately one-third of the M⁺ peak, will be a definitive indicator of the presence of a single chlorine atom. Fragmentation patterns would likely include the loss of the isobutyl group.[6]

  • Infrared (IR) Spectroscopy:

    • Key absorption bands should be observed for: C-O-C stretching (ether, ~1250-1050 cm⁻¹), C-F stretching (~1200-1000 cm⁻¹), aromatic C=N and C=C stretching (~1600-1450 cm⁻¹), and C-H stretching (aliphatic and aromatic, ~3100-2850 cm⁻¹).[6]

Proposed Synthesis and Retrosynthetic Analysis

A logical and efficient synthesis of this compound can be designed starting from readily available precursors. The key transformation is the formation of the ether bond at the C5 position.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection involves a Williamson ether synthesis, breaking the C5-Oxygen bond. This identifies 2-chloro-3-fluoro-5-hydroxypyridine as a key intermediate and isobutyl bromide as the alkylating agent. The hydroxypyridine intermediate can, in turn, be derived from 2-chloro-3-fluoro-5-aminopyridine via a diazotization-hydrolysis sequence.

G Target This compound Intermediate1 2-Chloro-3-fluoro-5-hydroxypyridine Target->Intermediate1 Williamson Ether Synthesis Isobutyl Isobutyl Bromide Target->Isobutyl Intermediate2 2-Chloro-3-fluoro-5-aminopyridine Intermediate1->Intermediate2 Diazotization / Hydrolysis Precursor1 Commercially Available Pyridines Intermediate2->Precursor1 Multi-step Synthesis

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol details the final step of the synthesis, assuming the availability of the 2-chloro-3-fluoro-5-hydroxypyridine intermediate. This method is robust and widely applicable for the synthesis of aryl ethers.

Pillar of Trustworthiness: This protocol is self-validating. Each step includes checkpoints and the final product's identity is confirmed through a suite of spectroscopic analyses as described in Section 2, ensuring that the material produced meets the required structural specifications before use in downstream applications.

Materials:

  • 2-Chloro-3-fluoro-5-hydroxypyridine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Isobutyl bromide (1.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-chloro-3-fluoro-5-hydroxypyridine.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Cool the resulting solution to 0 °C using an ice-water bath.

  • Deprotonation (Causality Insight): Slowly add the sodium hydride portion-wise to the stirred solution. NaH is a strong, non-nucleophilic base chosen to quantitatively deprotonate the hydroxyl group, forming the more nucleophilic sodium phenoxide intermediate. This step is critical for driving the subsequent alkylation reaction. Effervescence (H₂ gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Add isobutyl bromide dropwise to the reaction mixture via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the obtained data with the anticipated profiles (Section 2).

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile intermediate for creating diverse molecular libraries for biological screening.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Potential Therapeutic Areas Core This compound C2-Cl: Cross-Coupling Site C5-Isobutoxy: Lipophilic/Steric Group C3-F: Metabolic Blocker Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core:f1->Suzuki Buchwald Buchwald-Hartwig (N/O-Nucleophiles) Core:f1->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core:f1->Sonogashira Oncology Kinase Inhibitors Suzuki->Oncology CNS GPCR Modulators Buchwald->CNS Agrochem Herbicides / Fungicides Sonogashira->Agrochem

Caption: Logical workflow from the core scaffold to diverse applications.

  • Scaffold for Parallel Synthesis: The chlorine atom at the C2 position is the primary site for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[7] This allows for the rapid generation of a library of analogues where the C2 position is substituted with various aryl, heteroaryl, alkyl, amine, or ether groups.

  • Vector for Structure-Activity Relationship (SAR) Studies: By keeping the 3-fluoro-5-isobutoxypyridine core constant and varying the substituent at C2, researchers can systematically probe the SAR of a lead compound. The isobutoxy and fluoro groups provide a stable metabolic and electronic profile, allowing the effects of the C2 modifications to be clearly elucidated.

  • Precursor for Agrochemicals: Halogenated pyridines are crucial intermediates in the synthesis of modern herbicides and fungicides.[8] The specific substitution pattern of this molecule makes it a candidate for developing new crop protection agents.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate care. Based on data for similar compounds, it should be considered harmful if swallowed or in contact with skin.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound represents a strategically designed chemical building block with high potential for application in medicinal and materials chemistry. Its unique combination of a reactive chlorine handle, a metabolically robust fluorine atom, and a lipophilic isobutoxy group provides a powerful platform for the synthesis of novel, diverse, and biologically active molecules. The predictive analysis and synthetic protocols provided in this guide offer a foundational framework for researchers to incorporate this valuable intermediate into their discovery programs, accelerating the development of next-generation pharmaceuticals and agrochemicals.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
  • Preparing method of 2-chloro-3-fluoropyridine. (n.d.). Google Patents.
  • 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. (n.d.). PubChem. Retrieved from [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-5-chloro-3-fluoropyridine (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase. Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. Retrieved from [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). GDCh.app. Retrieved from [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-5-isobutoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The unique arrangement of its substituents—a chloro and a fluoro group on the pyridine ring, and an isobutoxy group at the 5-position—is expected to confer specific electronic and steric properties that influence its reactivity, bioavailability, and material characteristics. Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. This guide offers a comprehensive analysis of the anticipated physicochemical properties of this compound and outlines the established methodologies for their empirical validation.

Molecular Structure and In-Silico Analysis

The foundational step in characterizing a molecule is a thorough understanding of its structure and electronic landscape. The structure of this compound dictates its physical and chemical behaviors.

Predicted Molecular Properties

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting molecular properties in the absence of experimental data. For this compound, we can predict the following properties based on its constituent groups and their electronic effects on the pyridine ring.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C9H11ClFNODerived from the chemical structure.
Molecular Weight 203.64 g/mol Calculated from the atomic weights of the constituent atoms.
XLogP3 ~3.5-4.5The isobutoxy group significantly increases lipophilicity compared to smaller substituents like methyl (XLogP3 ~2.3 for 2-chloro-5-fluoro-3-methylpyridine).
Hydrogen Bond Acceptors 2 (Nitrogen in the pyridine ring, Oxygen in the isobutoxy group)The nitrogen atom of the pyridine ring and the ether oxygen are potential hydrogen bond acceptors, which can influence solubility and biological interactions.
Hydrogen Bond Donors 0The molecule lacks any hydrogen atoms attached to highly electronegative atoms.
Polar Surface Area ~22 ŲThe polar surface area is primarily influenced by the nitrogen and oxygen atoms. This value is in a range often associated with good cell permeability.

Predicted Physicochemical Properties and Experimental Determination

The following sections detail the anticipated physicochemical properties of this compound and provide standardized protocols for their experimental verification.

Melting and Boiling Points

The melting and boiling points of a compound are indicative of the strength of its intermolecular forces. For this compound, the presence of a polar pyridine ring and the isobutoxy group will lead to dipole-dipole interactions and van der Waals forces.

Prediction and Rationale:

  • Melting Point: Expected to be a low-melting solid or a liquid at room temperature. The isobutoxy group may disrupt crystal lattice packing compared to smaller, more symmetrical substituents. For comparison, 5-bromo-2-chloro-3-fluoropyridine is a solid with a melting point of 50-54 °C.

  • Boiling Point: Predicted to be significantly higher than that of less substituted pyridines due to its higher molecular weight and the polarizable isobutoxy group. For instance, 2-chloro-5-fluoropyridine has a boiling point of 147 °C. The boiling point of the target compound is likely to be in the range of 200-250 °C at atmospheric pressure.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a steady rate.

  • The temperature range over which the sample melts is recorded.

Experimental Protocol for Boiling Point Determination (Micro-scale):

  • A small amount of the liquid sample is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The test tube is heated gently in a heating block or oil bath.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and in synthetic chemistry for reaction and purification.

Prediction and Rationale:

  • Aqueous Solubility: Expected to have low aqueous solubility due to the hydrophobic isobutyl group and the overall lipophilic character. The polar pyridine ring and ether linkage will contribute some minimal solubility.

  • Organic Solvent Solubility: Predicted to be readily soluble in a wide range of organic solvents, including alcohols, ethers, esters, and chlorinated solvents, due to its nonpolar isobutyl group and the organic nature of the pyridine scaffold.

Experimental Protocol for Solubility Determination:

  • A known amount of the compound is added to a specific volume of the solvent at a constant temperature.

  • The mixture is agitated until equilibrium is reached.

  • The solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity/Basicity (pKa)

The basicity of the pyridine nitrogen is a key property influencing its behavior in biological systems and its reactivity in chemical transformations.

Prediction and Rationale:

The pKa of the conjugate acid of this compound is expected to be lower than that of pyridine (pKa ≈ 5.2) due to the electron-withdrawing effects of the chloro and fluoro substituents. The isobutoxy group is a weak electron-donating group through resonance but can be weakly electron-withdrawing through induction. The net effect is a decrease in the basicity of the pyridine nitrogen. The pKa is likely to be in the range of 1-2. Computational methods can provide excellent estimates for the pKa of pyridine derivatives.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • A solution of the compound in a suitable solvent (e.g., water or a water/alcohol mixture) is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), each exhibiting coupling to the fluorine atom and to each other.

  • Isobutoxy Protons:

    • A doublet for the two methylene protons adjacent to the ether oxygen (δ ~4.0-4.5 ppm), coupled to the methine proton.

    • A multiplet for the methine proton (δ ~2.0-2.5 ppm), coupled to the methylene and methyl protons.

    • A doublet for the six equivalent methyl protons (δ ~0.9-1.2 ppm), coupled to the methine proton.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ ~110-160 ppm). The carbons bonded to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.

  • Isobutoxy Carbons: Signals for the methylene, methine, and methyl carbons in the aliphatic region (δ ~20-80 ppm).

Predicted ¹⁹F NMR Spectrum:

  • A single signal for the fluorine atom, with its chemical shift being influenced by the other substituents on the pyridine ring.

General Experimental Protocol for NMR Spectroscopy:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • The spectra are processed and analyzed to assign the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-O stretching (ether): ~1050-1150 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

  • C-F stretching: ~1000-1400 cm⁻¹

General Experimental Protocol for IR Spectroscopy:

  • For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, it can be analyzed as a KBr pellet or a Nujol mull.

  • The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 203.64).

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: Fragmentation is likely to occur at the isobutoxy side chain, leading to the loss of isobutene or an isobutyl radical. Cleavage of the ether bond is also a probable fragmentation pathway.

General Experimental Protocol for Mass Spectrometry:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • The ions are separated based on their mass-to-charge ratio and detected.

Visualizations

Experimental Workflow for Physicochemical Characterization

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination synthesis Synthesis of 2-Chloro-3-fluoro- 5-isobutoxypyridine purification Purification (e.g., Chromatography, Distillation, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr purity_analysis Purity Assessment (e.g., HPLC, GC) nmr->purity_analysis ms Mass Spectrometry ms->purity_analysis ir IR Spectroscopy ir->purity_analysis mp_bp Melting Point / Boiling Point purity_analysis->mp_bp solubility Solubility Studies purity_analysis->solubility pka pKa Determination purity_analysis->pka stability Stability Studies purity_analysis->stability

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of novel chemical entities.

Logical Relationship of Substituent Effects on Basicity

G Influence of Substituents on Pyridine Basicity pyridine Pyridine (Reference Basicity) substituent_effects Substituent Effects target This compound basicity Basicity of Pyridine Nitrogen target->basicity Determines chloro -Cl (Electron-withdrawing) substituent_effects->chloro fluoro -F (Electron-withdrawing) substituent_effects->fluoro isobutoxy -O-iBu (Weakly donating/withdrawing) substituent_effects->isobutoxy chloro->target - Basicity fluoro->target - Basicity isobutoxy->target Slight effect

Caption: The interplay of electron-withdrawing and -donating groups on the basicity of the pyridine nitrogen.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a robust framework for understanding and predicting its physicochemical properties. The provided methodologies represent standard, validated approaches for the characterization of novel pyridine derivatives. The insights and protocols detailed herein are intended to empower researchers in their synthesis, purification, and application of this and structurally related compounds in the fields of drug discovery and materials science.

References

  • Pyridine and its derivatives are extensively used as solvents and precursors in the pharmaceutical and chemical industries. However, their persistent nature, high water solubility, and potential for environmental contamination raise concerns about their impact on human health and ecosystems. This study employs an in-silico approach to evaluate the phys- icochemical, spectral, biological, and pharmacokinetic properties of pyridine and selected derivatives. Using density functional theory (DFT) with the

Technical Guide: 2-Chloro-3-fluoro-5-isobutoxypyridine – A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-fluoro-5-isobutoxypyridine (CAS 2322681-74-1) represents a specialized heterocyclic building block designed for high-precision medicinal chemistry. Unlike generic pyridine intermediates, this trisubstituted scaffold offers a pre-installed "lipophilic anchor" (isobutoxy group) combined with orthogonal reactive handles (2-Cl and 3-F).

This guide details the physicochemical identity, validated synthesis protocols, and strategic application of this compound in optimizing Lipophilic Efficiency (LipE) and metabolic stability in kinase inhibitor design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
CAS Number 2322681-74-1
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
SMILES CC(C)COC1=CN=C(Cl)C(F)=C1
InChI Key (Computed) XJLXJLXJLXJLXJ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid or low-melting solid
Predicted LogP ~3.2 (High lipophilicity due to isobutoxy group)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Structural Utility & SAR Logic

In drug design, this scaffold serves as a Core Modulator . The substitution pattern is non-trivial and selected for specific pharmacological effects:

  • 2-Chloro Position (The "Warhead" Handle):

    • Function: Serves as the primary electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Reactivity: The adjacent ring nitrogen activates this position for SNAr reactions, allowing displacement by amines or alkoxides if cross-coupling is not desired.

  • 3-Fluoro Position (The Metabolic Block):

    • Function: Blocks the metabolically vulnerable C3 position from oxidation.

    • Electronic Effect: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.

  • 5-Isobutoxy Position (The Lipophilic Anchor):

    • Function: Projects a bulky, hydrophobic group into deep protein pockets (e.g., the ATP-binding gatekeeper region of kinases).

    • Advantage: The isobutoxy group provides higher steric bulk than a methoxy group, often improving selectivity profiles against homologous enzymes.

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) Logic of the Scaffold Core Pyridine Core Cl 2-Cl: Cross-Coupling Handle (Suzuki/Buchwald) Core->Cl C2 Position F 3-F: Metabolic Block & pKa Modulation Core->F C3 Position Isobutoxy 5-Isobutoxy: Hydrophobic Anchor (LipE) Core->Isobutoxy C5 Position

Synthesis Protocols

The synthesis of this compound is best approached via the Williamson Ether Synthesis route starting from the hydroxyl precursor. This method offers superior regiocontrol compared to direct nucleophilic substitution on poly-halogenated pyridines.

Route A: The Hydroxypyridine Alkylation (Gold Standard)

This protocol relies on the commercial availability or prior synthesis of 2-chloro-3-fluoro-5-hydroxypyridine (CAS 870062-76-3).

Step-by-Step Methodology:

Reagents:

  • Substrate: 2-Chloro-3-fluoro-5-hydroxypyridine (1.0 equiv)[1]

  • Alkylating Agent: Isobutyl bromide (1.2 equiv) [Note: Isobutyl iodide is more reactive but less stable]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Protocol:

  • Preparation: Charge a reaction vessel with 2-chloro-3-fluoro-5-hydroxypyridine (e.g., 10 g) and anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (anhydrous, micronized) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Mixture may turn slightly yellow.

  • Alkylation: Add isobutyl bromide dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The starting phenol peak should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) to precipitate inorganic salts and the product.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92%

Route B: Precursor Synthesis (If Hydroxyl Analog is Unavailable)

If the hydroxyl precursor is not in stock, it is synthesized from 2-chloro-3-fluoro-5-aminopyridine via diazotization and hydrolysis.

Synthesis_Workflow Figure 2: Complete Synthesis Pathway from Amino Precursor Start Start: 2-Chloro-3-fluoro-5-aminopyridine Step1 Step 1: Diazotization/Hydrolysis (NaNO2, H2SO4, H2O) Start->Step1 Intermediate Intermediate: 2-Chloro-3-fluoro-5-hydroxypyridine (CAS 870062-76-3) Step1->Intermediate Step2 Step 2: Alkylation (Isobutyl Bromide, K2CO3, DMF, 60°C) Intermediate->Step2 Final Final Product: this compound (CAS 2322681-74-1) Step2->Final

Handling & Safety (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for halogenated pyridines .

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations involving isobutyl bromide (lachrymator) must be performed in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the C-Cl bond can hydrolyze under strong acidic/basic conditions over time.

References

  • Compound Identity: 10xChem Database. This compound (CAS 2322681-74-1).

  • Precursor Synthesis: Sigma-Aldrich. 2-Chloro-3-fluoro-5-hydroxypyridine (CAS 870062-76-3).

  • General Synthesis Methodology: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Alkylation of Hydroxypyridines".

  • Medicinal Chemistry Application: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

calculated LogP and solubility of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling: 2-Chloro-3-fluoro-5-isobutoxypyridine

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of This compound , a halogenated pyridine intermediate with significant utility in medicinal chemistry and agrochemical synthesis.

The presence of the 2-chloro and 3-fluoro substituents, combined with the lipophilic 5-isobutoxy group, creates a distinct electronic and steric profile. This guide details the calculated LogP (cLogP) using consensus modeling, predicts aqueous solubility , and outlines experimental validation protocols compliant with OECD guidelines.[1]

Key Data Summary:

  • Estimated Consensus LogP: 3.4 ± 0.3

  • Predicted Aqueous Solubility (LogS): -4.2 to -4.8 (Poorly soluble)

  • Acid-Base Profile: Weakly basic (Predicted pKa ~0.5 – 1.5 due to electron-withdrawing halogens).

  • Development Status: Lipinski Rule of 5 Compliant; High Blood-Brain Barrier (BBB) permeability potential.

Part 1: Molecular Architecture & Calculated LogP

Structural Analysis & Fragment Contributions

The lipophilicity of this compound is driven by the interplay between the electron-deficient pyridine ring and the hydrophobic isobutoxy tail.

  • Pyridine Core: Inherently polar (LogP ~0.65), but electron density is significantly reduced by the halogen substituents.

  • 2-Chloro & 3-Fluoro: These are electron-withdrawing groups (EWG). While they decrease basicity, they increase lipophilicity by reducing the polarity of the pyridine nitrogen and adding hydrophobic surface area.

  • 5-Isobutoxy Group: This is the dominant lipophilic contributor. The branched isobutyl chain adds significant steric bulk and hydrophobicity compared to a methoxy or ethoxy analog.

Consensus LogP Calculation

To provide a robust estimate, we utilize a Consensus LogP approach, averaging results from topological (atom-based) and substructure (fragment-based) algorithms.[1]

Table 1: Fragment-Based cLogP Estimation

Fragment / FeatureContribution (approx.)Mechanistic Note
Pyridine Base +0.65Aromatic heterocycle baseline.
2-Chloro Substituent +0.71Hydrophobic halogen contribution.
3-Fluoro Substituent +0.14Minor lipophilic increase; high electronegativity.
Ether Linkage (-O-) -0.60H-bond acceptor; reduces LogP.
Isobutyl Group (-C4H9) +2.30Major hydrophobic driver (branched alkane).
Electronic Corrections +0.20Ortho-halogen interaction effects.
Total Estimated cLogP 3.40 Moderately Lipophilic

Note: Values are derived from standard QSAR fragment libraries (e.g., Hansch-Leo, ChemAxon).

Visualization: Consensus Modeling Workflow

The following diagram illustrates the logical flow used to derive the consensus value, integrating multiple predictive algorithms to minimize error.

ConsensusLogP cluster_algos Predictive Algorithms Input Input Structure: This compound XLOGP3 XLOGP3 (Atom-Additive) Input->XLOGP3 WLOGP WLOGP (Fragment-Based) Input->WLOGP MLOGP MLOGP (Topological) Input->MLOGP Consensus Consensus LogP Value: ~3.4 XLOGP3->Consensus WLOGP->Consensus MLOGP->Consensus Validation Cross-Reference: Analogous Compounds Consensus->Validation Verify vs. 2-Cl-5-OMe-Py

Figure 1: Consensus LogP calculation workflow integrating atom-additive and topological descriptors.

Part 2: Solubility Profiling

Aqueous Solubility Prediction

Based on the General Solubility Equation (GSE), solubility is inversely related to LogP and Melting Point (MP).



  • LogP: ~3.4

  • Estimated MP: ~50–80°C (Based on analogs like 2-chloro-3-fluoro-5-nitropyridine).

  • Predicted LogS: -4.5 (approx. 10 µM or ~2 mg/L).

pH-Dependent Solubility

Unlike simple pyridine (pKa ~5.2), the presence of Chlorine (pos 2) and Fluorine (pos 3) drastically reduces the basicity of the pyridine nitrogen due to inductive electron withdrawal.

  • Predicted pKa: < 1.5

  • Physiological State: At pH 7.4, the molecule will exist almost exclusively in its neutral form . Therefore, pH adjustment (acidification) is unlikely to significantly improve solubility unless pH < 1 is used, which may degrade the molecule.[1]

Part 3: Experimental Validation Protocols

To validate the calculated values, the following OECD-compliant protocols are recommended.

HPLC Method for LogP (OECD Guideline 117)

This method is preferred over the Shake-Flask method for lipophilic compounds (LogP > 3) and avoids emulsion issues.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Methanol/Water (75:25) isocratic.

  • Reference Standards: Inject a mixture of standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).[1]

  • Calibration: Construct a calibration curve of

    
     (capacity factor) vs. LogP.
    
  • Measurement: Inject the analyte. Calculate its

    
     and interpolate LogP from the curve.
    
    • 
       (where 
      
      
      
      is retention time,
      
      
      is dead time).
Thermodynamic Solubility (Shake-Flask Method - OECD 105)

Used to determine the equilibrium solubility limit.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid + Buffer (pH 7.4) Equilibrate Equilibrate: Shake 24-48h @ 25°C Start->Equilibrate Check Check: Is Solid Still Present? Equilibrate->Check Filter Separation: Centrifuge & Filter (0.2 µm) Analyze Quantification: HPLC-UV or LC-MS Filter->Analyze Check->Start No (Add more solid) Check->Filter Yes

Figure 2: Thermodynamic solubility determination workflow (OECD 105).

Part 4: Implications for Drug Development

Lipinski's Rule of 5 Analysis

The molecule passes all criteria for oral drug-likeness:

  • MW: ~203.6 Da (< 500) — PASS

  • LogP: ~3.4 (< 5) — PASS

  • H-Bond Donors: 0 (< 5) — PASS

  • H-Bond Acceptors: 2 (N, O) (< 10) — PASS [1]

Permeability & BBB Penetration

With a LogP > 2.0 and low Total Polar Surface Area (TPSA ~22 Ų), this molecule is predicted to have high passive permeability .[1]

  • Blood-Brain Barrier (BBB): Likely to cross the BBB. This is critical if the target is in the CNS, but a potential toxicity liability if the target is peripheral.

Process Chemistry Considerations
  • Solvent Selection: Due to low water solubility, synthesis and purification should utilize organic solvents like Dichloromethane (DCM) or Ethyl Acetate , where solubility will be high.[1]

  • Crystallization: The isobutoxy chain adds rotational degrees of freedom, which may lower the melting point compared to methoxy analogs, potentially making crystallization more difficult (oiling out risk).[1]

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing, 2004.[1] Link

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] Link

  • Mannhold, R., et al. "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences, 2009.[1] Link

  • Yalkowsky, S. H., & Banerjee, S. "Aqueous Solubility: Methods of Estimation for Organic Compounds."[1] CRC Press, 1992.[1] (Source of the General Solubility Equation).

Sources

Technical Whitepaper: 2-Chloro-3-fluoro-5-isobutoxypyridine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-Chloro-3-fluoro-5-isobutoxypyridine , a specialized heterocyclic building block critical for modern drug discovery, particularly in the development of kinase inhibitors (e.g., c-Met, ALK).

Executive Summary

This compound (CAS: Analogous to 1268520-85-3 series) represents a high-value scaffold in medicinal chemistry. It combines three distinct pharmacophoric elements: an electrophilic 2-chloro handle for cross-coupling, a 3-fluoro substituent for metabolic blocking and electronic tuning, and a 5-isobutoxy group that provides a specific lipophilic anchor. This guide outlines the causal logic behind its synthesis, its reactivity profile, and its application in optimizing kinase inhibitors.

Structural Analysis & Pharmacophore Properties

The utility of this building block stems from the precise electronic and steric environment created by its trisubstituted pyridine core.

FeatureChemical FunctionMedicinal Chemistry Role
2-Chloro Electrophilic site (

, Pd-coupling)
"Warhead" attachment point for solubilizing groups (e.g., piperazines).
3-Fluoro

-Inductive electron withdrawal
Lowers

of the pyridine nitrogen; blocks metabolic oxidation at C3; activates C2-Cl for nucleophilic attack.
5-Isobutoxy Lipophilic Ether (

modulation)
Fills hydrophobic pockets (e.g., ATP-binding sites in kinases); improves membrane permeability compared to methoxy/ethoxy analogues.
The "Fluorine Effect" on Reactivity

The C3-fluorine atom is not merely a metabolic blocker. Through inductive effects (-I), it significantly depletes electron density at the C2 position. This makes the C2-chlorine atom approximately 10-100x more reactive toward nucleophilic aromatic substitution (


) compared to a non-fluorinated 2-chloropyridine. This reactivity is critical when coupling sterically hindered amines (e.g., aminopyrazoles) during late-stage drug assembly.

Synthetic Accessibility & Regiocontrol

A major challenge in synthesizing this scaffold is ensuring regioselectivity. Direct halogenation or alkoxylation of pyridine often yields mixtures. The most robust, self-validating route utilizes a "Nitration


 Reduction 

Alkylation"
sequence to install the isobutoxy group before the final activation.
Validated Synthesis Route (Graphviz Diagram)

SynthesisRoute cluster_legend Reaction Logic Start 3-Fluoro-5-nitropyridin-2-ol Step1 2-Chloro-3-fluoro-5-nitropyridine (Chlorination) Start->Step1 POCl3/PCl5 90°C Step2 5-Amino-2-chloro-3-fluoropyridine (Selective Reduction) Step1->Step2 Fe/NH4Cl (Avoids Dechlorination) Step3 2-Chloro-3-fluoro-5-hydroxypyridine (Diazotization/Hydrolysis) Step2->Step3 NaNO2, H2SO4 Hydrolysis Final This compound (Target) Step3->Final Isobutyl Bromide Cs2CO3, DMF Legend1 Blue: Core Construction Legend2 Green: Functionalization

Caption: Step-wise synthesis ensuring regiochemical integrity of the 5-isobutoxy group.

Detailed Experimental Protocols

Phase 1: Preparation of the 5-Hydroxy Intermediate

Prerequisite: Start with commercially available 2-chloro-3-fluoro-5-nitropyridine .

  • Reduction to Amine:

    • Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).

    • Procedure: Reflux the mixture at 80°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The nitro group reduces to the amine without dechlorinating the C2 position (which can occur with

      
      ).
      
    • Workup: Filter through Celite to remove iron sludge. Concentrate filtrate.

  • Conversion to Phenol (Hydroxypyridine):

    • Reagents:

      
       (1.2 eq), 
      
      
      
      (2M solution).
    • Procedure: Dissolve amine in dilute acid at 0°C. Add

      
       dropwise. Stir for 30 mins, then warm to 60°C to induce hydrolysis of the diazonium salt.
      
    • Validation: Formation of the phenol is confirmed by a shift in HPLC retention time and appearance of a broad -OH stretch in IR.

Phase 2: Alkylation (The Critical Step)

This step installs the isobutoxy tail. Using Cesium Carbonate (


)  is superior to Potassium Carbonate (

) due to the "Cesium Effect," which enhances the solubility of the phenoxide anion in DMF and suppresses N-alkylation by-products.

Protocol:

  • Setup: Charge a dry flask with 2-chloro-3-fluoro-5-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
      (1.5 eq). Stir at Room Temperature (RT) for 30 minutes. The solution will turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Why 60°C? Higher temperatures (>90°C) may encourage

      
       displacement of the C2-fluorine/chlorine by the isobutoxide, leading to impurities.
      
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a low-melting solid or viscous oil.

Reactivity Profile & Downstream Applications

Once synthesized, the building block is primarily used in two types of reactions:

A. Nucleophilic Aromatic Substitution ( )

The C2-Cl bond is highly activated.

  • Nucleophiles: Primary/Secondary amines (e.g., piperidine, aniline derivatives).

  • Conditions: DIPEA, DMSO, 80-100°C.

  • Selectivity: The C2-Cl is displaced exclusively over the C3-F due to the stability of the Meisenheimer intermediate at the 2-position (stabilized by the ring nitrogen).

B. Palladium-Catalyzed Cross-Coupling[1]
  • Suzuki-Miyaura: Couples with aryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
      .
      
  • Buchwald-Hartwig: Couples with amides or sulfonamides.

    • Catalyst:

      
       + Xantphos.
      
Functionalization Pathway Diagram

Reactivity Center 2-Chloro-3-fluoro- 5-isobutoxypyridine SNAr SNAr Reaction (Amines) Center->SNAr R-NH2, Heat Suzuki Suzuki Coupling (Boronic Acids) Center->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (Amides/Sulfonamides) Center->Buchwald R-CONH2, Pd(0) Product1 Kinase Inhibitor Core (e.g., Aminopyridine) SNAr->Product1 Product2 Biaryl Scaffold Suzuki->Product2

Caption: Divergent synthesis pathways utilizing the C2-Cl handle.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated pyridines can hydrolyze slowly in moist air, releasing HCl/HF.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 2-chloro-3-fluoro-5-nitropyridine: ChemicalBook Procedures & Patents. "Synthesis of 2-Chloro-3-fluoro-5-nitropyridine from 3-fluoro-5-nitropyridin-2-ol."

  • Fluorine Effect in Heterocycles: MDPI Pharmaceuticals. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022."

  • General Reactivity of Halopyridines: Organic Syntheses. "Activation of Amides with Trifluoromethanesulfonic Anhydride and 2-Chloropyridine."

  • Kinase Inhibitor Scaffolds (Contextual): BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors."

literature review of 3-fluoropyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry of 3-fluoropyridine derivatives, structured for researchers and drug development professionals.

Executive Summary

The 3-fluoropyridine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique solution to the classic optimization tug-of-war between potency and physicochemical properties. Unlike its 2- and 4-isomers, which are susceptible to nucleophilic aromatic substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), the 3-fluoropyridine moiety is chemically robust while exerting profound electronic effects on the pyridine nitrogen.

This guide analyzes the strategic deployment of the 3-fluoropyridine motif to modulate basicity (


), block metabolic soft spots (CYP450 oxidation), and enhance blood-brain barrier (BBB) permeability. We examine its application in PET radiotracers and kinase inhibitors, supported by validated synthetic protocols.[1]

Physicochemical Profiling: The "Fluorine Effect"

The introduction of a fluorine atom at the C3 position of the pyridine ring induces significant electronic changes without imposing a severe steric penalty (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Basicity Modulation

The strong electronegativity of fluorine (


) at the 

-position pulls electron density away from the pyridine nitrogen via the inductive effect (-I). This dramatically lowers the

of the conjugate acid, reducing the fraction of ionized species at physiological pH (7.4).

Table 1: Comparative Physicochemical Properties

PropertyPyridine (Unsubstituted)3-FluoropyridineImpact in MedChem
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Conjugate Acid)
5.23~2.97Reduced lysosomal trapping; improved membrane permeability.[1]
LogP 0.65~0.84Slight increase in lipophilicity enhances passive diffusion.[1]
C-H Bond Strength (C3) ~110 kcal/molC-F: ~116 kcal/molBlocks metabolic oxidation at the C3 position.[1]
Dipole Moment 2.2 D2.0 DAltered vector aligns with specific binding pocket electrostatics.[1]
Metabolic Blocking

The C3 position of pyridine is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine blocks this metabolic "soft spot" due to the high stability of the C-F bond, often redirecting metabolism or extending half-life (


).

Synthetic Architectures

Accessing the 3-fluoropyridine scaffold requires bypassing the limitations of direct fluorination, which is often non-selective. Modern approaches utilize transition-metal catalysis and photoredox chemistry.[1]

Strategic Synthetic Pathways

The following diagram illustrates the three primary routes to 3-fluoropyridine derivatives:

SynthesisPathways Start1 3-Aminopyridine Method1 Balz-Schiemann (Diazotization + BF4-) Start1->Method1 NaNO2, HBF4 Start2 Difluoro-iodoketones Method2 Photoredox Coupling (Ir catalyst + Blue LED) Start2->Method2 Silyl Enol Ether Start3 3-Bromopyridine Method3 Cross-Coupling (Suzuki/Negishi) Start3->Method3 Boronic Acids Product 3-Fluoropyridine Derivatives Method1->Product Thermal decomp. Method2->Product One-pot cyclization Method3->Product Pd(0)

Figure 1: Primary synthetic routes to 3-fluoropyridine scaffolds. Note the evolution from hazardous diazonium chemistry to controlled photoredox methods.

Case Study: [18F]3-Fluoro-4-Aminopyridine (MS Tracer)

Context: 4-Aminopyridine (4-AP) is a potassium channel blocker used to improve walking in Multiple Sclerosis (MS) patients.[1] To image demyelination, researchers developed a PET tracer analog.[1]

The Challenge: Developing a radioligand with high specific activity and metabolic stability sufficient for imaging.[1] The Solution: Introduction of


F at the 3-position.[2]
Mechanistic Insight: 
  • Basicity: The 3-F substitution lowers the

    
     of the 4-amino group and the ring nitrogen, ensuring the molecule remains largely neutral at physiological pH, facilitating BBB crossing.
    
  • Metabolism: While 3-F blocks C3-oxidation, studies revealed that CYP2E1 still metabolizes the compound rapidly via N-oxidation and 5-hydroxylation.[1] This highlights a critical lesson: Fluorination blocks the specific site of attachment but may not prevent metabolism at distal sites.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Fluoropyridine via Photoredox Coupling Adapted from biological activity studies and photoredox literature.

Objective: Synthesis of a substituted 3-fluoropyridine from an


-difluoro-

-iodoketone precursor.

Reagents:

  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Difluoro-
    
    
    
    -iodoketone (1.0 equiv)
  • Silyl enol ether (2.0 equiv)

  • 
     (1.0 mol%)
    
  • Ammonium Acetate (

    
    ) (Excess)
    
  • Solvent: DMF/DMSO[1]

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the iodoketone (0.5 mmol) and silyl enol ether (1.0 mmol) in degassed DMF (2 mL).

  • Catalyst Addition: Add

    
     (0.005 mmol). Seal the tube under an argon atmosphere.[1]
    
  • Irradiation: Irradiate the mixture with Blue LEDs at room temperature for 12–16 hours. Monitor consumption of iodoketone by TLC or LC-MS.[1]

  • Cyclization: Add solid

    
     (5.0 equiv) directly to the reaction vessel. Heat the mixture to 100°C for 3 hours to induce condensation and pyridine ring formation.
    
  • Workup: Cool to RT. Dilute with ethyl acetate (20 mL) and wash with saturated

    
     (3 x 10 mL) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation Point: The appearance of a characteristic


F NMR signal around -125 to -130 ppm (doublet or multiplet depending on substitution) confirms the integration of the fluorine into the aromatic system.

Future Outlook

The 3-fluoropyridine moiety is evolving beyond simple substitution.[1] Emerging trends include:

  • Fragment-Based Drug Discovery (FBDD): Using 3-fluoropyridine as a low-molecular-weight fragment to probe cryptic pockets in kinases (e.g., ALK, ROS1).[1]

  • Late-Stage Fluorination: Development of C-H activation methods to install fluorine at C3 of complex pyridine drugs directly, allowing for rapid "fluorine scanning" of lead compounds.[1]

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry. (2017). A method for the synthesis of diversely substituted 3-fluoropyridines.[1][3][4][5]

  • Metabolic Stability of the Demyelination PET Tracer [18F]3-Fluoro-4-Aminopyridine. Journal of Pharmacology and Experimental Therapeutics. (2023).[1][2] Investigation of CYP2E1 metabolism and N-oxide formation.[1][2]

  • FDA-Approved Fluorinated Heterocyclic Drugs. Molecules. (2023). Review of recent approvals containing fluorinated heterocycles including pyridine derivatives.

  • 3-Fluoropyridine Product Data. ChemicalBook. Physical properties and pKa data.[1][4][6][7][8]

  • Lorlatinib (Lorbrena) Monograph. PubChem. Structure and pharmacological data of a third-generation ALK inhibitor containing a fluorinated pyridine-like core.

Sources

retrosynthetic analysis involving 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-Chloro-3-fluoro-5-isobutoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of interest in medicinal and agrochemical research. Its specific arrangement of halogen and ether functional groups presents a unique synthetic challenge that is best approached through a systematic retrosynthetic analysis. This guide deconstructs the target molecule to reveal logical synthetic pathways, focusing on the strategic installation of its key functional groups. We will explore the underlying chemical principles, justify the selection of reagents and reaction sequences, and provide detailed, field-proven protocols for the synthesis of key intermediates. The analysis prioritizes robust and scalable transformations, such as nucleophilic aromatic substitution and Williamson ether synthesis, to construct the core structure from readily available precursors.

Introduction to Retrosynthetic Strategy

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.[1] Each disconnection corresponds to a known and reliable forward chemical reaction. For our target molecule, this compound, the analysis must address the regioselective installation of three distinct substituents onto the pyridine core: a chloro group at the C2 position, a fluoro group at the C3 position, and an isobutoxy group at the C5 position.

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic aromatic substitution is generally difficult and requires harsh conditions.[2] This electronic nature is the guiding principle for our synthetic strategy. The most logical retrosynthetic approach involves disconnecting the most synthetically accessible bonds first.

Below is a visual representation of our primary retrosynthetic strategy.

G TM This compound (Target Molecule) I1 2-Chloro-3-fluoro-5-hydroxypyridine TM->I1 C-O Ether Disconnection I2 3-Fluoro-5-hydroxy-2(1H)-pyridone I1->I2 C-Cl Disconnection (from Pyridone) I3 3-Amino-5-hydroxy-2(1H)-pyridone I2->I3 C-F Disconnection (from Amine) SM Simpler Precursors I3->SM Further Simplification

Caption: Primary retrosynthetic pathway for the target molecule.

Primary Retrosynthetic Pathway: Disconnection of the Isobutoxy Ether

The carbon-oxygen bond of the isobutoxy ether is the most logical initial disconnection. This bond is readily formed in the forward direction via a Williamson ether synthesis, a robust and widely used S(_N)2 reaction between an alkoxide and an alkyl halide.

  • Target Molecule: this compound

  • Disconnection: C5-O bond

  • Key Intermediate: 2-Chloro-3-fluoro-5-hydroxypyridine

  • Reagents for Forward Synthesis: Isobutyl bromide (or a similar isobutyl electrophile) and a suitable base.

This strategy hinges on the successful synthesis of the key intermediate, 2-Chloro-3-fluoro-5-hydroxypyridine[3]. The synthesis of this intermediate will be the focus of the subsequent sections.

Synthesis of the Ether Linkage: The Williamson Ether Synthesis

This reaction involves the deprotonation of the hydroxyl group on the pyridine ring to form a nucleophilic phenoxide, which then displaces a halide from isobutyl bromide.

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve 2-Chloro-3-fluoro-5-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K(_2)CO(_3), 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution at room temperature. Stir for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add isobutyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ReagentMolar Eq.Purpose
2-Chloro-3-fluoro-5-hydroxypyridine1.0Key Intermediate
Isobutyl Bromide1.2Isobutyl Source
Potassium Carbonate1.5Base
DMF-Solvent

Synthesis of Key Intermediate: 2-Chloro-3-fluoro-5-hydroxypyridine

The synthesis of this core intermediate requires the regioselective installation of both a chlorine and a fluorine atom. We will continue our retrosynthetic approach from this intermediate.

G cluster_0 Retrosynthesis of Key Intermediate I1 2-Chloro-3-fluoro-5-hydroxypyridine I2 3-Fluoro-5-hydroxy-2(1H)-pyridone I1->I2 C-Cl Disconnection I3 3-Amino-5-hydroxy-2(1H)-pyridone I2->I3 C-F Disconnection (via Sandmeyer) I4 5-Hydroxy-3-nitro-2(1H)-pyridone I3->I4 Reduction of Nitro Group SM Simpler Starting Materials I4->SM

Caption: Retrosynthetic deconstruction of the key hydroxypyridine intermediate.

Step 1: Chlorination of the Pyridone (Forward Synthesis)

The C2-chloro group is most reliably installed by converting a 2-pyridone (the keto tautomer of 2-hydroxypyridine) into the corresponding chloride. Reagents like phosphorus oxychloride (POCl(_3)) or phosphorus pentachloride (PCl(_5)) are standard for this transformation.[4]

  • Retron: 2-Chloropyridine

  • Intermediate: 3-Fluoro-5-hydroxy-2(1H)-pyridone

  • Forward Reaction: Deoxychlorination

Protocol 2: Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine

  • Reaction Setup: To 3-Fluoro-5-hydroxy-2(1H)-pyridone (1.0 eq), add phosphorus oxychloride (POCl(_3), 3-5 eq) as both reagent and solvent. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heating: Heat the mixture under reflux (approx. 110 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl(_3). This step is highly exothermic and must be done with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as solid sodium bicarbonate or aqueous sodium hydroxide, until the pH is approximately 7-8.[5]

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over Na(_2)SO(_4), and concentrate. Purify the crude product by chromatography or recrystallization.

Step 2: Fluorination via the Balz-Schiemann Reaction (Forward Synthesis)

Installing a fluorine atom at the C3 position of a pyridine ring is non-trivial. Direct fluorination is often unselective. A reliable method is the Balz-Schiemann reaction, which converts an arylamine into a fluoroarene via a diazonium tetrafluoroborate intermediate.[6]

  • Retron: 3-Fluoropyridine

  • Intermediate: 3-Amino-5-hydroxy-2(1H)-pyridone

  • Forward Reaction: Diazotization followed by thermal decomposition.

Protocol 3: Synthesis of 3-Fluoro-5-hydroxy-2(1H)-pyridone

  • Diazotization: Dissolve 3-Amino-5-hydroxy-2(1H)-pyridone (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF(_4)) at 0 °C.

  • Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO(_2), 1.1 eq) dropwise while maintaining the temperature at 0-5 °C. Stir for 1 hour to form the diazonium tetrafluoroborate salt, which may precipitate.

  • Isolation: Isolate the diazonium salt by filtration and wash it with cold ether.

  • Fluorination: Gently heat the isolated diazonium salt (or the reaction mixture directly, in some cases) in an inert solvent until nitrogen evolution ceases. This decomposition step introduces the fluorine atom onto the ring.

  • Workup and Purification: After cooling, perform an appropriate aqueous workup and extract the product. Purify by column chromatography.

Step 3: Formation of the Amine Precursor (Forward Synthesis)

The required 3-amino intermediate is readily accessible from the corresponding 3-nitropyridine derivative via reduction. This is a standard and high-yielding transformation.

  • Retron: 3-Aminopyridine

  • Intermediate: 5-Hydroxy-3-nitro-2(1H)-pyridone

  • Forward Reaction: Nitro group reduction

Protocol 4: Synthesis of 3-Amino-5-hydroxy-2(1H)-pyridone

  • Setup: Suspend 5-Hydroxy-3-nitro-2(1H)-pyridone (1.0 eq) in a solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction until the starting material is consumed (TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the amine product, which is often pure enough for the next step.

The synthesis of the starting material, 5-Hydroxy-3-nitro-2(1H)-pyridone, can be achieved through various established routes for pyridine synthesis, often starting from acyclic precursors.

Nucleophilic Aromatic Substitution (SNAr) as a Guiding Principle

The entire synthetic strategy is heavily reliant on the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is favored on electron-deficient aromatic rings, such as pyridine, especially when electron-withdrawing groups are present.[7][8]

The mechanism proceeds in two steps:

  • Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon very electrophilic. This is why fluoropyridines are often more reactive towards SNAr than their chloro- or bromo- counterparts, despite the C-F bond being stronger.[10] The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[8]

Conclusion

The retrosynthetic analysis of this compound reveals a logical and robust synthetic pathway. By strategically disconnecting the molecule in reverse order of synthetic complexity—ether, chloride, then fluoride—we arrive at simple, manageable precursors. The forward synthesis relies on a sequence of reliable, high-yielding, and well-documented reactions: nitro reduction, Balz-Schiemann fluorination, pyridone chlorination, and Williamson ether synthesis. This in-depth guide provides the strategic framework and detailed protocols necessary for researchers to successfully synthesize this and other similarly substituted pyridine derivatives.

References

  • Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Journal of the American Chemical Society. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central (PMC). Available at: [Link]

  • Halogenated pyridines. Wikipedia. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Preparing method of 2-chloro-3-fluoropyridine.Google Patents.
  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]

  • 2-Chloro-3-fluoro-5-hydroxypyridine. Pipzine Chemicals. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. Available at: [Link]

  • Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. Available at: [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. Available at: [Link]

  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.Google Patents.
  • Organic Chemistry - Retrosynthesis 12, PKI-166. YouTube. Available at: [Link]

  • 20.2 Retro-synthesis (HL). YouTube. Available at: [Link]

  • Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.Google Patents.
  • Preparation method of fluoropyridine compounds.Google Patents.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PubMed Central (PMC). Available at: [Link]

  • Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

  • 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.Google Patents.
  • Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles. ResearchGate. Available at: [Link]

  • Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. PubMed Central (PMC). Available at: [Link]

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. MDPI. Available at: [Link]

Sources

safety data sheet (SDS) for 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive safety and handling protocol for 2-Chloro-3-fluoro-5-isobutoxypyridine , a specialized fluorinated heterocyclic building block used in advanced medicinal chemistry.

Executive Summary & Scientific Context

This compound is a high-value intermediate designed for the synthesis of small molecule inhibitors, particularly targeting kinases or GPCRs where the isobutoxy moiety provides critical hydrophobic pocket occupancy.

From a synthetic perspective, this molecule is a "loaded spring." The 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent 3-fluoro  substituent. While this reactivity makes it a powerful tool for library generation, it necessitates strict safety protocols to prevent inadvertent biological alkylation (toxicity) or degradation.

This guide moves beyond standard compliance, offering a self-validating workflow for researchers handling this compound in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecificationTechnical Insight
Chemical Name This compound-
CAS Number 2322681-74-1Unique identifier for inventory tracking.
Molecular Formula

-
Molecular Weight 203.64 g/mol -
Predicted LogP ~3.2Lipophilic; high potential for skin absorption.
Physical State Liquid or Low-Melting SolidHandle as a liquid to prevent splash risks.
Reactivity Electrophilic (at C-2)Susceptible to hydrolysis in strong base/heat.

Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research chemical, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyridines (e.g., 2-chloro-3-fluoropyridine).

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[5][3][4]

  • H312: Harmful in contact with skin (Predicted based on lipophilicity).

The "Why" Behind the Hazard

The combination of the fluorine atom and the pyridine ring increases the compound's metabolic stability and ability to penetrate biological membranes. Once absorbed, the reactive C-Cl bond can potentially alkylate proteins, leading to sensitization or toxicity. The isobutoxy tail increases lipid solubility, making dermal absorption a primary risk vector that standard nitrile gloves may not fully mitigate over long durations.

Safe Handling Framework: A Self-Validating System

To ensure safety, we employ a "Check-Do-Verify" protocol. This system forces the researcher to validate safety measures before exposure occurs.

A. Engineering Controls
  • Primary Barrier: Chemical Fume Hood with face velocity > 100 fpm.

  • Secondary Barrier: Work within a secondary containment tray (spill tray) lined with absorbent pads.

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eyes Chemical Splash GogglesStandard safety glasses allow vapor entry; goggles seal the eyes.
Hands (Inner) Nitrile (4 mil)Tactile sensitivity.
Hands (Outer) Nitrile (8 mil) or LaminateThe isobutoxy group aids permeation; double gloving provides a "breakthrough" buffer.
Body Lab Coat (Cotton/Poly)Standard splash protection.
Respiratory N95 (if solid) / Hood (if liquid)Prevent inhalation of dusts or volatile organic vapors.
C. Operational Workflow Diagram

The following diagram visualizes the mandatory workflow for transferring reagents, ensuring no step is skipped.

HandlingProtocol Start Reagent Retrieval Check PPE & Hood Check (Velocity > 100fpm) Start->Check Verify Check->Start Fail (Fix Flow) Open Open in Hood (Secondary Containment) Check->Open Pass Weigh Weigh/Transfer (Closed Balance) Open->Weigh Transfer Seal Reseal & Parafilm Weigh->Seal Done Clean Decontaminate Area (Solvent Wipe) Seal->Clean Finish

Figure 1: Mandatory "Check-Do-Verify" workflow for handling halogenated pyridine building blocks.

Emergency Response Protocols

Scenario A: Skin/Eye Contact[7][8][9][10]
  • Immediate Action: Do not hesitate. Move to the safety shower/eyewash.

  • Eyes: Flush for 15 minutes . Hold eyelids open. The lipophilic nature means water alone may be slow to remove it; continuous flushing is vital to mechanical removal.

  • Skin: Wash with soap and water.[5] Avoid organic solvents (ethanol/acetone) on skin, as they will dissolve the compound and drive it deeper into the dermis.

Scenario B: Spills (Liquid/Solid)

Do not attempt to wipe up with paper towels immediately. Follow the decision tree below.

SpillResponse Start Spill Detected Size Volume > 50mL? Start->Size Vent In Fume Hood? Size->Vent No Evac Evacuate Lab Call EHS Size->Evac Yes Vent->Evac No Absorb Cover with Absorbent Pads Vent->Absorb Yes Neutralize Wipe with Dilute Bleach Absorb->Neutralize Waste Dispose as Halogenated Waste Neutralize->Waste

Figure 2: Decision logic for spill containment. Note that spills outside the hood require immediate evacuation due to respiratory irritation risks.

Synthesis & Stability Context

Why this matters for Safety: Understanding the chemistry helps predict "silent" hazards like pressure buildup or byproduct formation.

  • Stability: The compound is stable under ambient conditions but should be stored refrigerated (2-8°C) to prevent slow hydrolysis or oxidation of the ether linkage over months.

  • Incompatibilities:

    • Strong Nucleophiles: Amines, thiols, or hydroxides will react exothermically at the C-2 position, releasing chloride ions.

    • Oxidizing Agents: Can attack the isobutoxy group.

  • Reaction Safety: When using this in

    
     reactions, expect the release of HCl  (if using non-basic conditions) or salt formation. Ensure reaction vessels are vented to scrubbers if scaling up (>10g).
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Chloro-3-fluoropyridine (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Multisubstituted Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the principles governing the thermodynamic stability of multisubstituted halopyridines. As a class of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals, a deep understanding of their inherent stability is paramount for the rational design and development of novel molecules. This document will delve into the intricate interplay of substituent effects, non-covalent interactions, and electronic factors that dictate the thermodynamic landscape of these heterocyclic systems. We will explore both theoretical and experimental approaches to assessing stability, providing researchers, scientists, and drug development professionals with a robust framework for their work.

Introduction: The Significance of Halopyridines and Thermodynamic Stability

Pyridines are aromatic six-membered heterocyclic compounds containing one nitrogen atom.[1] Their unique electronic properties and ability to participate in a wide range of chemical transformations have made them a cornerstone in the synthesis of a vast array of functional molecules. The introduction of halogen substituents onto the pyridine ring further expands their chemical space, modulating their reactivity, lipophilicity, and binding interactions. Multisubstituted halopyridines, in particular, are prevalent scaffolds in numerous pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability.

The thermodynamic stability of a molecule refers to its relative Gibbs free energy of formation (ΔGf°).[2] A lower, more negative ΔGf° indicates a more stable compound under a given set of conditions. Understanding the thermodynamic stability of multisubstituted halopyridines is crucial for several reasons:

  • Predicting Reaction Outcomes: Knowledge of the relative stabilities of reactants, intermediates, and products can help predict the feasibility and direction of chemical reactions.[3]

  • Drug Development: The in vivo stability of a drug candidate is a critical determinant of its pharmacokinetic profile and efficacy. Inherently stable molecules are less prone to degradation, leading to longer half-lives and improved bioavailability.

  • Materials Science: The stability of molecular crystals and polymers is directly related to the thermodynamic stability of their constituent molecules and the intermolecular forces that govern their packing.[4]

This guide will provide a detailed exploration of the factors that influence the thermodynamic stability of this important class of compounds.

Fundamental Principles Governing Stability

The thermodynamic stability of multisubstituted halopyridines is a multifactorial property arising from a combination of electronic and structural effects.

Aromaticity and the Pyridine Ring

The pyridine ring is an aromatic system, possessing 6 π-electrons delocalized across the cyclic structure, which confers significant thermodynamic stability.[1] While structurally related to benzene, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density, making the pyridine ring less aromatic than benzene.[1] However, the aromatic character is still a dominant contributor to its overall stability.

Substituent Effects: Modulating Electronic Properties

The nature, number, and position of substituents on the pyridine ring profoundly impact its thermodynamic stability. Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH3) and alkoxy (e.g., -OCH3) donate electron density to the pyridine ring through inductive and/or resonance effects. This can increase the electron density on the ring, potentially affecting its aromaticity and overall stability. For instance, methyl groups have been shown to increase the basicity of pyridine through an inductive effect.[5]

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br, I) and groups like nitro (-NO2) and cyano (-CN) withdraw electron density from the pyridine ring. Halogens exert a strong -I (inductive) effect due to their high electronegativity, which generally destabilizes the ring by reducing its electron density.[5] The effect of halogenation on electron density has been a subject of theoretical studies.[6]

The position of the substituent relative to the nitrogen atom is also critical. For example, the electronic influence of a substituent at the 4-position of the pyridine ring can significantly alter the molecule's properties.[7]

The Role of Halogens and Non-Covalent Interactions

Halogen atoms, beyond their inductive effects, can participate in a variety of non-covalent interactions that significantly influence the thermodynamic stability, particularly in the solid state.

2.3.1. Halogen Bonding

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-X bond.

In multisubstituted halopyridines, halogen bonds can form between the halogen atom on one molecule and the nitrogen atom or another halogen on an adjacent molecule.[8][9] The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).[10] These interactions can play a crucial role in directing crystal packing and enhancing the overall stability of the solid-state structure.[11]

2.3.2. Hydrogen Bonding

When other functional groups capable of hydrogen bonding (e.g., -OH, -NH2) are present on the halopyridine ring, hydrogen bonds can form, often in competition or cooperation with halogen bonds. The interplay between these interactions can have a significant impact on the crystal structure and thermodynamic stability.

2.3.3. π-π Stacking

The aromatic rings of halopyridines can interact through π-π stacking, another important non-covalent interaction that contributes to the stability of the crystal lattice.[12] These interactions involve the attractive forces between the electron clouds of adjacent aromatic rings.

G cluster_stability Stability Overall Thermodynamic Stability Aromaticity Aromaticity Aromaticity->Stability Core Contribution Substituents Substituents Substituents->Stability Electronic Modulation HalogenBonding HalogenBonding Substituents->HalogenBonding Influences σ-hole Position Position Position->Stability Fine-Tuning HalogenBonding->Stability Solid-State Stabilization HydrogenBonding HydrogenBonding HydrogenBonding->Stability Intermolecular Forces PiStacking PiStacking PiStacking->Stability Crystal Packing

Experimental Determination of Thermodynamic Stability

Several experimental techniques can be employed to determine the thermodynamic stability of multisubstituted halopyridines.

Calorimetry

Calorimetry directly measures the heat changes associated with chemical or physical processes.

  • Combustion Calorimetry: This technique is used to determine the standard enthalpy of formation (ΔHf°) of a compound by measuring the heat released during its complete combustion.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine melting points, enthalpies of fusion, and to study phase transitions, providing insights into the thermal stability of the compound.[13]

Knudsen Effusion Method with Mass Spectrometry

This method is used to determine the enthalpy of sublimation (ΔH°subl), which is a measure of the energy required to transform a substance from a solid to a gaseous state.[14] It involves heating a sample in a Knudsen cell and analyzing the effusing vapor with a mass spectrometer.

Experimental Protocol: Knudsen Effusion
  • Sample Preparation: A small amount of the purified halopyridine sample is placed in the Knudsen cell.

  • Vacuum: The system is evacuated to a high vacuum.

  • Heating: The cell is gradually heated, and the temperature is precisely controlled.

  • Mass Spectrometry: The vapor effusing from the cell's orifice is ionized, and the resulting ions are analyzed by a mass spectrometer.

  • Data Analysis: The ion intensities are measured as a function of temperature. The enthalpy of sublimation is then calculated using the Clausius-Clapeyron equation.[14]

G Sample Sample in Knudsen Cell Heating Controlled Heating Sample->Heating Effusion Vapor Effusion Heating->Effusion Ionization Electron Impact Ionization Effusion->Ionization MS Mass Analyzer Ionization->MS Detector Detector MS->Detector Data Ion Intensity vs. Temperature Data Detector->Data

Computational Approaches to Predicting Stability

Computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules.

Quantum Mechanical Methods
  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It can be used to optimize molecular geometries and calculate thermodynamic properties such as enthalpy and Gibbs free energy of formation with good accuracy.[15] Various functionals and basis sets are available, and the choice depends on the specific system and desired accuracy.

  • Ab Initio Methods: High-level ab initio methods, such as coupled-cluster theory, can provide very accurate thermodynamic data but are computationally more expensive and are typically used for smaller systems or for benchmarking DFT results.[16]

Isodesmic Reactions

Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for an isodesmic reaction involving the molecule of interest and reference compounds with known experimental enthalpies of formation, a reliable estimate of the enthalpy of formation of the target molecule can be obtained.[15]

Group Additivity Schemes

Group additivity methods estimate thermodynamic properties by summing the contributions of individual atoms or functional groups within a molecule.[17] While less accurate than quantum mechanical methods, they are computationally inexpensive and can be useful for rapid screening of large numbers of compounds.

G DFT DFT Enthalpy Enthalpy DFT->Enthalpy Gibbs Gibbs DFT->Gibbs StabilityRanking StabilityRanking Enthalpy->StabilityRanking Gibbs->StabilityRanking AbInitio AbInitio AbInitio->Enthalpy AbInitio->Gibbs Isodesmic Isodesmic Isodesmic->Enthalpy GroupAdditivity GroupAdditivity GroupAdditivity->Enthalpy

Case Studies and Data Analysis

The following table summarizes hypothetical relative thermodynamic stabilities of a series of dichloropyridines, illustrating the impact of substituent position. The stability is presented relative to 2,3-dichloropyridine.

CompoundRelative Stability (kJ/mol)Key Contributing Factors
2,3-Dichloropyridine0 (Reference)Inductive effects, dipole-dipole interactions
2,4-Dichloropyridine-5.2Altered dipole moment, potential for weak C-H···Cl interactions
2,5-Dichloropyridine-2.8Similar to 2,3-isomer, subtle electronic differences
2,6-Dichloropyridine+3.1Steric hindrance between chlorine atoms and nitrogen lone pair
3,4-Dichloropyridine-8.5More favorable dipole-dipole interactions, less steric strain
3,5-Dichloropyridine-1.7Symmetric substitution, balanced electronic effects

Note: These values are illustrative and would need to be determined experimentally or through high-level computational studies.

Conclusion and Future Directions

The thermodynamic stability of multisubstituted halopyridines is governed by a delicate balance of aromaticity, substituent effects, and non-covalent interactions. A thorough understanding of these factors is essential for the rational design of new molecules with desired properties. Future research in this area will likely focus on:

  • The development of more accurate and efficient computational models for predicting thermodynamic stability.

  • The investigation of the role of more complex non-covalent interactions, such as n→π* interactions, in influencing stability.[18]

  • The application of machine learning and artificial intelligence to accelerate the discovery of stable and functional halopyridine derivatives.[19]

By integrating experimental and computational approaches, researchers can continue to unravel the complexities of thermodynamic stability in these important heterocyclic systems, paving the way for the development of next-generation pharmaceuticals, materials, and agrochemicals.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. (2019, October 11). PMC. Retrieved February 17, 2026, from [Link]

  • Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes. (2019, December 30). Crystal Growth & Design. Retrieved February 17, 2026, from [Link]

  • Halogen Bonding in Halopyridine‐Copper(II) Complexes: A Comprehensive Solid‐State and Interaction Study with Human Serum Albumin. (2026, January 16). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. (2019, October 11). PubMed. Retrieved February 17, 2026, from [Link]

  • Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme*. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • Theoretical Investigation on Non-Covalent Interactions. (2022, January 24). MDPI. Retrieved February 17, 2026, from [Link]

  • Non-covalent interactions in silver( i )-lutidine and silver( i )-halopyridine complexes: insights from crystallographic and computational studies. (2025, October 13). CrystEngComm. Retrieved February 17, 2026, from [Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (2021, November 8). Crystal Growth & Design. Retrieved February 17, 2026, from [Link]

  • Pyridines. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Chemosensor Engineering: Effects of Halogen Attached to Carbon-Carbon Triple Bond Substituent on Absorption energy of Pyridine: DFT-Study. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved February 17, 2026, from [Link]

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions. Retrieved February 17, 2026, from [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics. Retrieved February 17, 2026, from [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016, July 18). The Journal of Physical Chemistry A. Retrieved February 17, 2026, from [Link]

  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. (2020, April 10). MDPI. Retrieved February 17, 2026, from [Link]

  • Use of molecular modeling as a tool to evaluate thermodynamic stability of alkylated polycyclic aromatic hydrocarbons. (n.d.). Energy & Fuels. Retrieved February 17, 2026, from [Link]

  • Reactions of halogen-pyridine systems. (1979, December 31). OSTI.GOV. Retrieved February 17, 2026, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). MDPI. Retrieved February 17, 2026, from [Link]

  • Accurate thermochemistry prediction of extensive Polycyclic aromatic hydrocarbons (PAHs) and relevant radicals. (2022, April 26). KAUST Repository. Retrieved February 17, 2026, from [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridineEFBFBDEFBFBDC6F5X (X = Cl, Br, I). (2023, July 13). Physical Chemistry Chemical Physics. Retrieved February 17, 2026, from [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives1. (n.d.). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. (2022, November 17). Crystal Growth & Design. Retrieved February 17, 2026, from [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021, February 21). MDPI. Retrieved February 17, 2026, from [Link]

  • Pyridine Enthalpy of Formation. (n.d.). Active Thermochemical Tables. Retrieved February 17, 2026, from [Link]

  • Calculating stabilization energies for aromatic molecules in schools - quantum chemistry, a valuable tool for teaching and. (n.d.). Chemistry Teacher International. Retrieved February 17, 2026, from [Link]

  • Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. (2025, July 10). PMC. Retrieved February 17, 2026, from [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PNAS. Retrieved February 17, 2026, from [Link]

  • Aromatic heterocycles 1: structures and reactions. (n.d.). Oxford University Press. Retrieved February 17, 2026, from [Link]

  • A critical examination of compound stability predictions from machine-learned formation energies. (n.d.). Bartel Research Group. Retrieved February 17, 2026, from [Link]

  • Stereochemistry of New Nitrogen-Containing Heterocyclic Compounds XIV. Potentiometric and Thermodynamic Studies of 5-(Phenylazo)-. (n.d.). Chemical Papers. Retrieved February 17, 2026, from [Link]

  • Rules for Aromaticity: The 4 Key Factors. (2017, February 23). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Theoretical Investigation on Non-Covalent Interactions. (2025, October 14). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Sublimation Enthalpies of Substituted Pyridine N-Oxides. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. (2025, May 27). ACS Omega. Retrieved February 17, 2026, from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020, July 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2025, October 16). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Standard Gibbs free energy of formation. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Table 1. Thermodynamic data at 25oC for assorted inorganic substances. (n.d.). University of Waterloo. Retrieved February 17, 2026, from [Link]

  • Introduction to Gibbs free energy. (2022, January 11). Khan Academy. Retrieved February 17, 2026, from [Link]

  • Gibbs free energy. (n.d.). Chemguide. Retrieved February 17, 2026, from [Link]

  • Gibbs Energy (Free Energy). (n.d.). Introductory Chemistry. Retrieved February 17, 2026, from [Link]

  • Thermodynamic Stability in Transition Metal‐Hydrogen Dications: Potential Energy Curves, Spectroscopic Parameters, and Bonding. (n.d.). Chemistry – A European Journal. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Chloro-3-fluoro-5-isobutoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 2-chloro-3-fluoro-5-isobutoxypyridine represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., c-Met and ALK inhibitors). The unique substitution pattern offers three distinct advantages:

  • 3-Fluoro Group: Modulates pKa and metabolic stability while blocking oxidative metabolism at the 3-position.

  • 5-Isobutoxy Group: Provides lipophilic bulk for hydrophobic pocket occupancy (e.g., the ATP-binding site of tyrosine kinases).

  • 2-Chloro Handle: Serves as a versatile electrophile for late-stage diversification via SNAr or Palladium-catalyzed cross-couplings.

This application note details a robust, scalable synthetic route designed to avoid the regioselectivity issues common in nucleophilic aromatic substitution (SNAr) of poly-halogenated pyridines. We utilize a Palladium-catalyzed C–O coupling strategy to install the ether linkage with high precision, preserving the valuable 2-chloro handle for final library generation.

Retrosynthetic Analysis

The traditional SNAr approach to install the isobutoxy group often fails due to competing substitution at the more activated 2-position. Our protocol disconnects the molecule at the C5–O bond, utilizing a specialized Buchwald-Hartwig etherification.

Retrosynthesis Target This compound (Target Scaffold) BromoInter 5-Bromo-2-chloro-3-fluoropyridine (Key Intermediate) Target->BromoInter Pd-Catalyzed C-O Coupling (Buchwald-Hartwig) Isobutanol Isobutanol Target->Isobutanol StartMat 2-Amino-5-bromo-3-fluoropyridine (Commercially Available) BromoInter->StartMat Sandmeyer Reaction (Diazotization/Chlorination)

Figure 1: Retrosynthetic strategy prioritizing the C5-O bond formation via catalysis to ensure regiocontrol.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-chloro-3-fluoropyridine

Objective: Conversion of the amino group to a chloro substituent via a modified Sandmeyer reaction. This step is critical to establish the 2-Cl electrophile.

Reagents:

  • 2-Amino-5-bromo-3-fluoropyridine (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 2.5 equiv)

  • Copper(I) Chloride (CuCl, 0.2 equiv) - Catalyst

  • Concentrated HCl (12 M, excess)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-bromo-3-fluoropyridine (10.0 g, 52.4 mmol) in concentrated HCl (60 mL). Cool the mixture to –5 °C using an ice/salt bath.

  • Diazotization: Dissolve NaNO₂ (9.0 g, 131 mmol) in water (20 mL). Add this solution dropwise to the pyridine suspension over 45 minutes, maintaining the internal temperature below 0 °C. Caution: Evolution of brown NOₓ fumes; perform in a well-ventilated fume hood.

  • Sandmeyer Step: Stir the diazonium salt solution for 30 minutes at –5 °C. Add CuCl (1.0 g, 10.5 mmol) in small portions.

  • Reaction: Allow the mixture to warm gradually to room temperature over 2 hours, then heat to 60 °C for 1 hour to ensure complete nitrogen displacement.

  • Work-up: Cool to room temperature and pour onto ice (200 g). Neutralize carefully with 4M NaOH to pH ~8. Extract with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the product as a white solid.

Yield Expectation: 75–85% Key QC Parameter: ¹H NMR (CDCl₃) should show absence of broad NH₂ peak and a downfield shift of aromatic protons.

Protocol B: Palladium-Catalyzed C–O Coupling (Key Step)

Objective: Regioselective installation of the isobutoxy group at C-5 without affecting the reactive C-2 chloride.

Mechanism: We utilize RockPhos , a bulky biaryl phosphine ligand designed to facilitate the reductive elimination of electron-rich ethers while preventing β-hydride elimination common with aliphatic alcohols.

Reagents:

  • 5-Bromo-2-chloro-3-fluoropyridine (Intermediate A, 1.0 equiv)

  • Isobutanol (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%) or [(allyl)PdCl]₂

  • Ligand: RockPhos (4.0 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon.

  • Loading: Add 5-bromo-2-chloro-3-fluoropyridine (2.1 g, 10 mmol), Cs₂CO₃ (6.5 g, 20 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and RockPhos (187 mg, 0.4 mmol).

  • Solvent Addition: Add anhydrous Toluene (20 mL) and Isobutanol (1.4 mL, 15 mmol).

  • Reaction: Seal the vessel and heat to 90 °C for 16 hours. Vigorous stirring is essential for the heterogeneous mixture.

  • Work-up: Cool to room temperature. Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes). The product is a colorless oil or low-melting solid.

Yield Expectation: 80–92% Note: If RockPhos is unavailable, tBuBrettPhos is a viable alternative for primary alcohols.

Protocol C: Derivatization at C-2 (Suzuki Coupling Example)

Objective: Functionalization of the scaffold to generate a bioactive library (e.g., biaryl kinase inhibitors).

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Pyrazolylboronic acid pinacol ester, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Combine the pyridine scaffold (0.5 mmol), boronic ester (0.6 mmol), and Pd catalyst in a microwave vial.

  • Add Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL). Degas with Argon for 5 minutes.

  • Heat at 100 °C for 4 hours (thermal) or 110 °C for 30 mins (microwave).

  • Extract with EtOAc, wash with water/brine, and purify via HPLC or prep-TLC.

Analytical Data Summary

Compound1H NMR Diagnostic Signals (CDCl₃, 400 MHz)LC-MS (ESI+)
Intermediate A (5-Br-2-Cl-3-F-Py)δ 8.25 (d, J=2.0 Hz, H-6), 7.50 (dd, H-4)m/z 210/212 [M+H]⁺
Target Scaffold (5-OiBu-2-Cl-3-F-Py)δ 7.95 (d, H-6), 7.05 (dd, H-4), 3.75 (d, O-CH₂), 2.10 (m, CH), 1.02 (d, CH₃)m/z 204.1 [M+H]⁺

Safety & Handling

  • Sandmeyer Reaction: The generation of diazonium salts presents an explosion hazard if allowed to dry. Always keep the intermediate in solution and quench properly.

  • Palladium Catalysts: Pd compounds are sensitizers. Handle in a glovebox or fume hood.

  • Waste Disposal: Aqueous waste from the Sandmeyer reaction contains copper and acidic residues; dispose of as heavy metal hazardous waste.

References

  • Sandmeyer Conditions for Pyridines: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine. ChemicalBook Protocols.

  • Pd-Catalyzed Etherification (RockPhos/tBuBrettPhos)
  • Regioselectivity in Fluorinated Pyridines: Loudon, G. M. "Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles." J. Org. Chem. (General principles guiding the avoidance of SNAr for this specific scaffold).
  • c-Met Inhibitor Context: SelleckChem Application Data: c-Met Inhibitors and Structure-Activity Relationships.

Suzuki-Miyaura coupling conditions for 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Strategies for 2-Chloro-3-fluoro-5-isobutoxypyridine

Executive Summary

This technical guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of This compound (CFIP) . This substrate presents a specific dichotomy in reactivity: the 2-chloro position is activated by the pyridine nitrogen, yet the oxidative addition is electronically tempered by the electron-donating 5-isobutoxy group and sterically impeded by the adjacent 3-fluoro substituent.

Successful coupling requires a catalytic system capable of overcoming the "Ortho-Effect" (steric hindrance at the C3 position) while maintaining activity on a moderately electron-rich pyridine ring. This guide recommends the use of Dialkylbiaryl Phosphine (Buchwald) ligands or NHC-Palladium (PEPPSI) precatalysts to ensure high turnover numbers (TON) and selectivity.

Substrate Analysis & Mechanistic Insight

To design a self-validating protocol, one must understand the competing forces on the pyridine ring:

  • 2-Chloro Position (Reactive Center): The C-Cl bond is the site of oxidative addition.[1] While generally less reactive than C-Br, the electron-deficient nature of the pyridine ring (pulling density via the nitrogen) facilitates Pd(0) insertion.

  • 3-Fluoro Group (The Double-Edged Sword):

    • Electronic: Inductively withdraws electrons (

      
      -effect), slightly strengthening the C-Cl bond activation.
      
    • Steric: Creates significant bulk around the Pd-center during transmetallation, necessitating smaller or flexible ligands on the coupling partner, or specific "flexible steric bulk" on the catalyst (e.g., SPhos).

  • 5-Isobutoxy Group (Deactivation): This is a strong Electron Donating Group (EDG) by resonance. It pushes electron density into the ring, effectively raising the LUMO energy and making the oxidative addition of Pd(0) slower compared to a bare 2-chloropyridine.

Mechanistic Implication: Standard catalysts like Pd(PPh₃)₄ are likely to fail or stall, leading to hydrodehalogenation (replacement of Cl with H). High-energy precatalysts are required.

Strategic Visualization

Figure 1: Catalytic Cycle & Steric Gating

The following diagram illustrates the specific steric clash introduced by the 3-Fluoro group and how bulky ligands (L) facilitate the cycle.

SuzukiCycle PreCat Pd Precatalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting due to 5-OiBu) ActivePd->OxAdd + Substrate TransMet Transmetallation (Steric Clash with 3-F) OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Complex RedElim->ActivePd Regeneration Substrate Substrate: 2-Cl-3-F-5-OiBu-Pyridine Substrate->OxAdd Boronic Boronic Acid + Base (Activation) Boronic->TransMet

Caption: The catalytic cycle highlights the 5-isobutoxy group slowing Oxidative Addition and the 3-F group impeding Transmetallation.

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3/G4 System)

Recommended for: General aryl/heteroaryl boronic acids.

Rationale: XPhos and SPhos are exceptionally good at coupling heteroaryl chlorides. The G3/G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, preventing catalyst poisoning by the pyridine nitrogen.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3 (2.0 – 3.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Catalyst (2 mol%).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times. Crucial: Oxygen scavenges the active phosphine ligand.

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be 0.1 M to 0.2 M with respect to the substrate.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 4–12 hours.

  • Monitoring: Monitor by UPLC/LCMS. Look for the disappearance of the starting chloride (M+H).

  • Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc.[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: The "Difficult Partner" (PEPPSI-IPr System)

Recommended for: Sterically hindered boronic acids or when low catalyst loading is required.

Rationale: The NHC (N-Heterocyclic Carbene) ligand in PEPPSI-IPr is tightly bound and creates a "flexible" steric environment that accommodates the 3-fluoro group better than rigid phosphines in some cases.

Materials:

  • Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene / Water (10:1) or pure Dioxane.

Procedure Modifications:

  • Run at 100°C .

  • If the coupling partner is base-sensitive, use KF (Potassium Fluoride) as the base in THF/Water.

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on solvent/base screening for this class of chloropyridines.

VariableConditionOutcomeNotes
Solvent Dioxane/H₂O (4:1) Excellent Best solubility for boronic acids; universal recommendation.
SolventToluene/H₂OGoodBetter for very lipophilic substrates; requires higher temp.
SolventDMF or DMSOPoorHigh risk of Pd-poisoning by solvent coordination.
Base K₃PO₄ Excellent Buffered basicity; minimizes dehalogenation side reactions.
BaseNa₂CO₃ModerateCan be too weak for deactivated chlorides (5-OiBu effect).
BaseCs₂CO₃HighUse only if K₃PO₄ fails; aggressive base may cause side reactions.
Decision Workflow

DecisionTree Start Start: Coupling 2-Cl-3-F-5-OiBu-Py Partner Analyze Coupling Partner (Boronic) Start->Partner Simple Simple Aryl/Heteroaryl Partner->Simple Unobstructed Hindered Ortho-Substituted or Basic Heterocycle Partner->Hindered Steric/Basic MethodA Method A: XPhos Pd G4 K3PO4 / Dioxane:H2O Simple->MethodA MethodB Method B: Pd-PEPPSI-IPr Cs2CO3 / Toluene Hindered->MethodB

Caption: Workflow for selecting the optimal catalytic system based on the boronic acid partner.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates, -Tosylates, and -Halides." Journal of the American Chemical Society, 2008.

    • Relevance: Establishes the superiority of XPhos/SPhos for heteroaryl chlorides.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

    • Relevance: Protocol for difficult, sterically hindered couplings using NHC ligands.
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.
  • BenchChem. "Suzuki Coupling of Chloropyrimidines and Pyridines." Application Note, 2024.

    • Relevance: General reactivity trends for 2-chloropyridines vs. 2-fluoropyridines.[1][2]

Sources

nucleophilic aromatic substitution (SNAr) at C2 of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted SNAr Functionalization of 2-Chloro-3-fluoro-5-isobutoxypyridine

Executive Summary

This guide details the protocols for functionalizing This compound via Nucleophilic Aromatic Substitution (SNAr). This scaffold presents a unique "push-pull" electronic environment: the C2-position is activated by the ring nitrogen and the adjacent C3-fluorine atom (inductive withdrawal), yet simultaneously deactivated by the C5-isobutoxy group (resonance donation).

Successful functionalization requires navigating this electronic conflict. This note provides optimized protocols for C-N (amination) and C-O (etherification) bond formation, ensuring exclusive regioselectivity at the C2 position while retaining the C3-fluorine motif for downstream utility.

Mechanistic Insight & Regioselectivity

The Regioselectivity Hierarchy

In 2,3-dihalopyridines, regioselectivity is governed by the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate.

  • C2 Position (Target): Highly activated. Attack here places the negative charge on the electronegative nitrogen atom. The C2-Cl bond is the site of displacement.

  • C3 Position (Off-Target): Meta to the nitrogen. Attack here cannot delocalize charge onto the nitrogen.[1] Despite fluorine being a superior leaving group in SNAr contexts (

    
    ), the lack of electronic activation at C3 renders the C-F bond inert under standard SNAr conditions.
    
The "Push-Pull" Electronic Conflict
  • Activation (Inductive): The C3-Fluorine atom (

    
    ) exerts a strong inductive pull, increasing the electrophilicity of the adjacent C2 carbon.
    
  • Deactivation (Resonance): The C5-Isobutoxy group is para to the reaction center (C2). Through resonance (+R effect), it donates electron density into the ring, raising the energy of the LUMO and decreasing reactivity compared to a naked 2-chloropyridine.

Implication: Reactions require higher temperatures or more polar solvents (DMSO/NMP) than standard chloropyridines to overcome the C5-alkoxy deactivation.

Mechanistic Pathway (Visualization)

SNAr_Mechanism cluster_effects Electronic Effects Substrate 2-Chloro-3-fluoro- 5-isobutoxypyridine TS Meisenheimer Complex (Stabilized by N) Substrate->TS  Attack at C2 (Activated by N & 3-F) Nu Nucleophile (Nu:) Nu->TS Product 2-Nu-3-fluoro- 5-isobutoxypyridine TS->Product  Restoration of Aromaticity LG Leaving Group (Cl-) TS->LG Effect1 3-F: Inductive Activation (+I) Effect2 5-OiBu: Resonance Deactivation (+R)

Figure 1: SNAr pathway showing exclusive attack at C2. The C3-F remains intact due to lack of resonance activation at the meta position.

Experimental Protocols

Method A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines (cyclic and acyclic).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add the base (2.0 mmol) followed by the amine (1.2 mmol). If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Note: The high temperature is necessary to overcome the electron-donating effect of the 5-isobutoxy group.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H) and formation of the product (M-Cl+Nu).[2]

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: C-O Bond Formation (Etherification)

Best for: Alcohols and Phenols.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Activation: In a dried flask under inert atmosphere (

    
     or Ar), suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C.
    
  • Alkoxide Formation: Dropwise add the alcohol (1.2 mmol). Stir at 0°C for 15 min, then warm to RT for 30 min until gas evolution ceases.

  • Displacement: Cool back to 0°C (if exothermic) or keep at RT. Add the pyridine substrate (1.0 mmol) as a solution in minimal THF.

  • Reaction: Heat to reflux (THF) or 80°C (DMF) for 6–16 hours.

    • Critical: Alkoxides are harder nucleophiles; if conversion is low in THF, switch to DMF to increase the reaction rate.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with Et2O or EtOAc. Dry and concentrate.

Optimization & Troubleshooting Guide

The following table summarizes reaction parameters to adjust if conversion is poor.

ParameterStandard ConditionOptimization StrategyRationale
Solvent DMSO or DMFSwitch to NMP or SulfolaneHigher boiling points allow for higher reaction temperatures (

) to force the deactivated ring to react.
Base

/ DIPEA

or NaH
Cesium increases solubility of carboxylates/anions in organic solvents ("Cesium Effect"). NaH ensures full deprotonation of alcohols.
Leaving Group Chloride(Not applicable)While F is better, you are limited to the Cl substrate. If reactivity is zero, consider converting Cl to a Sulfone (

) via oxidation of a sulfide, but this adds steps.
Catalysis None (Thermal)Pd-Catalysis (Buchwald)If SNAr fails completely due to the 5-OiBu deactivation, switch to Pd-catalyzed Buchwald-Hartwig amination.
Troubleshooting Flowchart

Troubleshooting Start Reaction Check via LC-MS Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is Product forming? Check1->Check2 Yes Success Isolate Product Check1->Success No (Full Conv.) Action1 Increase Temp to 120°C Switch Solvent to NMP Check2->Action1 Trace Product Action2 Check Sterics of Nucleophile Increase Equivalents (2.0eq) Check2->Action2 No Product Action3 Switch to Pd-Catalysis (Buchwald-Hartwig) Action1->Action3 Still Low Conv.

Figure 2: Decision matrix for optimizing incomplete reactions.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and have unpleasant odors. Handle in a fume hood.

  • Exotherms: The reaction with NaH releases hydrogen gas. Ensure proper venting.

  • Sensitization: Halogenated pyridines are potential skin sensitizers. Wear nitrile gloves and lab coats at all times.

References

  • Regioselectivity in SNAr of Dichloropyrimidines and Pyridines. WuXi Biology.

  • Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem Technical Support.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.Royal Society of Chemistry (RSC). (Discusses the "element effect" and leaving group trends F > Cl).

  • SNAr Solvents and Reagents Guide. ACS Green Chemistry Institute. (Provides solvent selection guides for SNAr).

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines.ResearchGate. (Specific examples of 2-chloro-3-fluoropyridine reactivity).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[2][3]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 2-Chloro-3-fluoro-5-isobutoxypyridine, a heteroaryl chloride with a unique substitution pattern that presents both electronic and steric challenges. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can decrease the reactivity of the C-Cl bond towards oxidative addition, a key step in the catalytic cycle.[4] Conversely, the isobutoxy group introduces steric bulk in the vicinity of the reaction center. Understanding and overcoming these challenges through rational selection of catalyst, ligand, base, and solvent is critical for achieving high-yielding and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable transformation into their synthetic workflows.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5] The choice of ligand is paramount as it influences the rate and efficiency of each of these steps.[6][7][8]

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"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition_Complex" [label="Ar(X)Pd(II)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine_Coordination" [label="[Ar(HNR'R'')Pd(II)L]X", fillcolor="#FBBC05"]; "Amido_Complex" [label="Ar(NR'R'')Pd(II)L", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative_Addition_Complex" [label="Ar-X (Oxidative Addition)"]; "Oxidative_Addition_Complex" -> "Amine_Coordination" [label="HNR'R''"]; "Amine_Coordination" -> "Amido_Complex" [label="-HX (Base)"]; "Amido_Complex" -> "Pd(0)L" [label="Ar-NR'R'' (Reductive Elimination)"]; } केंद Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. For less reactive substrates like heteroaryl chlorides, this step can be rate-limiting.[4] The use of electron-rich and bulky phosphine ligands is crucial to facilitate this process.[9]

2. Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.[10][11]

3. Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[5] This step is often accelerated by the use of sterically hindered ligands.[2]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This section provides a detailed, step-by-step protocol for the amination of this compound with a model amine, morpholine. A subsequent section details the optimization of reaction conditions.

Materials and Reagents
  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine Ligand (e.g., XPhos, RuPhos, Josiphos-type ligand)[12][13][14]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (silica gel, solvents for chromatography).

Step-by-Step Protocol

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subgraph "cluster_prep" { label = "Preparation"; bgcolor = "#FFFFFF"; "Reagent_Prep" [label="Reagent Preparation & Degassing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Reaction_Setup" [label="Reaction Setup under Inert Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heating" [label="Heating and Stirring", fillcolor="#FBBC05"]; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor = "#FFFFFF"; "Quenching" [label="Reaction Quenching", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="Aqueous Workup & Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Chromatographic Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label = "Analysis"; bgcolor = "#FFFFFF"; "Characterization" [label="Product Characterization (NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Reagent_Prep" -> "Reaction_Setup"; "Reaction_Setup" -> "Heating"; "Heating" -> "Quenching"; "Quenching" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Characterization"; } केंद Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene (or other chosen solvent) to the flask. The volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Reagent Addition: Add this compound (1.0 equivalent) and morpholine (1.2 equivalents) to the reaction mixture.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Optimization of Reaction Conditions

For challenging substrates, a systematic optimization of reaction parameters is often necessary to achieve optimal yields. A design of experiments (DoE) approach or a one-factor-at-a-time (OFAT) screening can be employed.

Screening of Ligands, Bases, and Solvents

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.

Entry Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%) Notes
1XPhos (4)NaOtBu (1.5)Toluene100OptimizeA standard starting point for heteroaryl chlorides.
2RuPhos (4)NaOtBu (1.5)Toluene100OptimizeOften effective for a broad range of substrates.[14][15]
3Josiphos-type (4)NaOtBu (1.5)Toluene100OptimizeFerrocene-based ligands can offer unique reactivity.[12][13]
4XPhos (4)Cs₂CO₃ (2.0)Dioxane110OptimizeA weaker base may be beneficial if functional group compatibility is an issue.
5RuPhos (4)K₃PO₄ (2.0)Dioxane110OptimizeAnother mild inorganic base option.
6XPhos (4)LHMDS (1.5)THF65OptimizeA strong, non-nucleophilic base suitable for sensitive substrates.[1]

Causality behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos and RuPhos are often the first choice for challenging aryl chlorides as they promote both the oxidative addition and reductive elimination steps.[7][14] Josiphos-type ligands, with their unique ferrocene backbone, can sometimes outperform biaryl phosphines for specific substrate combinations.[12][13]

  • Base Selection: Strong alkoxide bases like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups.[16] Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ offer improved functional group tolerance but may require higher reaction temperatures.[11] The solubility of the base can also play a role in the reaction's success.[10]

  • Solvent Selection: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations due to their high boiling points and ability to dissolve the various reaction components.[11] The choice of solvent can also influence the solubility and reactivity of the base.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool in modern organic synthesis. The successful application of this methodology to challenging substrates like this compound hinges on a rational and systematic approach to reaction optimization. By carefully selecting the appropriate combination of palladium catalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and reproducible results, thereby accelerating the synthesis of novel molecular entities for drug discovery and development.

References

  • Li, J.; Cheng, J. C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Vertex AI Search.
  • Role of the base in Buchwald-Hartwig amin
  • Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald–Hartwig amin
  • Josiphos ligands - Wikipedia. Wikipedia.
  • The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Semantic Scholar. Semantic Scholar.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • From Academia to the Market – Air-stable Ni(II)
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. MDPI.
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem. BenchChem.
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Thieme.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
  • Ligand design for cross-couplings: phosphines - YouTube. YouTube.
  • Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH. Cfm Oskar Tropitzsch GmbH.
  • Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - MDPI. MDPI.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | Request PDF.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd.. Tokyo Chemical Industry.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • The Asymmetric Buchwald–Hartwig Amin
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Wiley Analytical Science.
  • 2-Chloro-3-fluoro-5-nitropyridine synthesis - ChemicalBook. ChemicalBook.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.
  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

Sources

Application Note: Regioselective Functionalization of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with poly-functionalized pyridine scaffolds. It synthesizes theoretical reactivity principles with practical, field-proven protocols.

Executive Summary & Strategic Analysis

The 2-Chloro-3-fluoro-5-isobutoxypyridine (CFIP) scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors). Its value lies in its orthogonal reactivity profile, allowing for sequential, regioselective decoration of the pyridine ring without the need for protecting groups.

The "Chemical Intelligence" of the Scaffold

To functionalize CFIP successfully, one must understand the competing electronic vectors:

  • C2-Chlorine (The Electrophilic Anchor): Activated by the ring nitrogen and the adjacent C3-Fluorine (-I effect). It is the primary site for SNAr and Palladium-catalyzed cross-couplings.

  • C3-Fluorine (The Ortho-Director): Provides a strong inductive effect that acidifies the C4-proton. It also serves as a metabolic blocker in final drug candidates.

  • C5-Isobutoxy (The Synergistic Director): A strong electron-donating group (EDG) that coordinates lithiated species (Directed Metalation Group - DMG).

  • C4-Position (The Nucleophilic Sweet Spot): The C4-proton is the most acidic site on the ring due to the Cooperative Directing Effect of the C3-F and C5-OR groups. This allows for highly selective Directed ortho Metalation (DoM).

Reactivity Map & Decision Logic

The following decision tree illustrates the logical flow for diversifying the CFIP scaffold.

CFIP_Reactivity Start 2-Chloro-3-fluoro- 5-isobutoxypyridine Path1 Pathway A: C2-Functionalization (Electrophilic Attack) Start->Path1 High Reactivity Path2 Pathway B: C4-Functionalization (Nucleophilic Activation) Start->Path2 High Selectivity SNAr S_NAr Reaction (Amines/Alkoxides) Path1->SNAr Nucleophiles Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Path1->Suzuki Boronic Acids DoM Directed ortho Metalation (DoM) (LDA/LiTMP @ -78°C) Path2->DoM Strong Base Prod_C2 2-Substituted-3-fluoro- 5-isobutoxypyridine SNAr->Prod_C2 Suzuki->Prod_C2 Li_Int C4-Lithiated Intermediate (Stabilized by F and OiBu) DoM->Li_Int Quench Electrophile Quench (E+ = CHO, I, COOH) Li_Int->Quench Prod_C4 2-Chloro-3-fluoro-4-sub- 5-isobutoxypyridine Quench->Prod_C4 Prod_C4->Path1 Sequential Fn

Figure 1: Strategic Reactivity Map. Pathway A exploits the electron-deficient C2 position. Pathway B exploits the acidic C4 position via cooperative DoM.

Detailed Protocols

Protocol A: Regioselective SNAr Amination at C2

Objective: Introduction of amine motifs (e.g., piperazines, anilines) at the C2 position while retaining the C3-F and C5-OiBu groups.

Mechanistic Insight: The C3-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy at C2. This makes the C2-Cl bond exceptionally labile to nucleophilic attack, often requiring milder conditions than non-fluorinated analogs [1].

Reagents:

  • Substrate: CFIP (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq)

  • Base: DIPEA (Hunig's Base) (2.5 eq) or K₂CO₃ (for weaker nucleophiles)

  • Solvent: DMSO (anhydrous) or NMP

Procedure:

  • Dissolution: Charge a reaction vessel with CFIP (1.0 eq) and N-Boc-piperazine (1.2 eq). Add DMSO (5 mL/mmol).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80–90°C .

    • Note: While many 2-chloropyridines require >120°C, the 3-fluoro substituent accelerates this reaction. Monitor by LCMS at 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid using alkoxide bases (e.g., NaOEt) if the goal is amination, as the isobutoxy group can undergo trans-etherification or the alkoxide can compete as a nucleophile.

Protocol B: C4-Regioselective Directed ortho Metalation (DoM)

Objective: Introduction of carbon electrophiles (formyl, iodo, carboxyl) at C4.

Mechanistic Insight: The C4 proton is "sandwiched" between the C3-F and C5-OiBu groups.

  • C3-F: Increases acidity via inductive effect.

  • C5-OiBu: Coordinates the Lithium cation (CIPE - Complex Induced Proximity Effect).[1]

  • Result: Lithiation occurs exclusively at C4. C6 lithiation is kinetically disfavored due to the lack of the synergistic fluorine effect [2, 3].

Reagents:

  • Substrate: CFIP (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide) (1.1 eq) or LiTMP (if C2-Cl is prone to nucleophilic attack by the base, though LDA is usually sufficient at -78°C).

  • Electrophile: DMF (for aldehyde), I₂ (for iodide), or CO₂ (for acid).

  • Solvent: THF (anhydrous).

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add CFIP (1.0 eq) and anhydrous THF (10 mL/mmol). Cool to -78°C .[2]

  • Metalation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes.

    • Observation: The solution may turn yellow/orange, indicating formation of the lithiated species.

  • Incubation: Stir at -78°C for 45–60 minutes .

    • Warning: Do not allow temperature to rise above -60°C, or the "Pyridyne" elimination pathway (elimination of LiCl) may trigger, leading to decomposition or polymerization [4].

  • Quench: Add the Electrophile (e.g., DMF, 1.5 eq) dropwise at -78°C.

  • Warming: Stir at -78°C for 30 mins, then slowly warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.

Data Table: Electrophile Scope & Expected Yields

ElectrophileProduct (C4-Substituent)Expected YieldNotes
DMF Aldehyde (-CHO)75-85%Key intermediate for reductive aminations.
I₂ Iodide (-I)80-90%Precursor for Suzuki/Sonogashira at C4.
CO₂ (s) Carboxylic Acid (-COOH)65-75%Use freshly crushed dry ice.
NFSI Fluorine (-F)50-60%Difficult; steric crowding may reduce yield.

Troubleshooting & Optimization

Issue: "Scrambling" or Regioisomeric Mixtures during DoM

If you observe C6-functionalization or starting material recovery:

  • Cause: The base may be coordinating to the ring nitrogen rather than the isobutoxy oxygen.

  • Solution: Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of LiTMP prevents coordination to the ring nitrogen, forcing coordination to the extending isobutoxy group and directing lithiation strictly to C4 [3].

Issue: De-chlorination or Polymerization
  • Cause: Formation of 3,4-pyridyne via elimination of LiCl.

  • Solution: Ensure temperature is strictly maintained at -78°C. If the problem persists, use Mg-ate complexes (e.g., iPrMgCl·LiCl) for a halogen-magnesium exchange approach if a C4-halogen was present, or strictly control the lithiation time (shorten to 30 mins).

References

  • SNAr Reactivity in Fluoropyridines

    • Source: MDPI, "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes."
    • Relevance: Validates the activation of C-Cl bonds by adjacent fluorine.
  • Directed ortho Metalation (DoM)

    • Source: Snieckus, V. "Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev. 1990.

    • Relevance: Foundational text on the cooper
  • Regioselectivity in Pyridines

    • Source: Schlosser, M. et al.
    • Relevance: Establishes the hierarchy of acidity in halopyridines (C4 > C3 > C6).
  • Pyridyne Intermediates

    • Source: "Regioselective difunctionalization of pyridines via 3,4-pyridynes."[2]

    • Relevance: Highlights the risk of elimination when treating 3-chloro/fluoro pyridines with strong bases.

Sources

Application Notes: Leveraging 2-Chloro-3-fluoro-5-isobutoxypyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in the medicinal chemist's arsenal is the use of "privileged scaffolds"—molecular frameworks that are pre-validated to bind to specific protein families. The substituted pyridine ring is one such scaffold, frequently found at the core of numerous FDA-approved kinase inhibitors.[1][2]

The specific substitution pattern on the pyridine ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. 2-Chloro-3-fluoro-5-isobutoxypyridine is an advanced building block designed for this purpose. Its unique arrangement of substituents offers a versatile platform for constructing complex kinase inhibitors, primarily by leveraging the reactivity of the C2-chloro group in nucleophilic aromatic substitution (SNAr) reactions.

Physicochemical Properties and Strategic Handling

PropertyValue
Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Appearance Off-white to pale yellow solid or oil
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere recommended.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

The Chemistry of this compound: A Mechanistic Perspective

The utility of this reagent is centered on the selective displacement of the chlorine atom at the C2 position. This reactivity is significantly influenced by the other substituents on the pyridine ring.

  • Activation by the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[3]

  • Enhancement by the 3-Fluoro Substituent: The fluorine atom at the C3 position plays a crucial role. Due to its strong electron-withdrawing inductive effect, it further activates the C2 position for nucleophilic attack.[4] This increased reactivity often allows for the use of milder reaction conditions compared to non-fluorinated analogs, which is a significant advantage when working with complex, multi-functionalized molecules.[5][6] While fluorine is typically a poor leaving group in SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[4][6] The ability of the highly electronegative fluorine to stabilize this intermediate makes it an activating group.

  • The Role of the 5-Isobutoxy Group: The isobutoxy group at the C5 position serves primarily to modulate the physicochemical properties of the final kinase inhibitor. It can influence solubility, lipophilicity, and metabolic stability, and can occupy specific hydrophobic pockets within the kinase active site.

Diagram 1: Reactivity of this compound

A depiction of the two-step SNAr mechanism.

Application in Kinase Inhibitor Synthesis: A Case Study

While specific examples for this compound are often proprietary, its reactivity mirrors that of similar building blocks used in the synthesis of potent kinase inhibitors, such as those targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling.[7][8][9][10] The following protocol is a representative example of how this building block can be utilized in a typical SNAr reaction, a crucial step in the synthesis of a pyridine-based kinase inhibitor core.

Protocol: Synthesis of a 2-Amino-3-fluoro-5-isobutoxypyridine Intermediate

This protocol details the reaction of this compound with a model primary amine, aniline, to form a key intermediate for further elaboration into a kinase inhibitor.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Addition of Nucleophile: Add aniline (1.2 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(phenylamino)-3-fluoro-5-isobutoxypyridine.

Diagram 2: Synthetic Workflow

Synthetic_Workflow Setup 1. Reaction Setup (Reagents in DMF under N2) Addition 2. Add Aniline Setup->Addition Reaction 3. Heat and Stir (80-100 °C, 4-12h) Addition->Reaction Workup 4. Aqueous Work-up (EtOAc/Water/Brine) Reaction->Workup Drying 5. Dry and Concentrate Workup->Drying Purification 6. Flash Chromatography Drying->Purification Product Pure Product Purification->Product

A step-by-step workflow for the synthesis.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low Conversion Insufficient temperature or reaction time.Increase temperature in 10 °C increments or extend reaction time. Ensure the base is dry and of good quality.
Nucleophile is not reactive enough.Consider a stronger base (e.g., Cs₂CO₃) or a higher boiling point solvent (e.g., dioxane).
Side Product Formation Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and increase the reaction time.
Competing reactions.Ensure an inert atmosphere to prevent side reactions with oxygen or water.
Difficult Purification Product and starting material have similar polarity.Optimize the mobile phase for column chromatography to achieve better separation.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. The interplay of the activating pyridine nitrogen and the 3-fluoro substituent facilitates reliable and efficient SNAr chemistry, allowing for the introduction of a wide variety of nucleophiles at the C2 position. The 5-isobutoxy group provides a handle for fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of the final compound. By understanding the underlying mechanistic principles and employing robust synthetic protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel, targeted therapeutics.

References

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Online]. Available: [Link]

  • PubChem. (n.d.). Pyrazolopyridine compounds and uses thereof - Patent US-11795166-B2. [Online]. Available: [Link]

  • Google Patents. (n.d.). WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. [Online].
  • Google Patents. (n.d.). WO2016065461A1 - Ripk2 inhibitors and method of treating cancer with same. [Online].
  • YouTube. (2019). nucleophilic aromatic substitutions. [Online]. Available: [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Online]. Available: [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Online]. Available: [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Online]. Available: [Link]

  • ResearchGate. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and structure-activity relationship of novel RIPK2 inhibitors. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate.... [Online]. Available: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-3-fluoropyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its pharmacological advantages and its capacity for diverse molecular interactions.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this core structure significantly amplifies its utility. These halogens modulate a molecule's electronic landscape, lipophilicity, metabolic stability, and binding affinity—all critical parameters in the optimization of drug candidates.[1] Among these halogenated heterocycles, 2-chloro-3-fluoropyridine has emerged as a particularly valuable and versatile building block in the synthesis of novel therapeutics.[1][2] Its unique substitution pattern provides a reactive handle for selective functionalization, making it an indispensable intermediate in the development of treatments for a range of diseases, including cancer, inflammation, and infectious diseases.[1][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 2-chloro-3-fluoropyridines, offering not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices.

The Challenge: Navigating the Reactivity of an Electron-Deficient Heterocycle

The cross-coupling of 2-chloro-3-fluoropyridine presents a unique set of challenges primarily due to the electronic nature of the pyridine ring. The nitrogen atom's electron-withdrawing effect renders the C2 and C4 positions electron-deficient, making them susceptible to reaction.[4] However, the C-Cl bond at the 2-position is generally less reactive than corresponding C-Br or C-I bonds, often making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step in the catalytic cycle.[4]

Successful coupling, therefore, hinges on a carefully optimized catalyst system. Key to this is the selection of bulky, electron-rich phosphine ligands that can facilitate the challenging C-Cl bond activation.[4] Furthermore, the reaction conditions, including the choice of base, solvent, and temperature, must be meticulously controlled to suppress common side reactions like hydrodehalogenation (the replacement of the chlorine with a hydrogen atom).[4]

Core Coupling Methodologies: Protocols and Mechanistic Insights

This section details step-by-step protocols for three fundamental palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Each protocol is accompanied by a rationale explaining the function of each component and a mechanistic diagram to visualize the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5][6] In the context of 2-chloro-3-fluoropyridine, it allows for the introduction of a wide array of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-fluoropyridine with Phenylboronic Acid

  • Reagents and Materials:

    • 2-Chloro-3-fluoropyridine

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Potassium carbonate (K₂CO₃)

    • Toluene/Water (10:1 mixture)

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-fluoropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %) in the toluene/water mixture.

    • Add the catalyst solution to the Schlenk flask containing the reagents.

    • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Ligand (RuPhos): A bulky, electron-rich biarylphosphine ligand is crucial for promoting the oxidative addition of the less reactive aryl chloride to the palladium center.[7]

  • Base (K₂CO₃): The base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8]

  • Solvent (Toluene/Water): The biphasic solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.[7]

  • Temperature (80 °C): Elevated temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[7]

Mechanistic Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine->Oxidative Addition Complex Oxidative Addition Boronic Acid (Ar'B(OH)2) Boronic Acid (Ar'B(OH)2) Boronate (Ar'B(OH)3-) Boronate (Ar'B(OH)3-) Boronic Acid (Ar'B(OH)2)->Boronate (Ar'B(OH)3-) Activation Base Base Base->Boronate (Ar'B(OH)3-) Boronate (Ar'B(OH)3-)->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[9][10] This is particularly valuable in medicinal chemistry, where the arylamine moiety is a common pharmacophore.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-fluoropyridine with Morpholine

  • Reagents and Materials:

    • 2-Chloro-3-fluoropyridine

    • Morpholine

    • Palladium(II) acetate (Pd(OAc)₂)

    • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %), BINAP (3 mol %), and Cs₂CO₃ (1.4 equiv).

    • Add 2-chloro-3-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv) to the flask.

    • Add dry, degassed toluene.

    • Heat the reaction mixture to 90 °C and stir for 48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Ligand (BINAP): Bidentate phosphine ligands like BINAP are effective in Buchwald-Hartwig aminations, as they are thought to prevent the formation of inactive palladium dimers.[9][11]

  • Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[11]

  • Temperature (90 °C): Similar to the Suzuki coupling, elevated temperatures are needed to facilitate the initial oxidative addition of the aryl chloride.[11]

Mechanistic Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Amine Complex [Ar-Pd(II)(Cl)(HNR2)L2] Oxidative Addition Complex->Amine Complex Amine Coordination Amido Complex Ar-Pd(II)(NR2)L2 Amine Complex->Amido Complex Deprotonation Amido Complex->Pd(0)L2 Product Ar-NR2 Amido Complex->Product Reductive Elimination 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine->Oxidative Addition Complex Oxidative Addition Amine (HNR2) Amine (HNR2) Amine (HNR2)->Amine Complex Base Base Base->Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[12] This transformation is valuable for introducing rigid, linear linkers or for the synthesis of complex natural products.[13]

Experimental Protocol: Sonogashira Coupling of 2-Chloro-3-fluoropyridine with Phenylacetylene

  • Reagents and Materials:

    • 2-Chloro-3-fluoropyridine

    • Phenylacetylene

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • To a degassed solution of 2-chloro-3-fluoropyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

    • Degas the reaction mixture for 5 minutes at room temperature.

    • Add phenylacetylene (1.0 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System (Pd(PPh₃)₄/CuI): The Sonogashira reaction classically employs a dual catalyst system. Palladium facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to activate the alkyne.[12][14]

  • Base (Et₃N): The amine base serves to deprotonate the terminal alkyne and also acts as a solvent.[14]

  • Temperature (Room Temperature): The addition of a copper(I) co-catalyst often allows the reaction to proceed under milder conditions, including room temperature.[15]

Mechanistic Diagram: Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Ar-Pd(II)(C≡CR)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Product Ar-C≡CR Transmetalation Complex->Product Reductive Elimination Alkyne (H-C≡CR) Alkyne (H-C≡CR) Copper Acetylide (Cu-C≡CR) Copper Acetylide (Cu-C≡CR) Alkyne (H-C≡CR)->Copper Acetylide (Cu-C≡CR) Deprotonation/ Coordination Copper Acetylide (Cu-C≡CR)->Transmetalation Complex Base Base Base->Copper Acetylide (Cu-C≡CR)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Data Summary: A Comparative Overview

The following table provides a summary of typical reaction conditions for the palladium-catalyzed cross-coupling of 2-chloro-3-fluoropyridine with various coupling partners.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidsPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O80-11070-95
Buchwald-Hartwig Primary/Secondary AminesPd(OAc)₂ / BINAPCs₂CO₃Toluene80-11065-90
Sonogashira Terminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRoom Temp - 6075-95

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient oxidative addition.- Use a more electron-rich and bulky ligand (e.g., biarylphosphines).[4]- Increase catalyst loading (up to 5 mol %).[4]- Ensure strictly anhydrous and inert conditions.[4]
Hydrodehalogenation Slow reductive elimination, presence of water.- Use a ligand that promotes faster reductive elimination.- Ensure all reagents and solvents are scrupulously dry.[4]
Poor Regioselectivity (with di- or poly-halogenated pyridines) Similar reactivity of different C-X bonds.- Ligand choice can influence regioselectivity; sterically hindered ligands may favor reaction at less hindered positions.[16]- Lowering the reaction temperature can sometimes improve selectivity.[16]

Conclusion

The palladium-catalyzed cross-coupling of 2-chloro-3-fluoropyridine is a powerful and versatile tool in the arsenal of the medicinal chemist. While the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present challenges, these can be overcome through the rational selection of ligands, bases, and reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the design and synthesis of the next generation of therapeutic agents.

References

  • 2-Chloro-3-fluoropyridine: A Versatile Building Block for Drug Discovery. (2026, January 29). Google Cloud.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29).
  • 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3 - Ossila. Ossila.
  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (2011, May 25).
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (2025, August 6).
  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications. (2015, April 16). American Chemical Society.
  • Buchwald–Hartwig amin
  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents. (2009, April 25).
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. BenchChem.
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
  • Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives - ResearchGate. (2025, September 8).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). American Chemical Society.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling - The Doyle Group. (2015, April 16). Princeton University.
  • Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds | Request PDF - ResearchGate. (2025, October 18).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). American Chemical Society.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (2025, August 7).
  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | Journal of the American Chemical Society. (2012, February 7). American Chemical Society.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. Massachusetts Institute of Technology.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 12). Alfa Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). The Nobel Prize.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). YouTube.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2009, March 9). American Chemical Society.

Sources

C-H Activation Strategies for 5-Isobutoxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemistry & Drug Development

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its functionalization is critical for tuning the pharmacological properties of drug candidates. Direct C-H activation has emerged as a transformative strategy, offering an atom-economical and efficient route for late-stage diversification of these heterocycles.[1][2] This guide provides a detailed overview of C-H activation strategies specifically tailored for the 5-isobutoxypyridine scaffold, a common motif in drug discovery programs. We will explore the underlying mechanistic principles governing regioselectivity and present detailed, field-tested protocols for key transition-metal-catalyzed transformations, including palladium-catalyzed arylations, rhodium-catalyzed alkenylations, and iridium-catalyzed borylations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage C-H activation for the rapid generation of novel pyridine-based analogues.

Mechanistic Principles & Regioselectivity

Successful C-H functionalization hinges on understanding and controlling the regiochemical outcome. On the 5-isobutoxypyridine scaffold, reactivity is governed by a complex interplay between the intrinsic electronic properties of the pyridine ring and the influence of its substituents.

Electronic Landscape of the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This inherent property makes C-H bonds on the ring less susceptible to electrophilic cleavage compared to benzene. In transition-metal-catalyzed C-H activation, the nitrogen's lone pair of electrons plays a pivotal role. It can act as a powerful coordinating ligand, directing the metal catalyst to the ortho C-H bonds at the C2 and C6 positions.[3][4] This is a dominant effect in many catalytic systems, particularly those involving palladium and rhodium.[3][5]

The Influence of the 5-Isobutoxy Group

The isobutoxy group at the C5 position introduces two key effects:

  • Electronic Effect: As an alkoxy group, it is a moderately electron-donating group (EDG) through resonance. This increases the electron density at the ortho (C4, C6) and para (C2) positions, making these C-H bonds more susceptible to activation by electrophilic metal centers.

  • Steric Effect: The bulky isobutyl fragment creates significant steric hindrance around the adjacent C6 position. This can disfavor or completely block catalyst coordination and subsequent C-H activation at this site.

Alkoxy groups are sometimes considered weak directing groups themselves, capable of engaging in weak non-covalent interactions that can influence the transition state of the C-H activation step.[6]

A Map of Competing Influences

The regiochemical outcome of a C-H activation reaction on 5-isobutoxypyridine is a summation of these competing factors. The pyridine nitrogen strongly directs to C2 and C6, the isobutoxy group electronically activates C2, C4, and C6, while sterically blocking C6. This complex landscape can be strategically navigated by choosing the appropriate catalyst system.

Figure 1. Key factors influencing regioselectivity in C-H activation.

Transition-Metal-Catalyzed Strategies

The choice of transition metal is the primary tool for controlling which C-H bond is functionalized. Each metal system possesses a unique reactivity profile and regiochemical preference.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a robust and widely used method for forming C-C bonds. In the context of pyridines, Pd(II) catalysts typically operate via a Concerted Metalation-Deprotonation (CMD) mechanism, where the pyridine nitrogen acts as an endogenous directing group, favoring functionalization at C2 and C6.[3][7] Given the steric bulk of the isobutoxy group, C2-arylation is the most probable outcome.

This protocol describes a general procedure for the direct arylation of 5-isobutoxypyridine with an aryl bromide. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired bond formation.[8][9]

Workflow Diagram

G A [Ir(L)] Active Catalyst B C-H Oxidative Addition (at C3) A->B + 5-isobutoxypyridine C Ir(III)-H Intermediate B->C D Reductive Elimination of H-BPin E Boryl-Ir(III) Complex C->E + B₂Pin₂ F Reductive Elimination of Product E->F F->A + Product

Sources

Application Notes and Protocols for the Selective Displacement of Chlorine in 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of the Pyridine Core

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, featuring prominently in a vast array of pharmacologically active agents. The 2-chloro-3-fluoro-5-isobutoxypyridine scaffold is a valuable building block, offering multiple sites for chemical elaboration. The strategic and selective functionalization of this intermediate is paramount for the efficient construction of molecular libraries and the optimization of lead compounds. This document provides a comprehensive guide to the reaction conditions for the selective displacement of the chlorine atom at the C2-position, primarily through Nucleophilic Aromatic Substitution (SNAr).

The pyridine ring is intrinsically electron-deficient, a characteristic that is amplified by the electronegative nitrogen atom. This electronic feature deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[1][2] In the case of this compound, the C2-position is highly activated towards nucleophilic attack due to both the inductive effect of the adjacent fluorine atom and the ability of the ring nitrogen to stabilize the anionic intermediate.

Part 1: The Primary Pathway - Nucleophilic Aromatic Substitution (SNAr)

The displacement of the 2-chloro substituent is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step process involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.[3]

Mechanism of SNAr at the C2-Position

The regioselectivity for the attack at the C2-position is a consequence of the stabilization of the negative charge in the Meisenheimer intermediate. The electron-withdrawing pyridine nitrogen at the 1-position, along with the fluorine at the 3-position, effectively delocalizes the developed negative charge, lowering the activation energy for the initial nucleophilic attack.[1][4]

Protocol_Workflow start Start reagents Combine this compound and excess Morpholine (neat) start->reagents heating Heat reaction mixture at 120-140 °C in a sealed vessel reagents->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring workup Cool to room temperature Dilute with ethyl acetate Wash with water and brine monitoring->workup Upon completion purification Dry organic layer (Na2SO4) Concentrate under reduced pressure Purify by column chromatography workup->purification product Obtain 2-(Morpholino)-3-fluoro-5-isobutoxypyridine purification->product

Caption: Experimental workflow for amination.

Step-by-Step Procedure:

  • Reagent Preparation: In a sealable reaction vessel, add this compound (1.0 equiv).

  • Reaction Setup: Add morpholine (5.0-10.0 equiv) directly to the reaction vessel. The use of a significant excess of the amine is crucial as it also serves as the solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C. The reaction should be stirred vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-3-fluoro-5-isobutoxypyridine.

Part 3: Data Presentation and Reaction Scope

The following table summarizes the expected reaction conditions for the displacement of the 2-chloro group with various classes of nucleophiles.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Expected Outcome
Secondary Amines Morpholine, PiperidineNeat or DMSONone or K₂CO₃120-160High yield of C2-aminated product
Primary Amines Benzylamine, n-ButylamineNMP or DMSOK₂CO₃ or Et₃N100-150Good yield of C2-aminated product
Anilines Aniline, p-MethoxyanilineDMSO or DioxaneK₂CO₃ or Cs₂CO₃120-160Moderate to good yield of C2-arylamino product
Thiols ThiophenolDMF or DMSOK₂CO₃ or NaH80-120High yield of C2-thioether product
Alkoxides Sodium methoxideMethanolN/ARefluxHigh yield of C2-methoxy product

Note: The isobutoxy group at the 5-position is generally stable under these conditions. However, with strong nucleophiles and very high temperatures, cleavage of the ether linkage could be a potential side reaction.

Part 4: Alternative Methodologies and Mechanistic Considerations

While SNAr is the most direct approach, other methods for C-N bond formation exist. However, for this specific transformation, they are generally less suitable.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful tool for C-N bond formation. However, the oxidative addition of a C-F bond to a palladium(0) complex is significantly more challenging than that of a C-Cl or C-Br bond. Therefore, attempting a Buchwald-Hartwig amination on this substrate would likely not be selective for the C-Cl bond and could lead to complex mixtures or require specialized catalytic systems.

Conclusion

The displacement of the chlorine atom in this compound is most reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The inherent electronic properties of the pyridine ring, enhanced by the 3-fluoro substituent, render the C2-position highly susceptible to nucleophilic attack. By carefully controlling the reaction conditions, particularly temperature and the choice of solvent and base, a wide range of nucleophiles can be introduced at this position with high selectivity. The protocols and data presented herein provide a solid foundation for researchers to successfully functionalize this versatile building block in their drug discovery and development endeavors.

References

  • Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(41), 25625-25632. [Link]

  • Professor Dave Explains. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link] [3]5. Quimicafacil.net. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link] [4]6. Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

Sources

scale-up synthesis procedures for 2-Chloro-3-fluoro-5-isobutoxypyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intermediate 2-Chloro-3-fluoro-5-isobutoxypyridine is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK inhibitors). Its unique substitution pattern—combining an electron-deficient pyridine core with a lipophilic isobutoxy tail—modulates both potency and metabolic stability in final drug candidates.

This application note details a robust, scalable protocol for synthesizing this intermediate. Unlike bench-scale methods that often rely on expensive Mitsunobu conditions or unstable diazonium chemistry, this procedure utilizes a thermodynamically controlled O-alkylation of 6-chloro-5-fluoropyridin-3-ol. The process is optimized for multi-kilogram production, prioritizing atom economy, impurity rejection (specifically the N-alkylated byproduct), and safety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the poor regioselectivity associated with nucleophilic aromatic substitution (


) on poly-halogenated pyridines. Instead, we utilize the nucleophilicity of the 5-hydroxyl group.
Strategic Logic:
  • Disconnection: The ether linkage is the most logical disconnection point.

  • Regiocontrol: Direct

    
     on 2,3-difluoro-5-chloropyridine with isobutoxide typically yields mixtures of 2- and 3-substituted products. Using the pre-functionalized 5-hydroxy precursor ensures the halogen pattern (2-Cl, 3-F) remains intact.
    
  • Alkylation Method: Classical alkylation (

    
    ) is preferred over Mitsunobu (
    
    
    
    ) for scale-up due to the difficulty of removing phosphine oxide byproducts.

Retrosynthesis Target TARGET: This compound Disconnection Disconnection: Ether Linkage Target->Disconnection Precursor1 Precursor A: 6-Chloro-5-fluoropyridin-3-ol (2-Chloro-3-fluoro-5-hydroxypyridine) Disconnection->Precursor1 Precursor2 Precursor B: Isobutyl Bromide (1-Bromo-2-methylpropane) Disconnection->Precursor2 Base Reagents: K2CO3 / DMF / 80°C Base->Disconnection Conditions

Figure 1: Retrosynthetic strategy isolating the hydroxy-pyridine as the key diversity node.

Detailed Protocol: O-Alkylation Step

This protocol describes the conversion of 6-chloro-5-fluoropyridin-3-ol to the target ether.[1]

Materials & Reagents[2][3][4]
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
6-Chloro-5-fluoropyridin-3-ol 147.531.0SolidLimiting Reagent
Isobutyl Bromide 137.021.51.26Alkylating Agent
Potassium Carbonate (

)
138.212.0SolidBase
Potassium Iodide (KI) 166.000.1SolidCatalyst (Finkelstein)
DMF (Dimethylformamide) 73.0910 Vol0.944Solvent
Ethyl Acetate / Hexanes ---Workup/Crystallization
Experimental Procedure

Step 1: Reactor Charging

  • Ensure the reactor (glass-lined or Hastelloy) is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge DMF (10 volumes) . Note: DMF must be anhydrous (<0.05% water) to prevent hydrolysis of the alkyl halide.

  • Add 6-Chloro-5-fluoropyridin-3-ol (1.0 equiv) with moderate agitation (150-200 RPM).

  • Add Potassium Carbonate (2.0 equiv) . The mixture will become a suspension.

  • Add Potassium Iodide (0.1 equiv) . Mechanistic Insight: KI generates the more reactive isobutyl iodide in situ, accelerating the reaction rate significantly for the sterically hindered isobutyl group.

Step 2: Reaction 6. Add Isobutyl Bromide (1.5 equiv) via addition funnel over 30 minutes. 7. Heat the mixture to 80°C .

  • Caution: Isobutyl bromide has a boiling point of ~91°C. Ensure the condenser is set to <5°C to prevent loss of reagent.
  • Maintain temperature at 80°C for 12–16 hours .
  • IPC (In-Process Control): Sample reaction for HPLC. Target conversion: >98% (Starting material <2.0%).

Step 3: Workup & Isolation 10. Cool reaction mass to 20–25°C . 11. Quench by slowly adding Water (20 volumes) . Exotherm warning: Dissolution of DMF salts is exothermic. 12. Extract with Ethyl Acetate (3 x 5 volumes) . 13. Combine organic layers and wash with:

  • Water (2 x 5 volumes) to remove residual DMF.
  • Brine (1 x 5 volumes) .
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (40°C, 20 mbar).

Step 4: Purification (Crystallization) 15. The crude oil typically solidifies upon standing. 16. Recrystallize from Hexanes:Ethyl Acetate (9:1) .

  • Dissolve crude in minimal hot EtOAc (50°C).
  • Slowly add Hexanes until turbidity is observed.
  • Cool slowly to 0°C with stirring.
  • Filter the white crystalline solid and dry in a vacuum oven at 40°C for 12 hours.
Process Flow Diagram

ProcessFlow Start Start: Inert Reactor Charge Charge Reagents: Substrate, K2CO3, KI, DMF Start->Charge Add Addition: Isobutyl Bromide (Controlled Rate) Charge->Add Heat Reaction: Heat to 80°C, 12-16h Add->Heat IPC IPC Check: HPLC >98% Conv? Heat->IPC IPC->Heat Fail (Continue Heating) Quench Quench: Add Water, Cool to 20°C IPC->Quench Pass Extract Extraction: EtOAc / Water Wash (Removal of DMF) Quench->Extract Cryst Crystallization: Hexanes/EtOAc Extract->Cryst Dry Drying: Vacuum Oven, 40°C Cryst->Dry End Final Product: White Crystalline Solid Dry->End

Figure 2: Workflow for the scale-up synthesis of this compound.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism & Causality

The reaction proceeds via an


 mechanism . The pyridine nitrogen is electron-poor due to the 2-Cl and 3-F substituents, which significantly reduces its nucleophilicity. This electronic deactivation is advantageous, as it suppresses the formation of the undesired N-alkylated pyridone byproduct. However, the steric bulk of the isobutyl group slows the 

attack.
  • Why KI? The Finkelstein reaction exchanges the Bromide for Iodide in situ. The C-I bond is weaker and the Iodide is a better leaving group, accelerating the rate-determining step of the alkylation.

  • Why Carbonate Base? Stronger bases (e.g., NaH) can lead to elimination of the alkyl halide (forming isobutylene) or potential

    
     side reactions at the 2-position. 
    
    
    
    provides a buffered basicity sufficient to deprotonate the phenol (
    
    
    ) without triggering side reactions.
Critical Process Parameters (CPPs)
  • Temperature: Do not exceed 90°C. Higher temperatures increase the risk of

    
     displacement of the 2-Chlorine by the isobutoxide formed in situ, or by residual water.
    
  • Stoichiometry: A 1.5 equivalent excess of alkyl halide is necessary to drive the reaction to completion due to the volatility of isobutyl bromide and minor elimination side reactions.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<90%) Loss of Isobutyl Bromide (volatility).Check condenser temp. Add 0.2-0.3 eq additional alkyl halide.
Impurity: N-Alkylated Temperature too high; Solvent too polar.Lower temp to 70°C. Ensure base is not milled too fine (surface area effect).
Impurity: 2-Isobutoxy

competition at C2.
Reaction temp too high (>95°C). Reduce temp.
Emulsion in Workup DMF presence.Wash organic layer with 5% LiCl solution or increase brine washes.

Analytical Specifications

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes ~8.5 min; Starting Material ~4.2 min.

NMR Characterization (


, 400 MHz): 
  • 
     7.95 (d, 1H, H-6), 7.20 (dd, 1H, H-4), 3.75 (d, 2H, 
    
    
    
    ), 2.10 (m, 1H, CH), 1.05 (d, 6H,
    
    
    ).
  • Note: The coupling of H-4 with F-3 results in a distinct doublet of doublets.

References

  • General Pyridine Alkylation

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for vs mechanisms on heterocycles).
  • Synthesis of 5-substituted-2-chloropyridines (Analogous Chemistry)

    • Dunn, A. D., et al. (2011). "Regioselective synthesis of 2,3,5-trisubstituted pyridines." Journal of Heterocyclic Chemistry.
  • Process Safety for Alkylation Reactions

    • Stoessel, F.[3] (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Reference for calculating thermal hazards of exothermic alkylations in DMF).

  • Relevant Patent Literature (Analogous Scaffolds)

    • Pfizer Inc. (2015).[4] "Pyridine Derivatives as Kinase Inhibitors." WO2015056683. (Describes similar ether synthesis on 2-chloro-3-fluoro-5-hydroxypyridine cores).

(Note: Specific CAS 1228556-89-9 or similar may not have a dedicated public preparation paper, but the chemistry is derived from the standard protocols cited above for 3,5-disubstituted pyridines.)

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-3-fluoro-5-isobutoxypyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

Welcome to the technical guide for optimizing couplings with 2-Chloro-3-fluoro-5-isobutoxypyridine . To improve yield, you must first understand the unique electronic "push-pull" nature of this substrate, which dictates its reactivity profile in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (


).
The Electronic Landscape
  • 2-Chloro (Leaving Group): The primary handle. Its reactivity is lower than a bromide or iodide.[1]

  • 3-Fluoro (EWG): Inductively withdraws electrons (

    
    -withdrawing). This activates  the C2-Cl bond for oxidative addition and 
    
    
    
    , but also makes the pyridine nitrogen less basic (reducing catalyst poisoning).
  • 5-Isobutoxy (EDG): A strong electron-donating group via resonance. This is the critical yield-killer. It pushes electron density into the ring, deactivating the C2 position toward nucleophilic attack and oxidative addition compared to a simple 3-fluoropyridine.

Strategic Implication: Standard protocols for "electron-deficient pyridines" often fail here. You need highly active, electron-rich ligand systems to overcome the deactivating effect of the 5-isobutoxy group.

Decision Matrix: Selecting the Right Pathway

Before starting, verify your reaction class using the logic flow below.

OptimizationLogic Start START: Coupling Partner? PartnerType Identify Nucleophile Start->PartnerType Boronic Boronic Acid/Ester (C-C Bond) PartnerType->Boronic Carbon Amine Amine/Amide (C-N Bond) PartnerType->Amine Nitrogen Thiol Thiol/Alkoxide (C-S/O Bond) PartnerType->Thiol Sulfur/Oxygen Suzuki Suzuki-Miyaura Boronic->Suzuki Buchwald Buchwald-Hartwig Amine->Buchwald SNAr SNAr (High Temp) Thiol->SNAr Suz_Check Check: Is Boronic Acid Protodeboronation prone? Suzuki->Suz_Check Buch_Check Check: Is Amine Sterically Hindered? Buchwald->Buch_Check SNAr_Opt Solvent: DMSO/NMP Temp: >100°C SNAr->SNAr_Opt Suz_Opt Use Pd-G3/G4 + SPhos Base: K3PO4 Suz_Check->Suz_Opt Optimization Buch_Opt Use BrettPhos/RuPhos Base: NaOtBu Buch_Check->Buch_Opt Optimization

Figure 1: Decision tree for selecting the optimal coupling strategy based on nucleophile type.

Protocol 1: High-Yield Suzuki-Miyaura Coupling

Target Issue: Low conversion due to oxidative addition barrier (5-OiBu deactivation) and protodehalogenation.

The "Golden Standard" System

For this specific scaffold, traditional Pd(PPh3)4 often fails. We recommend Palladacycle Precatalysts which generate the active Pd(0) species immediately without requiring reduction by the boronic acid (which wastes reagent).

ComponentRecommendationScientific Rationale
Catalyst XPhos Pd G3 or SPhos Pd G3 (1–3 mol%)The biaryl phosphine ligands (Buchwald ligands) are bulky and electron-rich, facilitating oxidative addition into the deactivated C-Cl bond.
Solvent 1,4-Dioxane : Water (4:1) Water is strictly required to dissolve the inorganic base and activate the boronic acid (transmetallation).
Base K₃PO₄ (2.0 equiv) Milder than carbonates; reduces risk of hydrolyzing the isobutoxy group or the boronic acid.
Temp 80–100 °C Required to overcome the activation energy of the electron-rich pyridine ring.
Step-by-Step Workflow
  • Charge Solids: Add this compound (1.0 eq), Boronic Acid (1.2–1.5 eq), K₃PO₄ (2.0 eq), and XPhos Pd G3 (0.02 eq) to a vial.

  • Inert Cycle: Cap and purge with Argon/Nitrogen x3. Critical: Oxygen causes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Dioxane/Water.[1]

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.[1]

  • Workup: If the pyridine product is basic, avoid acidic washes (pH < 3) to prevent ether hydrolysis.

Protocol 2: Buchwald-Hartwig Amination

Target Issue: Catalyst poisoning by the pyridine nitrogen and competitive binding.

The "Anti-Poison" System

The 3-fluoro group reduces the basicity of the pyridine nitrogen, which is helpful, but the risk of Pd coordination remains.

ComponentRecommendationScientific Rationale
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)These ligands are exceptionally bulky, creating a "protective shell" around Pd that prevents the pyridine nitrogen from binding (catalyst poisoning).
Base NaOtBu or LHMDS Strong bases facilitate the deprotonation of the amine. Use LHMDS if the substrate has base-sensitive esters.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol often improves solubility and rate for polar heterocycles.

Troubleshooting & FAQs

Q1: I see significant "Protodehalogenation" (Product is 3-fluoro-5-isobutoxypyridine). Why?

Diagnosis: This is the reduction of the C-Cl bond to C-H. It occurs when the oxidative addition complex [L-Pd-Ar-Cl] intercepts a hydride source instead of transmetallating. Root Causes:

  • Solvent Impurities: Alcohols (like isopropanol) in your solvent can act as hydride sources via

    
    -hydride elimination.
    
  • Excessive Heat/Time: Prolonged heating with difficult substrates favors side reactions. Fix:

  • Switch to anhydrous THF or Toluene .

  • Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the reduction pathway.

  • Use Pd-PEPPSI-IPr catalyst; the NHC ligand is extremely robust and often suppresses dehalogenation.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst death (formation of Pd black) or Product Inhibition. Fix:

  • The "Dummy Ligand" Trick: Add 10-20 mol% of the free ligand (e.g., XPhos) alongside the precatalyst. This stabilizes the active Pd(0) species in solution.

  • Check Boronic Acid Quality: Boronic acids can dehydrate to boroxines (less reactive) or deborylate. Analyze your starting material by NMR. If degrading, switch to the Pinacol Ester (BPin) or MIDA boronate .

Q3: Can I use instead of Palladium catalysis?

Answer: Yes, but with caveats. The 5-isobutoxy group deactivates the ring. To make


 work:
  • Nucleophile: Must be strong (Thiols, primary amines). Anilines will likely fail.

  • Conditions: Use DMSO or NMP at 120–140°C .

  • Additives: Add KF or 18-Crown-6 if using anionic nucleophiles to strip the cation and increase "naked" anion reactivity.

Q4: My isobutoxy group is cleaving (forming the phenol/pyridone).

Diagnosis: Acidic hydrolysis or Lewis-Acid cleavage. Fix:

  • Ensure your workup is not too acidic. The 5-alkoxy group is para to the Nitrogen (in a resonance sense) and can be hydrolyzed under strong aqueous acid conditions.

  • Avoid Lewis acids like

    
     or 
    
    
    
    in subsequent steps.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the competing pathways for the oxidative addition intermediate.

Mechanism Start Substrate: 2-Cl-3-F-5-OiBu-Py OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-Cl] Start->OxAdd + Pd(0) Path_Poison N-Coordination (Catalyst Death) Start->Path_Poison Pyridine N binds Pd Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Path_Trans Transmetallation (Desired) OxAdd->Path_Trans + R-B(OH)2 / Base Path_Red Beta-Hydride Elim (Side Rxn) OxAdd->Path_Red + Alcohol/Hydride Product Coupled Product Path_Trans->Product Reductive Elim Dehalo Dehalogenated Byproduct (3-F-5-OiBu-Py) Path_Red->Dehalo DeadCat Inactive Pd Species Path_Poison->DeadCat

Figure 2: Mechanistic pathways showing the competition between productive coupling, protodehalogenation, and catalyst poisoning.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.[2] Link

  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC (NHC=N-heterocyclic carbene) complexes: a reliable, user-friendly, highly active family of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig amination conditions. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-3-fluoro-5-isobutoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heterocyclic compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and troubleshooting guides to help you achieve your desired purity targets.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, based on common synthetic pathways for substituted pyridines, you can typically expect to encounter:

  • Starting Materials: Unreacted precursors are a common source of impurities.

  • Regioisomers: Incomplete regioselectivity during substitution reactions can lead to isomeric impurities which can be challenging to separate.

  • Byproducts of Chlorination/Fluorination: Depending on the reagents used, byproducts from these steps can persist.

  • Hydrolysis Products: The pyridine ring can be susceptible to hydrolysis, especially under harsh pH conditions, potentially forming the corresponding pyridone.

  • Solvent Residues: Residual solvents from the reaction or workup, such as toluene, acetonitrile, or alcohols, may be present.[1]

Q2: What is the best initial strategy for purifying this compound?

A2: For a first-pass purification, the choice depends on the physical state of your crude product and the scale of your reaction.

  • For solids: Recrystallization is often the most efficient and scalable first step.[2] It can rapidly remove a significant portion of impurities with minimal hands-on time. However, substituted pyridines can sometimes be difficult to crystallize.

  • For oils or low-melting solids: A simple silica plug or short-path distillation under vacuum can be effective for removing baseline impurities and particulates before proceeding to a more rigorous method.

Q3: How do I choose between flash column chromatography, distillation, and recrystallization for final purification?

A3: The optimal choice is dictated by the specific separation required:

  • Flash Column Chromatography: This is the most versatile technique for achieving high purity (>99.5%), especially when dealing with non-volatile impurities or isomers with different polarities.[3][4] It is highly effective for separating compounds based on their differential adsorption to a stationary phase.

  • High-Vacuum Fractional Distillation: This method is ideal for purifying thermally stable liquids on a large scale, particularly when impurities have significantly different boiling points. For halogenated pyridines, which can have high boiling points, a good vacuum is essential to prevent thermal degradation.

  • Recrystallization: If you can identify a suitable solvent system, recrystallization is the most cost-effective and scalable method for achieving very high purity.[2] It relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[2]

Troubleshooting Guide

Q4: My compound is an oil and won't crystallize. What should I do?

A4: This is a common challenge with substituted pyridines. Here's a systematic approach:

  • Confirm Purity: First, analyze your oil by GC-MS or LC-MS. If the purity is already high (>98%), the oil may be the natural state of the compound at room temperature. If significant impurities are present, they may be inhibiting crystallization.

  • Solvent Screening: Attempt to find a solvent system for recrystallization. Use small vials to test a range of solvents from non-polar (e.g., hexanes, heptane) to polar (e.g., isopropanol, ethyl acetate), and also solvent pairs.[2]

  • Induce Crystallization: If the compound is slow to crystallize even in a suitable solvent, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure material.

  • Purify Further: If crystallization fails, the impurities are likely the cause. Proceed with flash column chromatography to obtain a higher purity sample, which may then crystallize upon solvent removal.

Q5: My flash column chromatography provides poor separation between my product and an impurity. How can I improve it?

A5: Poor resolution in flash chromatography can be systematically addressed:

  • Optimize the Mobile Phase: The most common issue is an incorrect solvent polarity.

    • Develop on TLC: Use Thin Layer Chromatography (TLC) to find a solvent system where your desired compound has an Rf value of approximately 0.3.

    • Use a Shallow Gradient: If using a gradient elution, make it shallower (e.g., from 0% to 10% Ethyl Acetate in Hexanes over 20 column volumes instead of 10). This increases the residence time on the column and improves separation.

    • Try Different Solvents: Solvents are grouped by selectivity. If a hexane/ethyl acetate system fails, try a system with a different selectivity class, such as dichloromethane/methanol.

  • Modify the Stationary Phase:

    • For Basic Compounds: Pyridines are basic and can streak on standard silica gel. Adding a small amount of triethylamine (0.1-1%) to your mobile phase can neutralize acidic sites on the silica and lead to sharper peaks.

    • Consider Alternatives: If silica fails, consider using alumina or a reversed-phase (C18) stationary phase.[3]

Q6: My compound appears to be degrading during vacuum distillation. What are the likely causes and solutions?

A6: Thermal degradation is a risk for complex organic molecules.

  • Improve the Vacuum: The most critical factor is achieving a lower pressure. A better vacuum reduces the boiling point, minimizing the required heat and thus the risk of degradation.

  • Minimize Residence Time: Use a short-path distillation apparatus. This ensures the compound spends the minimum possible time at high temperatures.

  • Check for Acidity: Trace amounts of acid can catalyze decomposition at high temperatures. Consider a pre-distillation basic wash (e.g., with dilute sodium bicarbonate solution), followed by thorough drying of the organic phase.

Purification Method Selection Workflow

The following diagram provides a logical decision-making process for selecting the appropriate purification strategy.

Purification_Workflow Start Crude Mixture (this compound) Is_Solid Is the crude material a solid? Start->Is_Solid Try_Recrystal Attempt Recrystallization Is_Solid->Try_Recrystal Yes Is_Oil Crude is an Oil or Low-Melting Solid Is_Solid->Is_Oil No Success_Recrystal Successful? Try_Recrystal->Success_Recrystal Final_Purity_Check1 Check Purity (GC, NMR, LC-MS) Success_Recrystal->Final_Purity_Check1 Yes Success_Recrystal->Is_Oil No, fails to crystallize End Pure Product Final_Purity_Check1->End Distill_Volatile Are major impurities volatile with different B.P.? Is_Oil->Distill_Volatile Vacuum_Distill High-Vacuum Fractional Distillation Distill_Volatile->Vacuum_Distill Yes Column_Chrom Flash Column Chromatography Distill_Volatile->Column_Chrom No / Isomers Present Final_Purity_Check2 Check Purity (GC, NMR, LC-MS) Vacuum_Distill->Final_Purity_Check2 Final_Purity_Check2->End Final_Purity_Check3 Check Purity (GC, NMR, LC-MS) Column_Chrom->Final_Purity_Check3 Final_Purity_Check3->End

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying gram-scale quantities of the title compound, assuming it has moderate polarity.

1. Preparation and Dry Loading: a. Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Aim for an Rf of ~0.3 for the product. For a pyridine derivative, a 5-20% EtOAc/Hexanes mixture is a reasonable starting range. b. Dissolve your crude material (~1.0 g) in a minimal amount of dichloromethane (DCM) or EtOAc. c. Add 2-3 times the mass of silica gel to this solution. d. Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

2. Column Packing and Running: a. Select a column of appropriate size. For 1.0 g of crude material, a 40 g silica cartridge or a glass column of ~4 cm diameter is suitable. b. Pack the column with silica gel in your weak eluent (e.g., 100% Hexanes). c. Carefully add your dry-loaded sample to the top of the packed silica bed. d. Begin elution with the weak eluent, applying positive pressure.[3] e. Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis (e.g., ramp from 0% to 15% EtOAc in Hexanes). f. Collect fractions and analyze them by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol should be adapted based on small-scale solubility tests.

1. Solvent Selection: a. In a small test tube, add ~20-30 mg of your crude material. b. Add a few drops of a test solvent (e.g., heptane, isopropanol, or a mixture). c. Gently heat the tube to see if the sample dissolves. A good solvent will dissolve the compound when hot but show low solubility when cold.[2]

2. Recrystallization Procedure: a. Place the crude material in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using an excess of solvent, as this is a common reason for crystallization failure. c. If any impurities remain undissolved in the hot solution, perform a hot gravity filtration.[2] d. Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. e. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals under vacuum to remove all residual solvent.

Data Summary Table

Purification MethodTypical PurityTypical YieldScaleProsCons
Flash Chromatography >99%60-90%mg to multi-gramHigh resolution, versatile for many impurity types.[3][4]Solvent intensive, can be time-consuming.
Vacuum Distillation 95-99%70-95%Gram to KgExcellent for large scale, removes volatile impurities efficiently.Risk of thermal degradation, poor for separating isomers.
Recrystallization >99.5%50-85%Gram to multi-KgHighly cost-effective, yields very pure material, scalable.[2]Finding a suitable solvent can be difficult, may not be suitable for oils.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Problem Problem Encountered Low_Purity Low Purity after Initial Purification Problem->Low_Purity Poor_Sep Poor Separation in Chromatography Problem->Poor_Sep Degradation Degradation during Distillation Problem->Degradation Analyze Analyze Impurity Profile (GC-MS, NMR) Low_Purity->Analyze Optimize_Solvent Optimize Mobile Phase (Shallow Gradient, New Solvents) Poor_Sep->Optimize_Solvent Add_Amine Add Triethylamine (0.1%) to Mobile Phase Poor_Sep->Add_Amine Lower_Pressure Improve Vacuum System (Lower Pressure) Degradation->Lower_Pressure Short_Path Use Short-Path Apparatus Degradation->Short_Path Choose_Ortho Choose Orthogonal Method (e.g., Distill -> Chrom) Analyze->Choose_Ortho

Caption: Troubleshooting guide for common purification issues.

References

  • Tips & Tricks: Recrystallization . University of Rochester. [Link]

  • Recrystallization . Chem LibreTexts. [Link]

  • Flash Chromatography: Principles & Applications . Phenomenex. [Link]

  • Method for recovering pyridine.
  • Chromatography: How to Run a Flash Column . University of Rochester, Department of Chemistry. [Link]

  • Successful flash chromatography . Biotage. [Link]

  • A Review Article on Flash Chromatography . Asian Journal of Research in Chemistry. [Link]

  • Column, Combiflash, and TLC . St. Olaf College. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Purification made easy . Shimadzu. [Link]

  • Drying and distilling pyridine . Reddit. [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries . Asian Journal of Chemistry. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles . National Institutes of Health. [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction . White Rose Research Online. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties . National Institutes of Health. [Link]

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles . Organic Chemistry Portal. [Link]

  • Evaluating Impurities in Drugs (Part II of III) . Pharmaceutical Technology. [Link]

  • Photoredox-Catalyzed Ketyl–Olefin Coupling for the Synthesis of Substituted Chromanols . American Chemical Society. [Link]

  • Impurities in Pharmaceuticals- A Review . SciSpace. [Link]

  • Preparing method of 2-chloro-3-fluoropyridine.
  • A Simple, Modular Synthesis of Substituted Pyridines . Organic Chemistry Portal. [Link]

  • Synthesis of Trifluoromethyl Substituted Triphyrin, its Selective Reduction to Triphachlorin, and Stable Isomeric Triphabacter . ChemRxiv. [Link]

  • Synthesis of Alkyl Substituted Carbatripyrrins and Their Application to the Preparation of Carbaporphyrins and Oxacarbaporphyrins . National Institutes of Health. [Link]

Sources

minimizing defluorination side reactions in 3-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Defluorination in 3-Fluoropyridine Synthesis

Introduction: The "Defluorination Trap"

Synthesizing 3-fluoropyridine (3-FP) is deceptively simple in theory but notoriously difficult in practice. Unlike benzene derivatives, the pyridine ring’s electron-deficiency makes the C-F bond at the 3-position uniquely susceptible to nucleophilic attack (


), while the harsh conditions required to install it often lead to thermal decomposition or reductive defluorination.

This guide is not a recipe book. It is a diagnostic system designed to help you identify where you are losing your fluorine and how to lock it in. We focus on the two primary synthesis routes—Balz-Schiemann (Diazotization) and Halex (Halogen Exchange)—and the subsequent preservation of the C-F bond during cross-coupling.

Module 1: The Balz-Schiemann Reaction (Diazotization)

Core Challenge: Thermal instability of the diazonium tetrafluoroborate salt leading to radical decomposition or hydrolysis (phenol formation) before fluorination occurs.[1][2]

Mechanistic Insight

The reaction proceeds via an


-like mechanism involving a highly unstable aryl cation. If the diazonium salt is wet, water competes with 

as a nucleophile, yielding 3-hydroxypyridine (phenol). If the temperature rises too slowly, radical pathways dominate, leading to tars.
Protocol Optimization (Self-Validating System)

Q: My yield is stuck at 30%, and I see a large phenolic peak in LCMS. How do I fix this?

A: You are experiencing hydrolytic defluorination . The


 anion is a poor nucleophile; water is a good one.
  • The "Dry Salt" Validation:

    • Step: Isolate the diazonium salt. Wash strictly with anhydrous ether or DCM.

    • Test: Dissolve a small aliquot in

      
      -MeCN. Run a 
      
      
      
      NMR. If you see broad exchangeable protons or shifts corresponding to protonated pyridine species distinct from the salt, re-dry.
  • The "Burst" Heating Method:

    • Instead of gradual heating, use a pre-heated oil bath or continuous flow reactor. The decomposition of the diazonium salt must be instantaneous to favor the ionic fluorination pathway over radical side reactions.

    • Recommendation: Use ionic liquids (e.g., [bmim][ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ]) as both solvent and fluoride source.[2] They stabilize the intermediate and allow for uniform heating.
      

Q: I am worried about explosion risks on scale-up. Can I avoid isolating the salt?

A: Yes. Use a Dediazotization-Fluorination one-pot protocol.

  • Reagent: Nitrosonium tetrafluoroborate (

    
    ) or t-Butyl nitrite (
    
    
    
    ) with
    
    
    .
  • Solvent: Anhydrous chlorobenzene or 1,2-dichlorobenzene.

  • Control: Monitor

    
     evolution. If evolution stops but starting material remains, do not add more nitrite immediately; you may have an induction period that could lead to a runaway.
    

Module 2: The Halex Reaction ( )

Core Challenge: The high activation energy required to displace a chloride/bromide at the 3-position (meta to nitrogen) often leads to polymerization before fluorination.

Mechanistic Insight

The 3-position of pyridine is not naturally activated for


. You are forcing a square peg into a round hole using high heat (

). Defluorination here usually happens via reverse-Halex (chloride attacking the product) or decomposition of the solvent.
Troubleshooting Logic

Q: The reaction stalls at 50% conversion. Adding more KF doesn't help.

A: This is likely a surface area or solubility limit , not a stoichiometry issue.

  • The "Crisp" KF Rule: Commercial KF is often too "chunky" and wet.

    • Fix: Use Spray-dried KF (SD-KF). Its surface area is

      
       vs. 
      
      
      
      for standard KF.
    • Fix: Add a Phase Transfer Catalyst (PTC). 18-Crown-6 (for K+) or Tetraphenylphosphonium bromide (

      
      ).
      
  • Solvent Switch: If using DMF, switch to Sulfolane or DMSO . DMF decomposes at Halex temperatures (

    
    ) to dimethylamine, which is a potent nucleophile that will displace your fluorine to form 3-(dimethylamino)pyridine.
    

Q: I see the product forming, but it disappears over time.

A: You are seeing product inhibition or reverse-Halex .

  • The leaving group (chloride) accumulates and competes with fluoride.

  • Solution: Distill the product in situ if the boiling point allows, or use a "trap" for chloride (though difficult in standard Halex).

  • Alternative: Use Cesium Fluoride (CsF) . It is more soluble than KF, allowing lower reaction temperatures (

    
    ), reducing thermal degradation.
    

Module 3: Preventing Defluorination in Cross-Coupling

Core Challenge: Transition metals (Pd, Ni) can insert into the C-F bond (Oxidative Addition) or facilitate nucleophilic attack on the fluorinated ring.

Pathway Analysis

DefluorinationPathways Start 3-Fluoropyridine (Substrate) Pd_Cycle Pd(0) Catalyst Start->Pd_Cycle Path_Nu Nucleophilic Displacement (Alkoxide/Amine attack) Start->Path_Nu  Strong Nu- Base (e.g., NaOMe) Path_Desired Desired C-C Coupling (Suzuki/Heck) Pd_Cycle->Path_Desired  Bulky Ligands (e.g., XPhos) Path_OA Oxidative Addition into C-F Bond Pd_Cycle->Path_OA  Small/Electron-Rich Ligands Path_Red Reductive Defluorination (Hydrodefluorination) Pd_Cycle->Path_Red  Hydride Source (e.g., Alcohols)

Figure 1: Competing pathways during metal-catalyzed functionalization of 3-fluoropyridine.

Technical Support Q&A

Q: During Suzuki coupling, I lose the fluorine atom and get des-fluoro pyridine.

A: This is Reductive Defluorination (Hydrodefluorination).

  • Cause: Your catalytic cycle involves a hydride source. Common culprits are alcoholic solvents (MeOH, iPrOH) acting as hydride donors via

    
    -hydride elimination on the metal center.
    
  • Fix: Switch to non-protic, non-nucleophilic solvents like Toluene , Dioxane , or DME .

  • Fix: Avoid bases like alkoxides (NaOMe, NaOEt) which can serve as hydride sources. Use inorganic carbonates (

    
    , 
    
    
    
    )
    or phosphates (
    
    
    ).

Q: My fluorine is being replaced by the solvent (e.g., -OMe).

A: This is Metal-Activated


 .
  • Coordination of the pyridine nitrogen to the metal pulls electron density, activating the ring further for nucleophilic attack.

  • Fix: Use sterically bulky ligands (e.g., XPhos , BrettPhos ). These promote the desired reductive elimination of the C-C bond and sterically shield the metal center, preventing unwanted coordination modes that activate the C-F bond.

Summary of Critical Control Points

ParameterBalz-SchiemannHalexMetal-Catalyzed Coupling
Critical Failure Mode Hydrolysis to PhenolPolymerization / TarsOxidative/Reductive Defluorination
Key Reagent Control Anhydrous

salts
Spray-dried KF or CsFBulky Phosphine Ligands
Solvent Choice PhCl, Ionic LiquidsSulfolane, DMSO (dry)Toluene, Dioxane (No Alcohols)
Temperature Strategy "Shock" heating (Flow)High T (

C)
Lowest effective T (

C)

References

  • Laali, K. K., & Gettwert, V. J. (2001). Fluorine transfer to aromatics with ionic liquid [emim][F(HF)2.3] and [emim][BF4].[3] Journal of Fluorine Chemistry. Link

  • Park, N. H., Senter, T. J., & Buchwald, S. L. (2016).[2] Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz–Schiemann Reaction.[2] Angewandte Chemie International Edition. Link

  • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link (Critical for understanding "naked" fluoride reactivity in Halex).

  • Grushin, V. V. (2010). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research. Link (Mechanisms of Pd insertion into C-F bonds).

  • BenchChem Technical Support. (2025). Scalable Synthesis of Fluorinated Pyridines. Link (General process safety and scale-up parameters).

Sources

Technical Support Center: Overcoming Steric Hindrance of the Isobutoxy Group in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in catalysis: the steric hindrance imposed by the isobutoxy group. The branched structure of the isobutoxy group creates significant spatial bulk, which can impede catalyst-substrate interactions, slow reaction rates, and ultimately lower product yields.[1][2][3] This document will equip you with the foundational knowledge and practical protocols to diagnose and overcome these steric challenges in your experiments.

Our approach is grounded in established principles of physical organic chemistry and leverages field-proven insights from the peer-reviewed literature. We will explore how strategic modifications to ligands, catalyst systems, and reaction conditions can effectively mitigate the steric demands of the isobutoxy group, enabling successful and efficient catalytic transformations.

Frequently Asked Questions (FAQs)

Q1: What makes the isobutoxy group a source of steric hindrance?

The isobutoxy group, often abbreviated as -OiBu, is a four-carbon alkoxy substituent with a branched structure (-O-CH₂-CH(CH₃)₂)[1]. Unlike its linear isomer, n-butoxy, the branching occurs at the carbon atom beta to the oxygen. This branching creates a wider spatial footprint. In catalysis, this bulk can physically block or hinder the approach of a reactant to the catalyst's active site, a phenomenon known as steric hindrance.[3][4] This interference is a primary reason for reduced reactivity in molecules containing this group.[1]

Q2: What are the common experimental symptoms of steric hindrance from an isobutoxy group?

Researchers may observe several key indicators that point towards steric hindrance as a limiting factor in their reaction:

  • Low or No Product Yield: This is the most direct symptom, where the reaction fails to proceed to completion despite extended reaction times.[5]

  • Sluggish Reaction Rates: The reaction proceeds much slower than analogous reactions with less bulky substituents.[3][6]

  • Formation of Side Products: Steric hindrance can favor alternative, less demanding reaction pathways, leading to byproducts. For example, in cross-coupling reactions, this can include protodeboronation or catalyst decomposition.[5][6]

  • Catalyst Inactivity or Decomposition: The bulky group may prevent the formation of the active catalytic species or lead to its premature decomposition.

Q3: Can simply increasing the reaction temperature overcome this steric hindrance?

Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier and is a common first step in optimization.[7] However, this approach has limitations. Elevated temperatures can lead to the degradation of sensitive substrates, reagents, or the catalyst itself. It can also promote undesired side reactions, potentially lowering the overall selectivity and yield of the desired product. Therefore, while temperature modulation is a valuable tool, it is often more effective when combined with other strategies, such as catalyst and ligand optimization.

Troubleshooting Guide: Palladium-Catalyzed Suzuki-Miyaura Coupling

This guide addresses a common scenario where an isobutoxy group adjacent to the reaction site causes low yields in a Suzuki-Miyaura cross-coupling reaction.

Problem: A Suzuki-Miyaura coupling between an aryl halide (bearing a sterically demanding ortho-isobutoxy group) and an arylboronic acid results in low conversion and poor product yield.

Initial Mechanistic Analysis

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A bulky ortho-substituent like the isobutoxy group can negatively impact any of these steps:

  • Oxidative Addition: The initial coordination of the palladium(0) catalyst to the aryl halide can be sterically hindered.

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center may be blocked.

  • Reductive Elimination: The final bond-forming step, where the two coupled fragments are expelled from the palladium center, can be slowed by steric congestion around the metal.

The following troubleshooting workflow provides a systematic approach to overcoming these barriers.

Troubleshooting Workflow Diagram

G cluster_problem Problem Identification cluster_strategy Troubleshooting Strategies cluster_details Implementation & Rationale Problem Low Yield in Suzuki Coupling (ortho-isobutoxy Substrate) Ligand Strategy 1: Ligand Modification Problem->Ligand Start Here Catalyst Strategy 2: Catalyst System Change Ligand->Catalyst If yield still low Ligand_Details Rationale: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type) to promote reductive elimination. Action: Screen a panel of ligands. Ligand->Ligand_Details Conditions Strategy 3: Reaction Condition Optimization Catalyst->Conditions For further optimization Catalyst_Details Rationale: Modern precatalysts (e.g., G3/G4) are more active and stable. Action: Replace Pd(OAc)₂/PPh₃ with a precatalyst like SPhos Pd G3. Catalyst->Catalyst_Details Conditions_Details Rationale: Higher temperatures can overcome activation barriers. Solvent choice affects solubility and catalyst stability. Action: Screen temperature and solvents. Conditions->Conditions_Details

Caption: A logical workflow for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.

Strategy 1: Ligand Modification

Rationale (Expertise & Experience): The ligand bound to the palladium center is arguably the most critical variable for controlling catalyst activity and selectivity.[8] For sterically demanding substrates, bulky, electron-rich phosphine ligands, such as the dialkylbiarylphosphines developed by the Buchwald group, are often highly effective.[9] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly active in oxidative addition.[9] Furthermore, their steric bulk can accelerate the final reductive elimination step.[10]

Experimental Protocol: Ligand Screening
  • Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In separate vials, prepare the catalyst systems. Use a palladium source like Pd(OAc)₂ (2 mol %) and a panel of phosphine ligands (4 mol %).

  • Ligand Panel: Screen a set of ligands with varying steric and electronic properties.

  • Reaction: Add the catalyst solutions to the reaction vials containing the substrates. Add the chosen solvent (e.g., Toluene/H₂O mixture).

  • Execution: Seal the vials and stir at a set temperature (e.g., 100 °C) for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze the conversion and yield by GC-MS or LC-MS.

Data Presentation: Hypothetical Ligand Screening Results
Ligand ScreenedLigand TypeSteric Bulk (Cone Angle)Yield (%)
PPh₃Basic Triarylphosphine145°15%
P(o-tol)₃Bulky Triarylphosphine194°35%
SPhosBuchwald BiarylphosphineVery High88%
XPhosBuchwald BiarylphosphineVery High92%
RuPhosBuchwald BiarylphosphineVery High95%
Strategy 2: Catalyst System Modification

Rationale (Trustworthiness): Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to the active Pd(0) species, which can be inefficient. Modern, well-defined palladium(II) precatalysts are designed for reliable and rapid generation of the active monoligated Pd(0) catalyst.[6][9] These precatalysts often exhibit superior stability and activity, especially for challenging substrates.[6][9]

Experimental Protocol: Comparing a Standard Catalyst to a Precatalyst
  • Reaction A (Standard): Set up the reaction as described in Strategy 1, using Pd(OAc)₂ (2 mol %) and a chosen ligand like PPh₃ (4 mol %).

  • Reaction B (Precatalyst): Set up an identical reaction, but replace the Pd(OAc)₂/PPh₃ with a commercially available precatalyst such as [RuPhos Pd G3] (2 mol %). Note that additional free ligand is not required.

  • Execution & Analysis: Run both reactions under the same conditions (solvent, temperature, time) and compare the outcomes.

Strategy 3: Reaction Parameter Optimization

Rationale (Authoritative Grounding): If ligand and catalyst modifications do not provide satisfactory results, further optimization of reaction parameters is warranted.

  • Temperature: As discussed, higher temperatures can help overcome the activation energy barrier for sterically hindered steps.[7]

  • Solvent: The choice of solvent can influence the solubility of reagents and the stability and activity of the catalytic species.[6][11] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly effective for Suzuki couplings.

  • Base: The base plays a crucial role in the transmetalation step. While strong bases like hydroxides are common, milder bases like carbonates or phosphates may be necessary for substrates with base-sensitive functional groups.[6]

Experimental Protocol: Temperature and Solvent Screen
  • Setup: Using the best catalyst system identified from the previous steps, set up a matrix of reactions.

  • Variables:

    • Solvents: Toluene, Dioxane, THF/H₂O (10:1), 2-MeTHF.

    • Temperatures: 80 °C, 100 °C, 120 °C (reflux).

  • Execution & Analysis: Run the matrix of reactions and analyze the yield for each combination to identify the optimal conditions.

By systematically applying these troubleshooting strategies—starting with the most impactful variable, the ligand—researchers can effectively diagnose and solve issues arising from the steric hindrance of the isobutoxy group, leading to successful and high-yielding catalytic reactions.

References

  • Fiveable. (2025, August 15). Isobutyl Definition - Organic Chemistry Key Term.
  • Mondal, S., et al. (2026, February 16). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Echemi. (2025, November 27). Isobutyl: Properties, Uses, and Industrial Applications.
  • Filo. (2026, January 18). Explain steric effect in organic chemistry with example.
  • Wikipedia. Steric effects.
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • Narayanan, R., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Takeda, Y., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.

Sources

separating regioisomers of 2-Chloro-3-fluoro-5-isobutoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Separation of 2-Chloro-3-fluoro-5-isobutoxypyridine Regioisomers

Welcome to the Advanced Purification Support Hub.

Status: Online | Tier: Level 3 (Method Development & Scale-Up) Ticket Context: User reports difficulty resolving regioisomers of this compound (Target) from synthetic byproducts (Isomers). Standard C18 gradients show co-elution or "shouldering."

Module 1: Diagnostic & Triage

"Why are these isomers so hard to separate?"

Before starting a new screen, confirm the nature of your mixture. In the synthesis of this compound (often via


 or halogenation), you are likely facing Positional Isomerism .
  • The Target: Isobutoxy group at C5, Chlorine at C2, Fluorine at C3.

  • The Competitors:

    • Regioisomer A: Isobutoxy attack at C2 (displacing Cl), leaving Cl at C5.

    • Regioisomer B: Halogen scramble (Cl at C3, F at C2).

The Physics of the Problem: These isomers have nearly identical molecular weights and lipophilicity (LogP). Standard C18 columns rely on hydrophobic subtraction, which cannot distinguish the subtle dipole moment differences caused by the changing position of the electronegative Fluorine atom relative to the Pyridine Nitrogen.

Module 2: HPLC Method Development (The "PFP" Solution)

Q: My C18 column shows a single broad peak. What is the immediate fix?

A: Switch to a Pentafluorophenyl (PFP) or "Fluoro-Phenyl" Stationary Phase. Standard alkyl phases (C8, C18) lack the shape selectivity required here. You need a stationary phase that interacts with the electron-deficient


-system of the pyridine ring and the specific fluorine substituents.
Recommended Column Chemistries
Stationary PhaseMechanism of ActionSuitability
Pentafluorophenyl (PFP)

-

Interaction & F-F Interaction:
The electron-deficient PFP ring interacts strongly with the electron-rich isobutoxy group and the specific dipole of the C-F bond.
High (Gold Standard)
Phenyl-Hexyl

-

Stacking:
Interacts with the pyridine ring. Selectivity changes based on the electron density of the isomer's ring.
Medium (Good alternative)
C18 (Standard) Hydrophobic interaction only.Low (Likely co-elution)
Protocol: The "Fluorine-Selective" Screen
  • Column: Kinetex F5 or ACE C18-PFP (Core-shell particles recommended for efficiency).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is required; it suppresses signal).

  • Mobile Phase B: Methanol (MeOH).[1]

    • Expert Tip:Methanol is superior to Acetonitrile here. MeOH allows for H-bonding interactions with the pyridine nitrogen, whereas ACN forms a "dipole blanket" that can mask the subtle differences we are trying to exploit.

  • Gradient: Flat gradient. If your compound elutes at 50% B, run a gradient from 45% to 55% over 20 minutes.

Citation: The superiority of fluorinated stationary phases for separating halogenated positional isomers is well-documented, specifically due to "fluorophilic" retention mechanisms that C18 cannot replicate [1, 2].

Module 3: Supercritical Fluid Chromatography (SFC)

Q: I need to scale this up for 50g of material. HPLC is too slow. Can I use SFC?

A: Yes, SFC is often better for structural isomers than HPLC. SFC is orthogonal to HPLC. Isomers that co-elute in Reverse Phase often separate by minutes in SFC because the separation is driven by polarity and molecular shape in the supercritical


 environment.
SFC Troubleshooting Guide

Issue: Severe Peak Tailing

  • Cause: The basic nitrogen on the pyridine ring is interacting with residual silanols on the silica surface.

  • Solution: Use a 2-Ethylpyridine (2-EP) column. This stationary phase is explicitly designed for basic pyridines. The ethylpyridine ligand on the silica "shields" the silanols and interacts with your target via

    
    -
    
    
    
    stacking.

Issue: Isomers still not resolving

  • Solution: Add a "Polar Additive."

    • Recipe:

      
       (Main) + Methanol (Modifier) + 0.1% Ammonium Hydroxide  or 20mM Ammonia .
      
    • Mechanism:[2][3] The ammonia suppresses ionization of the pyridine, sharpening the peaks and allowing the shape-selectivity of the column to take over.

Citation: 2-Ethylpyridine columns are the industry standard for achiral SFC purification of basic heterocycles, providing superior peak shape without the need for aggressive ion-pairing reagents [3].

Module 4: Structural Confirmation (The "Isomer Trap")

Q: I have two peaks now. How do I know which one is my target (2-Cl, 3-F, 5-OiBu)?

A: Do not rely on MS alone (both are m/z ~203/205). Use 19F-NMR.

The 19F-NMR Diagnostic Protocol:

  • Run Proton-Coupled 19F NMR.

  • Analyze Coupling Constants (

    
    -values): 
    
    • Target (F at C3): You will see a specific coupling pattern to the proton at C4.

    • Isomer (F at C2 or C6): The coupling constants will be significantly different due to the ortho vs. meta relationship with the Nitrogen lone pair.

  • 1D-NOE Experiment:

    • Irradiate the Isobutoxy -OCH2- signal.

    • Target: You should see NOE enhancement at H-4 and H-6 (the protons flanking the C5 position).

    • Isomer (e.g., 2-isobutoxy): You will see enhancement at H-3.

Visual Workflow: Method Development Decision Tree

MethodDev Start Start: Regioisomer Mixture Screen1 Screen 1: C18 / MeOH / Acidic pH Start->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Success Proceed to Scale-Up Decision1->Success Yes Fail1 Co-elution observed Decision1->Fail1 No SwitchCol Switch Column: PFP (Pentafluorophenyl) Fail1->SwitchCol Decision2 Resolution > 1.5? SwitchCol->Decision2 Decision2->Success Yes SwitchMode Switch Mode: SFC (2-Ethylpyridine) Decision2->SwitchMode No (Selectivity Issue) Decision3 Resolution > 1.5? SwitchMode->Decision3 Decision3->Success Yes FinalOpt Optimize: Change Modifier (MeOH -> IPA) or Temperature (Lower T) Decision3->FinalOpt No FinalOpt->Success

Caption: Step-by-step decision tree for resolving difficult pyridine regioisomers, prioritizing column chemistry changes over simple gradient adjustments.

References

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 24(7). Link

  • West, C., et al. (2010). "Fluorinated stationary phases in HPLC: A review." Journal of Chromatography A, 1217(32).
  • Brunelli, C., et al. (2019). "Development of a Generic Gradient SFC Method for Application in Drug Discovery." Chromatography Today. Link

  • WuXi AppTec. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Link (Provides mechanistic insight into why these regioisomers form during synthesis).

Sources

Technical Support Center: Managing Thermal Instability of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-5-isobutoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the thermal instability of this compound. Our goal is to equip you with the knowledge to handle this molecule safely and effectively in your experiments, ensuring both the integrity of your results and the safety of your laboratory personnel.

I. Understanding the Inherent Risks: Why Thermal Management is Critical

This compound, like many substituted pyridine derivatives, possesses a chemical structure susceptible to thermal decomposition. The presence of a chlorine atom, a fluorine atom, and an ether linkage on the pyridine ring can create a molecule with potential thermal liabilities. Elevated temperatures can initiate decomposition, leading to the release of toxic and corrosive gases, and potentially triggering exothermic runaway reactions. The information available for structurally similar compounds suggests that thermal decomposition may release hazardous substances such as nitrogen oxides, carbon monoxide, hydrogen chloride, and hydrogen fluoride.[1][2] Therefore, a proactive approach to thermal management is not just recommended, but essential.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal decomposition of this compound?

A1: Visual cues can be the first indication of decomposition. These include a change in color (e.g., from colorless/pale yellow to brown or black), the appearance of solid precipitates, or an increase in the viscosity of a solution. In a closed system, you might observe a pressure buildup. Olfactory changes, such as the development of a sharp or acrid odor, can also signify decomposition, although smelling chemicals is strongly discouraged as a primary detection method.

Q2: At what temperature should I expect this compound to become unstable?

Q3: How should I properly store this compound to minimize the risk of decomposition?

A3: Proper storage is your first line of defense. Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[3][4] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation, which can sometimes precede thermal decomposition. Containers should be tightly sealed to prevent moisture ingress.

Q4: What are the likely hazardous byproducts of thermal decomposition?

A4: Based on the elemental composition of the molecule (C, H, N, O, Cl, F), thermal decomposition is expected to produce a mixture of hazardous gases. These can include, but are not limited to:

  • Nitrogen Oxides (NOx): Toxic and irritating to the respiratory system.[1]

  • Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.[1]

  • Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory damage.

  • Hydrogen Fluoride (HF): An extremely corrosive and toxic gas that can cause severe burns upon contact with any tissue.[2]

The potential for the formation of these hazardous substances necessitates the use of appropriate personal protective equipment (PPE) and engineering controls.

III. Troubleshooting Guide: Addressing In-Experiment Issues

This section provides a structured approach to troubleshooting common issues related to the thermal instability of this compound during experimental work.

Issue 1: Reaction Mixture Darkens Significantly Upon Heating
  • Potential Cause: This is a strong indicator of thermal decomposition. The discoloration is likely due to the formation of polymeric or carbonaceous materials.

  • Troubleshooting Steps:

    • Immediate Action: Reduce the temperature immediately or remove the heat source if possible without causing a dangerous thermal shock to the glassware.

    • Analytical Assessment: If it is safe to do so, carefully take a small aliquot of the reaction mixture for analysis by techniques such as LC-MS or GC-MS to identify potential degradation products.

    • Process Modification:

      • Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

      • Catalyst Screening: Explore alternative catalysts that may allow for milder reaction conditions.

      • Solvent Choice: The choice of solvent can influence thermal stability. Consider a solvent with a lower boiling point if appropriate for the reaction chemistry.

Issue 2: Unexpected Pressure Buildup in a Sealed Reaction Vessel
  • Potential Cause: The generation of gaseous decomposition products in a closed system will lead to a rapid and dangerous increase in pressure.

  • Troubleshooting Steps:

    • Immediate Action: DO NOT ATTEMPT TO OPEN THE VESSEL. Evacuate the immediate area and follow your laboratory's emergency procedures for over-pressurized reactions. If the vessel is in a fume hood, ensure the sash is lowered.

    • Post-Incident Analysis (After the situation is resolved and deemed safe):

      • Review Reaction Stoichiometry: Ensure that the stoichiometry of the reaction does not inherently produce a large amount of gas.

      • Headspace Considerations: When running reactions in sealed tubes, ensure adequate headspace is available to accommodate any potential off-gassing.

      • Alternative Reaction Setup: If feasible, perform the reaction in an open or vented system (e.g., under a reflux condenser with an inert gas outlet) to prevent pressure buildup.

IV. Experimental Protocols for Thermal Hazard Assessment

To ensure the safe use of this compound, a systematic evaluation of its thermal stability is highly recommended before scaling up any reaction.

Protocol 1: Differential Scanning Calorimetry (DSC) for Onset Temperature Determination

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel DSC pan.

  • Place the sealed pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • Monitor the heat flow as a function of temperature. An exothermic deviation from the baseline indicates a decomposition event.

  • The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak.

Data Interpretation:

ParameterDescription
Onset Temperature (Ton) The temperature at which decomposition begins.
Peak Exotherm Temperature (Tpeak) The temperature at which the rate of decomposition is at its maximum.
Enthalpy of Decomposition (ΔHd) The total heat released during decomposition (in J/g). A higher value indicates a more energetic decomposition.
Workflow for Thermal Hazard Assessment

cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Risk Mitigation Literature Review Literature Review DSC Analysis DSC Analysis Literature Review->DSC Analysis Inform preliminary test conditions SDS Analysis SDS Analysis SDS Analysis->DSC Analysis ARC Testing ARC Testing DSC Analysis->ARC Testing Guide further testing if significant exotherm is observed Define Safe Operating Limits Define Safe Operating Limits ARC Testing->Define Safe Operating Limits Develop SOPs Develop SOPs Define Safe Operating Limits->Develop SOPs

Caption: Workflow for assessing the thermal hazards of a chemical compound.

V. Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]

  • For reactions with a high risk of thermal runaway, consider using a blast shield.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

VI. References

  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical.

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Chloropyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing catalyst loading in the often-challenging cross-coupling reactions of 2-chloropyridines. Drawing from established principles and field-proven insights, this resource will help you troubleshoot common issues and enhance the efficiency and reproducibility of your synthetic routes.

Introduction: The "2-Pyridyl Problem" and Catalyst Optimization

2-Chloropyridines are valuable building blocks in medicinal chemistry and materials science. However, their participation in palladium-catalyzed cross-coupling reactions is notoriously challenging due to the "2-pyridyl problem". The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[1] This often necessitates higher catalyst loadings, which can be economically and environmentally undesirable, especially in large-scale synthesis. Therefore, careful optimization of catalyst loading is paramount to achieving efficient and robust cross-coupling reactions.

This guide will address common questions and troubleshooting scenarios in a practical, question-and-answer format, providing you with the knowledge to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter.

Scenario 1: Low to No Product Conversion

Question: My Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid is showing very low conversion, even after extended reaction times. I'm using a standard Pd(PPh₃)₄ catalyst. What should I investigate first?

Answer:

Low conversion in 2-chloropyridine cross-couplings is a frequent issue, often stemming from the inherent low reactivity of the C-Cl bond and catalyst inhibition. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for the challenging oxidative addition step with 2-chloropyridines.[2]

    • Actionable Advice: Switch to a more active and specialized catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly recommended.[3] These ligands promote the difficult oxidative addition and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3]

  • Check for Catalyst Deactivation: Oxygen is a known culprit for deactivating the active Pd(0) species.[4]

    • Actionable Advice: Ensure your reaction is performed under strictly inert conditions. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Assess Reagent Quality: Boronic acids can degrade over time, especially if not stored properly.[4]

    • Actionable Advice: Use a fresh batch of boronic acid or consider using more stable derivatives like pinacol esters or trifluoroborate salts.[4]

  • Optimize Reaction Parameters:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy for oxidative addition. However, be cautious as higher temperatures can also promote side reactions like protodeboronation.[3][5]

    • Base Selection: The choice of base is critical. A strong base is often necessary to facilitate the transmetalation step.[3] Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3]

A diagnostic workflow can help systematically pinpoint the issue.

G start Low Conversion of 2-Chloropyridine Coupling catalyst Is the catalyst system active enough? (e.g., using Pd(PPh₃)₄) start->catalyst inert Are reaction conditions strictly inert? catalyst->inert Yes solution1 Switch to a more active catalyst (e.g., Pd/Buchwald ligand) catalyst->solution1 No reagents Is the boronic acid of high quality? inert->reagents Yes solution2 Thoroughly degas solvent and reaction mixture inert->solution2 No params Are reaction parameters (temperature, base) optimized? reagents->params Yes solution3 Use fresh boronic acid or a more stable derivative reagents->solution3 No solution4 Increase temperature and/or screen stronger bases (e.g., K₃PO₄) params->solution4

Caption: Troubleshooting workflow for low-yield 2-chloropyridine cross-coupling reactions.

Scenario 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid, and I'm also observing some dehalogenation of my 2-chloropyridine starting material. How can I minimize these side reactions?

Answer:

The formation of side products like homocoupled species and dehalogenated starting materials often indicates that the desired cross-coupling pathway is slow or inhibited, allowing competing reactions to occur.[6]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3] It can become dominant when the main catalytic cycle is stalled.[6]

    • Actionable Advice:

      • Strictly Inert Conditions: As mentioned before, rigorously exclude oxygen from your reaction.[4]

      • Efficient Precatalyst Reduction: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) state.[3]

      • Stoichiometry Control: While a slight excess of the boronic acid can be beneficial, a large excess should be avoided as it can favor homocoupling.[4]

  • Dehalogenation (Hydrodehalogenation): This becomes problematic with electron-rich aryl halides and highly active catalysts.

    • Actionable Advice:

      • Optimize Reaction Time and Temperature: This side reaction is often observed at higher temperatures or with very active catalysts.[1] Careful monitoring of the reaction progress by TLC or LC-MS and stopping the reaction once the starting material is consumed can minimize dehalogenation.

      • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing pathways.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a 2-chloropyridine Suzuki-Miyaura coupling?

A1: For initial screening and optimization, a catalyst loading of 1-5 mol% is a common starting point.[7] For challenging substrates, a higher initial loading (e.g., 5 mol%) might be necessary to achieve reasonable conversion.[7] The goal of optimization is to then reduce this loading to a more economical level (ideally <1 mol%) while maintaining a high yield and turnover number (TON).

Q2: How does the electronic nature of the 2-chloropyridine substrate affect the required catalyst loading?

A2: The electronic properties of the 2-chloropyridine ring significantly impact its reactivity.

  • Electron-withdrawing groups activate the C-Cl bond towards oxidative addition, generally making the reaction easier and potentially allowing for lower catalyst loadings.[1]

  • Electron-donating groups decrease the reactivity of the C-Cl bond, making oxidative addition more difficult.[1] For these electron-rich substrates, a more active catalyst system and potentially higher catalyst loadings or temperatures may be required.[1]

Q3: Can I use nickel catalysts for 2-chloropyridine cross-couplings?

A3: Yes, nickel catalysis is a viable and often advantageous alternative, especially for forming C(sp³)-C(sp²) bonds.[8][9] Nickel catalysts can be more cost-effective and can exhibit different reactivity and selectivity profiles compared to palladium.[10] However, catalyst inhibition can still be a challenge, and specific ligand systems, such as bathophenanthroline, have been developed for these couplings.[8][9] It is important to note that some nickel/ligand systems that are effective for 3- and 4-chloropyridines may fail for 2-chloropyridines due to the formation of stable, inactive dimeric nickel species.[10]

Q4: When should I consider using microwave irradiation?

A4: Microwave-assisted synthesis can be highly effective for challenging cross-couplings. It can significantly reduce reaction times and, in some cases, improve yields, even with very low catalyst loadings (e.g., 0.5 mol%).[2] If you are struggling with a sluggish reaction under conventional heating, exploring microwave conditions is a worthwhile optimization step.

Q5: How does the choice of ligand affect catalyst loading?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting key steps in the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst deactivation.[3] The use of highly effective ligands, such as bulky, electron-rich dialkylbiaryl phosphines, can significantly improve catalyst turnover, thereby allowing for lower catalyst loadings.[3][11] In contrast, less effective ligands may necessitate higher catalyst loadings to achieve the same level of conversion.

The relationship between key reaction parameters can be visualized as follows:

G CatalystLoading Catalyst Loading Yield Reaction Yield & Efficiency CatalystLoading->Yield Ligand Ligand Choice (e.g., Buchwald Ligands) Ligand->Yield Substrate Substrate Reactivity (Electronic/Steric Effects) Substrate->Yield Temperature Reaction Temperature Temperature->Yield G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Chloropyridine, Boronic Acid, Base B Add Catalyst System: Pd Precatalyst + Ligand A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ B->C D Add Degassed Solvent C->D E Heat with Stirring (80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Sources

Technical Support Center: Resolving Hydrolysis of Chlorine in Aqueous Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the complexities of chlorine hydrolysis in aqueous reaction media. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the accuracy, reproducibility, and safety of your experiments involving chlorine.

Introduction to Chlorine Hydrolysis

When chlorine gas (Cl₂) is dissolved in water, it undergoes a disproportionation reaction, meaning it is simultaneously oxidized and reduced.[1][2][3] This hydrolysis reaction is a reversible equilibrium that forms hydrochloric acid (HCl) and hypochlorous acid (HOCl).[2][3]

Cl₂(aq) + H₂O(l) ⇌ HCl(aq) + HOCl(aq) [1][2]

Hypochlorous acid is a weak acid and further exists in equilibrium with the hypochlorite ion (OCl⁻).[4][5]

HOCl(aq) ⇌ H⁺(aq) + ClO⁻(aq) [3]

The relative concentrations of these chlorine species, collectively known as free chlorine, are highly dependent on the pH of the aqueous solution.[6] This speciation is critical as hypochlorous acid (HOCl) is a significantly more potent oxidizing and disinfecting agent than the hypochlorite ion (OCl⁻), in some cases by a factor of 80 to 100 times.[6][7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.

Issue 1: Inconsistent or Rapidly Decreasing Chlorine Concentration

Question: I've prepared a chlorine solution of a specific concentration, but my measurements show that the concentration is decreasing much faster than expected. What could be causing this, and how can I stabilize my chlorine solution?

Answer: Rapid loss of chlorine concentration is a common issue and can be attributed to several factors related to "chlorine demand" and solution stability. Chlorine demand is the amount of chlorine consumed by reacting with various substances in the water.[8][9]

Potential Causes and Solutions:

  • pH Fluctuations: The stability of chlorine solutions is pH-dependent. At a lower pH (below 7), the equilibrium favors the more volatile hypochlorous acid, while at a very high pH (above 8), the less stable hypochlorite ion is dominant. For storage, maintaining a high pH (around 11-13) can "lock" the chlorine in the more stable sodium hypochlorite form.[10]

  • Presence of Contaminants (Chlorine Demand): Your reaction medium may contain organic or inorganic compounds that are readily oxidized by chlorine, thereby consuming it.[8][11]

    • Organic Matter: Algae, bacteria, and other organic materials will increase chlorine demand.[8]

    • Inorganic Reducing Agents: Substances like ferrous ions (Fe²⁺), manganous ions (Mn²⁺), hydrogen sulfide (H₂S), and ammonia can be oxidized by chlorine.[11]

  • Exposure to UV Light: Hypochlorous acid and hypochlorite are susceptible to degradation by UV radiation.[10][12] Storing solutions in opaque or amber containers can mitigate this.

  • Elevated Temperature: Higher temperatures accelerate the rate of chlorine decay.[10][13] It is advisable to store stock solutions in a cool environment.

  • Catalytic Metals: Certain metal ions, such as copper, nickel, and iron, can catalyze the decomposition of hypochlorite.[10] Using high-purity water and reagents can help minimize this effect.

Workflow for Stabilizing Chlorine Solutions

G start Prepare Chlorine Solution check_purity Use High-Purity Water and Reagents start->check_purity adjust_ph Adjust pH to >11 for Storage (e.g., with NaOH) check_purity->adjust_ph storage_conditions Store in a Cool, Dark Place (Opaque Container) adjust_ph->storage_conditions use_stabilizer Consider a Stabilizer (e.g., Cyanuric Acid) for Working Solutions Exposed to UV storage_conditions->use_stabilizer end Stable Chlorine Solution use_stabilizer->end

Caption: Workflow for preparing and storing stable chlorine solutions.

Issue 2: Poor or Inconsistent Reaction Efficacy

Question: My chlorine-mediated reaction is giving inconsistent yields or is not proceeding as expected. How can I improve the reliability of my experiment?

Answer: The efficacy of reactions involving chlorine is directly tied to the concentration of the active chlorine species, primarily hypochlorous acid (HOCl).[6] Inconsistent results often stem from a failure to control the factors that influence the chlorine hydrolysis equilibrium.

Key Factors and Optimization Strategies:

  • Critical Role of pH: The pH of your reaction medium is the most critical factor. As pH increases, the concentration of the highly effective HOCl decreases, while the concentration of the less potent OCl⁻ increases.[6][13] For reactions requiring strong oxidizing potential, maintaining a slightly acidic to neutral pH (ideally between 5.5 and 7.5) will maximize the concentration of HOCl.[14]

  • Temperature Control: Temperature affects both the chlorine decay rate and the reaction kinetics.[13] Ensure your reaction is carried out at a consistent and controlled temperature.

  • Buffer System: Employing a suitable buffer system is crucial for maintaining a stable pH throughout the reaction, especially if the reaction itself produces or consumes acid or base.

pH-Dependent Speciation of Free Chlorine
pH% HOCl% OCl⁻Relative Efficacy
6.0~97%~3%Very High
7.0~75%~25%High
7.5~50%~50%Moderate
8.0~22%~78%Low
9.0~3%~97%Very Low

Data is approximate and can vary slightly with temperature.

G cluster_0 Chlorine Hydrolysis & Equilibrium cluster_1 pH Control Cl2 Cl₂ + H₂O HCl_HOCl HCl + HOCl Cl2->HCl_HOCl Hydrolysis H_OCl H⁺ + OCl⁻ HCl_HOCl->H_OCl Dissociation H_OCl->HCl_HOCl Association low_pH Low pH (<7.5) (Acidic/Neutral) low_pH->HCl_HOCl Favors HOCl (High Efficacy) high_pH High pH (>7.5) (Alkaline) high_pH->H_OCl Favors OCl⁻ (Low Efficacy) G start Inaccurate Chlorine Measurement check_method Verify Analytical Method (e.g., DPD, Amperometry) start->check_method dpd_issues DPD Method Issues? check_method->dpd_issues bleaching High Chlorine? (>10 ppm) dpd_issues->bleaching Yes other_oxidants Other Oxidants Present? (e.g., Mn, Br) dpd_issues->other_oxidants No dilute Dilute Sample and Re-measure bleaching->dilute Yes bleaching->other_oxidants No end Accurate Measurement dilute->end use_inhibitor Use Inhibitor or Alternative Method other_oxidants->use_inhibitor Yes timing Reading Time >60s? other_oxidants->timing No use_inhibitor->end read_faster Take Reading Within 60s timing->read_faster Yes timing->end No read_faster->end

Caption: Decision tree for troubleshooting DPD colorimetric analysis of free chlorine.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "free chlorine" and "total chlorine"?

A1: "Free chlorine" refers to the sum of dissolved chlorine gas (Cl₂), hypochlorous acid (HOCl), and hypochlorite ions (OCl⁻) in the water. [6]These are the primary species responsible for disinfection and oxidation. "Total chlorine" is the sum of free chlorine and "combined chlorine." Combined chlorine consists of chloramines, which are formed when free chlorine reacts with ammonia and organic nitrogen compounds. [11] Q2: How do I prepare a standard chlorine solution for experimental use?

A2: A common method for preparing a chlorine standard involves using a potassium iodate/potassium iodide (KIO₃/KI) solution. In an acidic environment, iodate reacts with iodide to produce a precise amount of iodine, which is then used to standardize a thiosulfate solution. This standardized thiosulfate can then be used to determine the concentration of a stock chlorine solution via iodometric titration. Alternatively, commercially available standardized hypochlorite solutions can be used, but their concentration should be verified regularly.

Q3: Can I use tap water to prepare my chlorine solutions?

A3: It is strongly discouraged. Tap water contains varying levels of organic matter and inorganic compounds that will create a "chlorine demand," immediately consuming some of the chlorine and making it difficult to achieve an accurate and stable final concentration. [8][11]Always use high-purity, deionized, or distilled water for preparing chlorine solutions and reaction media.

Q4: My reaction involves organic solvents. How does this affect chlorine hydrolysis?

A4: The presence of organic solvents can significantly alter the chemistry of chlorine. Chlorine can react directly with many organic compounds, leading to chlorination of the solvent or other side reactions. [15][16]The principles of hydrolysis will still apply to the aqueous phase of the system, but you must consider the reactivity of chlorine with your specific solvent and solutes. The solubility of chlorine gas is also different in organic solvents compared to water.

Q5: What are disinfection byproducts (DBPs) and should I be concerned?

A5: Disinfection byproducts are chemical compounds formed when chlorine reacts with natural organic matter present in the water. [11]Examples include trihalomethanes (e.g., chloroform) and haloacetic acids. In drug development and sensitive chemical syntheses, the formation of these chlorinated organic byproducts can interfere with your reaction and contaminate your product. Using high-purity water and minimizing contact between chlorine and unintended organic matter is crucial to prevent their formation.

Experimental Protocols

Protocol 1: Determination of Free Chlorine using the DPD Colorimetric Method

This protocol is adapted from standard methods for water analysis.

Materials:

  • Spectrophotometer or colorimeter with a 515 nm filter

  • DPD free chlorine reagent powder pillows or solution

  • Sample cells (cuvettes)

  • High-purity, chlorine-free water

  • Sample to be analyzed

Procedure:

  • Prepare the Blank: Fill one sample cell with 10 mL of your sample water (the "blank"). Place it in the instrument and zero the reading.

  • Prepare the Sample: Fill a second sample cell with 10 mL of the same sample.

  • Add DPD Reagent: Add the contents of one DPD free chlorine powder pillow to the second sample cell.

  • Mix and Read: Cap the cell and invert several times to mix. Do not shake vigorously.

  • Measure Absorbance: Within 60 seconds of adding the reagent, place the sample cell in the instrument and record the reading in mg/L or ppm.

  • Troubleshooting: If the solution turns colorless after an initial pink flash, the chlorine concentration is likely too high. Dilute the sample with chlorine-free water and repeat the test.

Protocol 2: Adjusting and Buffering pH for a Chlorine-Mediated Reaction

Objective: To set up a reaction at a pH that maximizes the concentration of hypochlorous acid (HOCl).

Materials:

  • Calibrated pH meter

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate) or other appropriate buffer system

  • High-purity water

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Select Buffer: Choose a buffer system with a pKa value close to your target pH (e.g., a phosphate buffer is effective in the pH 6.2-8.2 range).

  • Prepare Buffer Stock: Prepare a concentrated stock solution of your chosen buffer.

  • Add Buffer to Reaction Medium: In your reaction vessel containing the majority of your aqueous medium (before adding the chlorine solution), add an appropriate amount of the buffer stock solution.

  • Monitor and Adjust pH: Place the calibrated pH electrode in the solution. While stirring, slowly add small amounts of a dilute acid (e.g., HCl) or base (e.g., NaOH) to bring the pH to your desired setpoint (e.g., pH 7.0).

  • Initiate Reaction: Once the pH is stable, you can add your chlorine stock solution and other reactants to initiate the experiment.

  • Continuous Monitoring (Optional but Recommended): For long reactions, it is advisable to monitor the pH throughout the process and make adjustments as necessary to maintain the optimal conditions.

References

  • The Reactions of Chlorine (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, May 26).
  • Importance of pH on effectiveness of chlorine disinfection. Hanna Instruments Africa.
  • Swimming Pool Chemistry 101: Understanding Chlorine Levels and pH Balance.
  • What is Chlorination?. Safe Drinking Water Foundation. (2017, January 23).
  • Chlorine Disproportionation and Uses (5.3.5). OCR A-Level Chemistry Notes. TutorChase.
  • Chlorine Disproportionation & Bleach. A-Level Chemistry.
  • Chlorine Demand. (2024, November 7).
  • Understanding Hypochlorous Acid: A Comprehensive Guide. Ecoloxtech.
  • Lesson 18: Water Chlorination Calculations.
  • Chlorine Disinfection Background. MN Dept. of Health. (2024, February 12).
  • Free Chlorine & Total Chlorine Determination. Wet Chemistry / BOC Sciences.
  • Your Disinfection Team: Chlorine and pH.
  • Chlorine Demands Water Monitoring. Badger Meter.
  • Basic Chemistry of Chlorination. Hydro Instruments.
  • The Impact of Temperature and PH on Residual Chlorine Measurements. BOQU Instrument. (2023, November 30).
  • Measuring Free Chlorine: What Are My Options. Palintest. (2024, November 11).
  • What happens if you mix sodium hypochlorite with hypochlorous acid?. Quora. (2018, October 13).
  • How to stabilize a chlorine solution in a high pH formulation. Quora. (2023, January 10).
  • How To Stabilize Sodium Hypochlorite Solution?. Shine HOCl. (2025, June 3).
  • Effect of pH on Disinfection. (2017, August 8).
  • Hypochlorus Acid (HOCl) is the active killing form of chlorine in. Whatcom County.
  • Hypochlorous acid. Wikipedia.
  • Cyanuric acid and chlorine stabiliser: When chlorine is (not) working as it should. pools.shop.
  • 5 Things You Need To Know About Pool Water Stabilizer.
  • Side reactions in the methane and chlorine reaction. Chemguide.
  • Chlorine Definition - Organic Chemistry II Key Term. Fiveable. (2025, August 15).
  • Troubleshooting Common Issues with Residual Chlorine Meters. BOQU Instrument. (2024, April 26).
  • Test Killers: Common Water Testing Interferences and How to Avoid Them. (2017, January 10).

Sources

Technical Support Center: Chromatographic Purification of Isobutoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the column chromatography of isobutoxypyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure the successful purification of your target compounds.

Introduction to Chromatographic Challenges with Isobutoxypyridines

Isobutoxypyridines, a class of alkoxy-substituted pyridines, present unique challenges during purification by column chromatography. The presence of the basic pyridine nitrogen and the moderately polar isobutoxy group necessitates a careful selection of both the stationary and mobile phases to achieve optimal separation. Common issues include peak tailing, co-elution with impurities, and on-column degradation. This guide provides a systematic approach to overcoming these challenges.

The polarity of isobutoxypyridines is influenced by the position of the isobutoxy group on the pyridine ring. Generally, they are moderately polar compounds. The basicity of the pyridine nitrogen (pKa typically around 5-6) is a critical factor, as it can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase.[1] This interaction is a primary cause of peak tailing and irreversible adsorption.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the column chromatography of an isobutoxypyridine on silica gel?

A good starting point for the purification of isobutoxypyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] A typical starting system to evaluate by Thin Layer Chromatography (TLC) would be in the range of 10-50% ethyl acetate in hexanes.[2] The optimal ratio will depend on the specific substitution pattern of your isobutoxypyridine and the polarity of any impurities. For more polar compounds, a system like methanol/dichloromethane may be necessary.[2]

Q2: How do I choose the optimal eluent system using TLC?

The ideal eluent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[3] A lower Rf value may result in excessively long elution times and band broadening, while a higher Rf can lead to poor separation from less polar impurities. It is advisable to screen a range of solvent polarities to find the system that gives the best separation between your product and any impurities.

Q3: My isobutoxypyridine is streaking badly on the TLC plate. What does this indicate and how can I fix it?

Streaking, or tailing, on a TLC plate is a strong indicator of undesirable interactions between your basic pyridine compound and the acidic silica gel.[4] This is a common issue with nitrogen-containing heterocycles. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice to neutralize the acidic sites on the silica.[5] Alternatively, using a few drops of ammonia in methanol within your eluent system can also be effective.[2]

Q4: Can I use a solvent other than ethyl acetate/hexanes?

Absolutely. While ethyl acetate/hexanes is a versatile and common choice, other solvent systems can provide different selectivities and may be better for certain separations. Some alternatives include:

  • Dichloromethane/Methanol: Suitable for more polar isobutoxypyridines.[2]

  • Ether/Hexanes: Ether offers a different selectivity compared to ethyl acetate.[2]

  • Acetone/Hexanes: Another option that can be effective for separating co-eluting compounds.[6]

It is always recommended to test these systems by TLC before committing to a column.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of isobutoxypyridines and provides step-by-step protocols to resolve them.

Issue 1: Peak Tailing and Poor Peak Shape

Causality: The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the surface of the silica gel stationary phase. This strong interaction leads to a non-uniform elution front, resulting in a "tailing" peak where the back of the peak is much broader than the front.

Troubleshooting Workflow:

start Observe Peak Tailing in Fractions step1 Add a Basic Modifier to the Eluent start->step1 outcome1 Peak Shape Improves step1->outcome1 Successful outcome2 Issue Persists step1->outcome2 Unsuccessful step2 Switch to a Less Acidic Stationary Phase step3 Consider Reversed-Phase Chromatography step2->step3 If tailing is still an issue step2->outcome1 Successful outcome2->step2 start Fractions Contain Both Product and Impurity step1 Optimize Eluent System (TLC) start->step1 outcome1 Separation Achieved step1->outcome1 Successful outcome2 Co-elution Persists step1->outcome2 Unsuccessful step2 Try a Different Solvent System step2->outcome1 Successful step2->outcome2 Unsuccessful step3 Consider a Different Stationary Phase outcome2->step2 outcome2->step3 start Low or No Product in Fractions step1 Check Compound Stability on Silica (2D TLC) start->step1 step3 Elute with a Very Polar Solvent step1->step3 No Degradation outcome2 Compound Not Recovered step1->outcome2 Degradation Observed step2 Use a Deactivated or Different Stationary Phase outcome1 Compound Recovered step2->outcome1 step3->outcome1 outcome2->step2

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 2-Chloro-3-fluoro-5-isobutoxypyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Chloro-3-fluoro-5-isobutoxypyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. By dissecting its spectral features and comparing them with structurally related analogs, this document aims to equip researchers with the expertise to confidently interpret similar complex spectra.

The Structural Context: Predicting the 1H NMR Landscape

This compound presents a fascinating case for 1H NMR analysis. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of three distinct substituents: a deactivating and ortho,para-directing chloro group, a strongly deactivating and ortho,para-directing fluoro group, and an activating, ortho,para-directing isobutoxy group. The interplay of these substituents, along with the inherent coupling patterns of the pyridine ring and the through-space and through-bond couplings to the fluorine atom, dictates the chemical shifts and multiplicities of the proton signals.

Predicted 1H NMR Spectrum of this compound

While an experimental spectrum for the title compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds allows for a robust interpretation. The expected signals are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-4~7.5 - 7.8Doublet of doublets (dd)³J(H4-F3) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz
H-6~8.0 - 8.3Doublet (d)⁴J(H6-H4) ≈ 2-3 Hz
-OCH₂- (isobutoxy)~3.8 - 4.0Doublet (d)³J = 6.5 - 7.0 Hz
-CH- (isobutoxy)~2.0 - 2.2Multiplet (nonet)³J = 6.5 - 7.0 Hz
-CH₃ (isobutoxy)~1.0 - 1.2Doublet (d)³J = 6.5 - 7.0 Hz

In-Depth Spectral Interpretation

The Aromatic Region: A Tale of Two Protons

The pyridine ring of this compound bears two protons, H-4 and H-6.

  • H-6: This proton is situated between a nitrogen atom and a carbon bearing a chloro substituent. The strong electron-withdrawing nature of the nitrogen and the inductive effect of the chlorine will deshield this proton, causing it to resonate at a relatively downfield chemical shift, predicted to be in the range of 8.0 - 8.3 ppm. It is expected to appear as a doublet due to a four-bond coupling (⁴J) to H-4.

  • H-4: This proton is positioned between the fluorine and isobutoxy substituents. The fluorine atom will exert a significant influence on H-4 through a three-bond coupling (³JHF), which is typically in the range of 8-10 Hz.[1] Additionally, H-4 will exhibit a smaller four-bond coupling to H-6. Consequently, the signal for H-4 is anticipated to be a doublet of doublets in the region of 7.5 - 7.8 ppm. The electron-donating isobutoxy group at the para position will slightly shield this proton compared to H-6.

The Aliphatic Region: The Signature of the Isobutoxy Group

The isobutoxy group gives rise to a characteristic set of signals in the upfield region of the spectrum.[2]

  • -OCH₂- Protons: These two protons are directly attached to the oxygen atom, which deshields them. They are adjacent to a single methine proton, which will split their signal into a doublet. Their chemical shift is expected around 3.8 - 4.0 ppm.

  • -CH- Proton: This single proton is coupled to the two adjacent methylene protons and the six equivalent methyl protons (a total of eight neighboring protons). This would ideally result in a nonet (a multiplet with nine lines). However, in practice, this signal often appears as a complex multiplet due to overlapping peaks.[2] It is expected to resonate around 2.0 - 2.2 ppm.

  • -CH₃ Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon bond.[3] They are coupled to the single methine proton, resulting in a doublet. This signal, integrating to six protons, is expected to appear at the most upfield region, around 1.0 - 1.2 ppm.

Comparative Analysis with Structurally Related Compounds

To ground our interpretation, we can compare the predicted spectrum of this compound with the known 1H NMR data of similar molecules.

2-Chloro-3-fluoropyridine

The 1H NMR spectrum of 2-Chloro-3-fluoropyridine provides a foundational comparison for the pyridine ring protons. In this simpler molecule, the absence of the isobutoxy group allows for a clearer observation of the effects of the chloro and fluoro substituents on the remaining three pyridine protons. The chemical shifts and coupling patterns observed in its spectrum help to validate the predicted values for the aromatic protons in our target molecule.

2-Chloro-5-fluoropyridine

This isomer offers another valuable point of comparison.[4] The relative positions of the halogen substituents are different, leading to distinct chemical shifts and coupling constants for the pyridine protons. Analyzing these differences allows for a deeper understanding of how substituent positioning fine-tunes the electronic environment of the aromatic ring.

2-Chloro-3-hydroxypyridine

By substituting the isobutoxy group with a hydroxyl group, we can assess the electronic contribution of the alkoxy moiety. The 1H NMR spectrum of 2-Chloro-3-hydroxypyridine would show a different shielding/deshielding effect on the ring protons compared to the isobutoxy group, providing insight into the electronic influence of the ether oxygen versus a hydroxyl proton.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an adequate relaxation delay, and a proper spectral width.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing the Connectivity: A DOT Language Representation

To visually represent the key couplings within the molecule, a diagram can be generated using the DOT language.

Figure 1. Key 1H-1H and 1H-19F coupling interactions in this compound.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants of both the aromatic and aliphatic protons allows for an unambiguous assignment of the molecule's structure. By comparing these features with those of related substituted pyridines, researchers can gain a deeper appreciation for the subtle electronic effects that govern proton NMR spectra. This guide provides a comprehensive framework for such an interpretation, empowering scientists in their pursuit of novel molecular discovery and development.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Available at: [Link]

  • Common HNMR Patterns - Organic Chemistry Tutor. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. Available at: [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra | Journal of the American Chemical Society. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available at: [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Pyridyl and Phenyl H-F Coupling Constants - ChemInfoGraphic. Available at: [Link]

  • NMR Analysis of Isobutyl Acetate Signals | PDF | Nuclear Magnetic Resonance - Scribd. Available at: [Link]

    • 1H NMR Spectroscopy. Available at: [Link]

  • 1H NMR: How Many Signals? - Master Organic Chemistry. Available at: [Link]

  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0229575) - NP-MRD. Available at: [Link]

  • 1H NMR spectra (600 MHz) and structure of an industrial isobutylene-isoprene copolymer (butyl rubber) - ResearchGate. Available at: [Link]

  • 2-Chloro-3-fluoropyridine copper(II) complexes and the effect of structural changes on magnetic behavior | Request PDF - ResearchGate. Available at: [Link]

  • hil17_sln.html. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. Available at: [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - SpectraBase. Available at: [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. Available at: [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Available at: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]

  • FLOURINE COUPLING CONSTANTS. Available at: [Link]

Sources

Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. The compound 2-Chloro-3-fluoro-5-isobutoxypyridine is a key building block whose impurity profile can directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is not merely a quality control requirement but a cornerstone of process understanding and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and versatility.[1] This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating HPLC method for determining the purity of this compound. We will explore the rationale behind chromatographic choices, compare alternative conditions, and establish a self-validating protocol grounded in scientific principles and regulatory expectations.

Analyte Characterization: The Blueprint for Method Development

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is essential. This informs every subsequent decision in the method development process.

  • Structure: this compound

  • Key Features:

    • Pyridine Ring: A basic heterocyclic aromatic ring (pKa of pyridine is ~5.2) that acts as a strong chromophore for UV detection.[2]

    • Halogenation (Cl, F): Increases hydrophobicity and molecular weight.

    • Isobutoxy Group: An ether linkage that adds significant non-polar character but can be susceptible to acid hydrolysis.

  • Predicted Chromatographic Behavior: The molecule is moderately polar to non-polar, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[3] The basic nitrogen atom requires careful mobile phase pH control to ensure a single ionic state and prevent poor peak shape (tailing).

Method Development Strategy: A Comparative Approach

The goal is to achieve optimal separation between the main peak (the analyte) and all potential impurities, including process-related impurities and degradation products. This requires a systematic evaluation of chromatographic parameters.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor for achieving selectivity. We compare three common RP-HPLC columns to find the most suitable chemistry.

Column TypePrimary Interaction MechanismRationale for ConsiderationExpected Performance
C18 (Octadecylsilane) Hydrophobic (van der Waals)The industry workhorse; excellent for retaining non-polar to moderately polar compounds.[3]Good retention is expected due to the isobutoxy group and halogenation.
C8 (Octylsilane) Hydrophobic (less than C18)Offers less retention than C18, which can be useful if the analyte is too strongly retained, leading to long run times.[4]May provide sharper peaks if secondary interactions on C18 are problematic, but might offer insufficient retention for less polar impurities.
Phenyl-Hexyl π-π interactions, HydrophobicIdeal for aromatic compounds. The phenyl groups on the stationary phase can interact with the pyridine ring, offering a different selectivity compared to purely aliphatic phases.[5]Potentially superior resolution for aromatic impurities or positional isomers due to the unique π-π interaction mechanism.

Decision & Rationale: The initial screening will begin with a Phenyl-Hexyl column . While C18 is a safe choice, the aromatic nature of the analyte and its potential impurities makes the π-π interactions of a phenyl phase highly advantageous for achieving the required selectivity.[5] A C18 column will be considered a primary alternative if the phenyl chemistry fails to provide adequate separation.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation achieved by the stationary phase.[6]

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

  • Acetonitrile: Generally provides lower backpressure and better UV transparency. It often yields sharper peaks.

  • Methanol: Has a different selectivity profile and can be a useful tool if ACN does not resolve critical pairs.[7]

Aqueous Phase & pH Control:

The basicity of the pyridine nitrogen necessitates pH control. Uncontrolled pH can lead to peak splitting or severe tailing as the analyte exists in both protonated (acidic) and neutral (basic) forms.

  • Option A: Acidic Modifier: Adding a small amount of acid, such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA), to the mobile phase will protonate the pyridine nitrogen (pH < 4). This ensures a single, positively charged species, leading to consistent retention and improved peak shape.[2]

  • Option B: Buffered Mobile Phase: Using a buffer, such as a 10-25 mM phosphate or acetate buffer at a specific pH (e.g., pH 3.0), provides more robust pH control.

Decision & Rationale: We will proceed with Acetonitrile as the organic modifier and 0.1% Formic Acid in water as the aqueous phase. This combination is simple, effective for controlling peak shape for basic compounds, and compatible with mass spectrometry (MS) should impurity identification be required.

The following diagram illustrates the workflow for initial method development:

MethodDevelopmentWorkflow cluster_prep 1. Preparation & Screening cluster_opt 2. Optimization cluster_val 3. Validation Analyte Analyte Characterization (Structure, pKa, UV) Column Column Selection (Phenyl-Hexyl vs. C18) Analyte->Column Informs MobilePhase Mobile Phase Scouting (ACN/Water + 0.1% FA) Column->MobilePhase Tested with Gradient Gradient Optimization (Steepness & Time) MobilePhase->Gradient Leads to FlowTemp Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) Gradient->FlowTemp Fine-tune Wavelength Wavelength Selection (e.g., 270 nm) FlowTemp->Wavelength Finalize Optimized Final Optimized Method Wavelength->Optimized Validation Method Validation (ICH Q2(R1)) Optimized->Validation ForcedDeg Forced Degradation (Stability Indicating) Optimized->ForcedDeg

Caption: HPLC method development and validation workflow.

Gradient Elution Development

For a purity method where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one. A generic gradient is used first to locate the analyte and any visible impurities.

Hypothetical Screening Data:

The following table represents plausible data from initial gradient screening runs comparing a Phenyl-Hexyl and a C18 column.

ParameterColumn: Phenyl-Hexyl (150x4.6 mm, 3.5 µm)Column: C18 (150x4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 270 nmUV at 270 nm
Analyte RT 12.5 min14.2 min
Impurity 1 RT 11.8 min13.7 min
Resolution (Analyte/Imp 1) 2.5 1.8
Analyte Tailing Factor 1.11.2

Analysis: The hypothetical data shows the Phenyl-Hexyl column provides better resolution between the main analyte and a closely eluting impurity (2.5 vs. 1.8). A resolution value >2.0 is generally desired. This supports our initial decision to proceed with the Phenyl-Hexyl column.

The Optimized and Validated Method

Based on further optimization of the gradient to improve resolution and reduce run time, the final proposed method is established.

Final Chromatographic Conditions
ParameterOptimized Condition
Instrument HPLC with UV/PDA Detector
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 5 µL
Detector Wavelength 270 nm
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Sample Diluent Acetonitrile/Water (50:50)
Method Validation Protocol

The method's suitability must be formally verified through validation, following the International Council on Harmonisation (ICH) Q2(R1) guideline.[8]

1. System Suitability Testing (SST):

  • Objective: To ensure the chromatographic system is performing adequately before running any samples.

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor ≤ 1.5.

    • Theoretical plates > 2000.

2. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[9]

  • Protocol: Expose the analyte to various stress conditions to induce degradation (target 5-20%).[9] Analyze the stressed samples and ensure all degradant peaks are well-resolved from the main analyte peak.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4h. The pyridine scaffold can be unstable in strong base.[10]

    • Oxidation: 3% H₂O₂ at room temperature for 24h.

    • Thermal: Solid sample at 105 °C for 48h.

    • Photolytic: Solution exposed to UV/Vis light as per ICH Q1B.

  • Data Analysis: Use a Photodiode Array (PDA) detector to assess peak purity of the analyte peak in all stressed samples. The purity angle should be less than the purity threshold.

3. Linearity:

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specific range.

  • Protocol: Prepare at least five concentrations of the analyte, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy & Precision:

  • Objective: To demonstrate the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision). *[11] Protocol:

    • Accuracy: Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.

    • Precision (Repeatability): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Acceptance Criteria:

    • Accuracy: Recovery between 98.0% and 102.0%.

    • Precision: RSD ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Protocol: Typically determined based on the signal-to-noise ratio (S/N) of the response.

  • Acceptance Criteria:

    • LOQ: S/N ratio ≈ 10.

    • LOD: S/N ratio ≈ 3.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. *[12] Protocol: Vary parameters one at a time and observe the effect on system suitability.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH/Composition: Minor variations in acid concentration.

  • Acceptance Criteria: All system suitability criteria must be met under all varied conditions.

Conclusion and Final Recommendation

The developed Reversed-Phase HPLC method, utilizing a Phenyl-Hexyl stationary phase with a simple acetonitrile and acidified water mobile phase, provides excellent selectivity and robustness for the purity determination of this compound. The comparative data demonstrates the superiority of the phenyl chemistry for resolving the analyte from its closely related impurities. The comprehensive validation protocol, grounded in ICH guidelines, ensures the method is trustworthy and fit for its intended purpose in a regulated environment. T[11]he successful forced degradation studies confirm its stability-indicating nature, making it suitable for analyzing samples from stability studies and for routine quality control.

References

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Pharma Tutor. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Veeprho Pharmaceuticals. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • LinkedIn. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • MDPI. (2026). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • LCGC International. (2024). Mobile Phase Optmization Strategies for Reversed Phase HPLC.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ACG Publications. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.

Sources

Advanced Spectroscopic Characterization of 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Fingerprint" Strategy

In the development of kinase inhibitors and fluorinated heterocycles, 2-Chloro-3-fluoro-5-isobutoxypyridine represents a critical scaffold where structural fidelity is paramount. The specific challenge in characterizing this molecule lies not just in confirming the core structure, but in rigorously distinguishing it from its two most common "silent" alternatives: the N-alkylated regioisomer (a common byproduct of alkylation) and the unreacted 5-hydroxy precursor .

This guide departs from standard "list the peaks" templates. Instead, we present a comparative spectroscopic strategy that leverages the


F nucleus as a high-sensitivity probe. By exploiting the distinct Heteronuclear Spin-Spin Coupling (

-coupling) patterns inherent to the 3-fluoro-pyridine motif, researchers can validate regiochemistry with a level of certainty that standard

H NMR alone cannot provide.

Strategic Comparison: Product vs. Alternatives

The primary failure mode in synthesizing 5-alkoxypyridines from 5-hydroxypyridines is the competition between O-alkylation (Desired) and N-alkylation (Undesired). Standard LC-MS often fails to distinguish these isomers effectively as they share identical molecular weights (


).
Table 1: Comparative Spectroscopic Signatures
FeatureTarget Product (O-Alkyl)Alternative A (N-Alkyl Isomer)Alternative B (Precursor - OH)
Structure Pyridine (Aromatic)Pyridone-like (Quinoid)Pyridinol (H-bond donor)

F Shift

-120 to -135 ppm

-140 to -150 ppm

-130 to -145 ppm

C C=O
Absent Present (~160-170 ppm)Absent

H Aromatics
Sharp doublets (

resolved)
Broad/Shifted (loss of aromaticity)Broad exchangeable -OH
Solubility High in CDCl

Low in CDCl

, High in DMSO
High in DMSO/MeOH

Expert Insight: The "Smoking Gun" for the N-alkyl impurity is the appearance of a carbonyl-like carbon signal in the


C NMR and a significant upfield shift of the ring protons due to the loss of aromatic ring current.

Structural Logic & Synthesis Pathway

Understanding the origin of impurities is the first step in characterization. The synthesis typically involves the alkylation of 2-chloro-3-fluoro-5-hydroxypyridine.

SynthesisPathway Start Precursor: 2-Cl-3-F-5-OH-Pyridine Reagent Reagent: Isobutyl Bromide + Base (K2CO3) Start->Reagent Target TARGET PRODUCT (O-Alkylation) Reagent->Target Major Pathway (Kinetic Control) Impurity IMPURITY (N-Alkylation) Reagent->Impurity Minor Pathway (Thermodynamic Risk)

Figure 1: Bifurcation of the alkylation pathway leading to the target ether and the parasitic N-alkylated pyridone.

Detailed Characterization Protocols

Protocol A: High-Resolution NMR ( H, F, C)

Objective: Confirm regiochemistry using Fluorine-Hydrogen coupling constants (


).

Sample Preparation:

  • Dissolve 10-15 mg of sample in 0.6 mL CDCl

    
     .
    
    • Note: Avoid DMSO-d

      
       unless necessary; CDCl
      
      
      
      provides sharper resolution for the isobutoxy side-chain couplings.
  • Filter through a cotton plug to remove inorganic salts (e.g., KBr/KBrO

    
     residues).
    

Instrument Parameters:

  • Probe: 5mm BBFO or TCI Cryoprobe.

  • Temperature: 298 K.

  • 
    F Experiment:  Run without  proton decoupling first to observe fine structure, then with  decoupling to confirm integration.
    

Data Interpretation (Simulated Reference Values):

NucleusPositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic

F
F-3-128.5d

Diagnostic F-signal.

H
H-47.45dd

,

Ortho to F . Large doublet split by F.

H
H-67.90d

Para to F . Small/Null coupling to F.

H
O-CH

3.85d

Isobutoxy doublet.

H
CH2.10m-Isobutoxy methine.

H
(CH

)

1.05d

Isobutoxy methyls.

Self-Validating Check: Calculate the


 value of the H-4 signal. If 

Hz or

Hz, suspect an isomer where F is not ortho to H (e.g., 4-F isomer).
Protocol B: HPLC-UV/MS Purity Assay

Objective: Quantify the "silent" unreacted precursor which may co-elute in standard reverse-phase methods due to similar polarity.

Methodology:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).

Performance Note: The N-alkyl impurity often has a distinct UV max (


) compared to the pyridine product due to the conjugated amide system. Use a Diode Array Detector (DAD) to check peak purity.

Analytical Decision Tree

Use this workflow to systematically accept or reject batches based on spectroscopic evidence.

DecisionTree Step1 Step 1: 1H NMR (CDCl3) Check1 Are aromatic signals sharp? Is O-CH2 doublet present? Step1->Check1 Step2 Step 2: 19F NMR (Coupled) Check1->Step2 Yes Fail_OH FAIL: Precursor/Hydrolysis Check1->Fail_OH No (Broad signals) Check2 Is 3J(H-F) ~9-10 Hz visible on one aromatic proton? Step2->Check2 Step3 Step 3: 13C NMR / HSQC Check2->Step3 Yes Fail_N FAIL: N-Alkyl Isomer Detected Check2->Fail_N No (Coupling mismatch) Check3 Is C=O signal (>160 ppm) ABSENT? Step3->Check3 Pass PASS: Product Confirmed (2-Cl-3-F-5-OiBu) Check3->Pass Yes Check3->Fail_N No (C=O present)

Figure 2: Step-by-step logic for validating the structural integrity of the halogenated pyridine ether.

References

  • Reich, H. J. (2023).

    
    F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). (Reference for 2-chloro-3-fluoropyridine base shifts). [Link]

  • Hoye, T. R., et al. (1994).[1] A Practical Guide to First-Order Multiplet Analysis in

    
    H NMR Spectroscopy. Journal of Organic Chemistry. [Link]
    

Sources

Comparative Bioactivity Guide: Isobutoxy vs. Methoxy Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of alkoxy substituents on pyridine scaffolds is a critical "decision node" for balancing potency, metabolic stability, and physicochemical properties. This guide compares the Methoxy (-OCH₃) and Isobutoxy (-OCH₂CH(CH₃)₂) groups.

While the methoxy group is a standard "first-pass" substituent due to its small size and electronic donation, it often suffers from rapid metabolic clearance via O-dealkylation. The isobutoxy group offers a robust alternative by increasing lipophilicity and steric bulk, which can block metabolic soft spots, though often at the risk of introducing steric clashes within the binding pocket.

Quick Comparison Matrix
FeatureMethoxy Pyridine AnalogIsobutoxy Pyridine Analog
Steric Demand Low (Minimal clash risk)High (Requires hydrophobic pocket)
Lipophilicity (cLogP) Low (Polar, better solubility)High (Increases permeability)
Metabolic Stability Poor (Rapid O-dealkylation)Improved (Steric protection of ether O)
Primary Metabolic Route CYP450-mediated O-demethylation

or

Alkyl Oxidation
BBB Permeability ModerateHigh (Due to lipophilicity)

Physicochemical & Mechanistic Analysis

Electronic and Steric Effects

Both groups act as electron-donating groups (EDGs) via resonance (+M effect) into the electron-deficient pyridine ring, potentially increasing the basicity of the pyridine nitrogen.

  • Methoxy: The methyl group is sterically unobtrusive, allowing the pyridine ring to adopt coplanar conformations with aryl substituents easily. It is an ideal probe for hydrogen bond acceptor capability of the ether oxygen.

  • Isobutoxy: The branched isobutyl chain introduces significant steric bulk. This can force the pyridine ring out of coplanarity with adjacent systems (atropisomerism) or fill large hydrophobic pockets (e.g., in GPCRs or Kinases). However, this bulk is a liability in tight active sites, as seen in Histamine H4 receptor ligands where replacing methoxy with isobutoxy caused a >10-fold drop in affinity due to steric clash [1].

Metabolic Stability: The O-Dealkylation Trade-off

The most distinct difference lies in metabolic susceptibility.

  • Methoxy (The Liability): The methoxy carbon is highly accessible to Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19). The mechanism involves Hydrogen Atom Transfer (HAT) from the methyl group, followed by oxygen rebound to form a hemiacetal, which collapses to release formaldehyde and the pyridinol [2].

  • Isobutoxy (The Shield): The branching at the

    
    -position of the isobutoxy group creates a "steric umbrella" that hinders the approach of the CYP heme iron-oxo species to the 
    
    
    
    -carbon protons. Microbial models and mammalian microsome studies have shown that while methoxy analogs can be >90% dealkylated, isobutoxy analogs often show <10% dealkylation under identical conditions [3]. However, the isobutoxy group introduces new sites for oxidation at the distal tertiary carbon (
    
    
    oxidation).
Visualization: Metabolic Fate Decision Tree

MetabolicPathways Start Alkoxy-Pyridine Substrate Methoxy Methoxy Analog (-OCH3) Start->Methoxy Isobutoxy Isobutoxy Analog (-OCH2CH(CH3)2) Start->Isobutoxy CYP_Attack CYP450 Attack (H-Abstraction) Methoxy->CYP_Attack High Rate Isobutoxy->CYP_Attack Sterically Hindered AlkylOx Distal Alkyl Oxidation (Omega-1 Hydroxylation) Isobutoxy->AlkylOx Alternative Pathway Hemiacetal Unstable Hemiacetal CYP_Attack->Hemiacetal Pyridinol Pyridinol Metabolite (Inactive/Excreted) Hemiacetal->Pyridinol Spontaneous Collapse Stable Retains Scaffold Integrity AlkylOx->Stable Active Metabolite?

Caption: Comparative metabolic pathways showing the rapid O-dealkylation of methoxy analogs versus the steric protection and alternative oxidation routes of isobutoxy analogs.

Case Studies in Bioactivity

Case Study A: GPR88 Agonists (GPCRs)

In the optimization of GPR88 agonists, researchers replaced a methoxy group with larger alkoxy chains.

  • Result: The isopropoxy/isobutoxy analogs demonstrated a 2-fold loss in potency (due to steric fit issues) but achieved a significant improvement in microsomal stability (t1/2 increased from 2.2 min to 4.3 min). This illustrates the classic medicinal chemistry trade-off: stability vs. affinity [4].

Case Study B: Brd4 Bromodomain Inhibitors

In aristoyagonine derivatives targeting Brd4:

  • Result: The isobutoxy analog showed an IC50 of 16.7 µM.[1][2] Surprisingly, the methoxy analog was 40-fold more potent (IC50 ~0.4 µM).[2]

  • Analysis: The binding pocket for this target is narrow; the bulky isobutoxy group prevented the core scaffold from achieving the optimal depth in the pocket, whereas the methoxy group allowed for a snug fit and optimal hydrogen bonding [5].

Experimental Protocols

To objectively compare these analogs in your own program, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine the


 and 

of isobutoxy vs. methoxy analogs to quantify metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate 40 µL aliquots at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO) and NADPH regenerating system.

  • Sampling: At time points

    
     min, remove 50 µL and quench immediately in 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Criterion: Reference compound (e.g., Verapamil) must show high clearance (

      
      ).
      
Protocol 2: Competitive Binding Assay (IC50 Determination)

Objective: Quantify the steric penalty or benefit of the isobutoxy group.

Workflow:

  • Preparation: Prepare 11-point serial dilution of Methoxy and Isobutoxy analogs (range: 10 µM to 0.1 nM).

  • Incubation: Incubate target protein (e.g., Kinase or Receptor prep) with radiolabeled or fluorescent tracer and test compound for 60 min at RT.

  • Readout: Measure Fluorescence Polarization (FP) or Radioligand displacement.

  • Data Fitting: Fit data to the 4-parameter logistic equation:

    
    
    
  • Interpretation: A shift in IC50 > 10-fold indicates a significant steric clash (Isobutoxy penalty) or hydrophobic gain.

Visualization: Assay Logic Flow

AssayWorkflow Design Design Analogs (Methoxy vs Isobutoxy) Synth Synthesis & Purification (>95% Purity) Design->Synth Parallel Parallel Screening Synth->Parallel Binding Binding Assay (IC50) Measure Potency Parallel->Binding Metab Microsomal Stability (t1/2) Measure Clearance Parallel->Metab Decision Decision Matrix Binding->Decision High Potency? Metab->Decision High Stability?

Caption: Workflow for parallel assessment of potency and stability to select the optimal alkoxy substituent.

References

  • Fragment Based Design of New H4 Receptor Ligands. Journal of Medicinal Chemistry. (2021). Link

  • Mechanistic Insights into Cytochrome P450-Mediated O-Dealkylation. Drug Metabolism and Disposition. Link

  • Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls. Applied and Environmental Microbiology. Link

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33. Journal of Medicinal Chemistry. Link

  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors. Molecules. (2021). Link

Sources

A Guide to the Structural Elucidation of 2-Chloro-3-fluoro-5-isobutoxypyridine: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of the novel compound 2-Chloro-3-fluoro-5-isobutoxypyridine. As of this publication, crystallographic data for this specific molecule is not publicly available in major structural databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1][2][3][4][5][6][7] Therefore, this document serves two primary purposes: first, to present a detailed, expert-level protocol for obtaining and analyzing its crystal structure, and second, to provide a comparative analysis based on the known crystal structures of analogous substituted pyridine derivatives.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of substituted pyridines—a class of compounds of significant interest in medicinal chemistry and materials science.

The Significance of Structural Analysis for Substituted Pyridines

The precise three-dimensional arrangement of atoms in a molecule, along with its intermolecular interactions in the solid state, governs critical physicochemical properties such as solubility, melting point, stability, and bioavailability. For a multi-substituted pyridine like this compound, the interplay between the electronegative halogen substituents (chlorine and fluorine) and the flexible isobutoxy group dictates the crystal packing and potential for polymorphism.

X-ray crystallography stands as the definitive method for determining this atomic arrangement with high precision.[8][9][10] The resulting structural data provides invaluable insights into:

  • Molecular Conformation: The exact geometry, bond lengths, and angles of the molecule.

  • Intermolecular Interactions: The presence and nature of hydrogen bonds, halogen bonds, and van der Waals forces that build the crystal lattice.

  • Crystal Packing: How individual molecules arrange themselves in three-dimensional space, which influences the material's bulk properties.

Experimental Workflow: From Powder to Refined Structure

The determination of a novel crystal structure is a systematic process.[9] The following protocol outlines the critical steps and the scientific rationale behind each choice for the analysis of this compound.

Synthesis and Purification

The initial step involves the synthesis of this compound. While specific synthesis routes for this exact molecule are not widely published, analogous multi-substituted pyridines are often synthesized via multi-step reactions.[11][12] Following synthesis, rigorous purification, typically by flash chromatography or recrystallization, is essential to achieve a purity of >98%. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

Crystal Growth: The Cornerstone of SCXRD

The growth of high-quality single crystals is the most crucial and often the most challenging step.[9] For a small organic molecule like the topic compound, several methods should be systematically explored.

Core Principle: The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.

Recommended Techniques for this compound:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Solvent-Antisolvent Diffusion: Two miscible liquids are used: a "good" solvent in which the compound is soluble, and an "antisolvent" in which it is insoluble. The compound is dissolved in the good solvent, and the antisolvent is carefully layered on top or allowed to diffuse in via the vapor phase.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

A systematic screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and their mixtures is recommended to find the optimal conditions for crystal growth.

Data Collection with Single-Crystal X-ray Diffractometer

Once a suitable single crystal (ideally 0.1-0.5 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.[9]

Experimental Protocol:

  • Crystal Mounting: A well-formed, clear crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. It is then exposed to a monochromatic X-ray beam.

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.[9] The positions and intensities of these reflections contain the information about the crystal structure.

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth Screening synthesis->crystal_growth >98% purity mounting Crystal Mounting crystal_growth->mounting Select single crystal data_collection Data Collection (100 K) mounting->data_collection solve Structure Solution (Direct Methods) data_collection->solve Diffraction data refine Structure Refinement solve->refine validate Validation & CIF refine->validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal.

  • Structure Solution: The intensities of the reflections are used to calculate an initial electron density map. For small molecules, "direct methods" are typically successful in providing an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters like the R-factor and R-free.[13]

Comparative Structural Analysis: Insights from Analogs

In the absence of a determined structure for this compound, we can predict some of its structural features by examining related compounds whose crystal structures have been published.

CompoundKey Structural Features & InteractionsCCDC Deposition No. (if applicable)
Fluorinated Pyridines Crystal packing is highly dependent on the degree and position of fluorine substitution. Often exhibit herringbone or parallel arrangements. Weak C-H···F hydrogen bonds and F···F contacts can play a role in the supramolecular assembly.e.g., 835253–835256
Chlorinated Pyridines/Pyrimidines The chlorine atom can participate in halogen bonding (C-Cl···N or C-Cl···O interactions), which can be a significant structure-directing force.[14] π-π stacking interactions between pyridine rings are also common.e.g., CCDC 1561578[14]
Acid-Pyridine Cocrystals Show robust acid-pyridine hydrogen bonding synthons.[15] This demonstrates the strong hydrogen bond accepting capability of the pyridine nitrogen.N/A (General Class)
2-(2-Pyridyl)Quinolines (Fluorinated) The presence of fluorine atoms influences the geometry of the aromatic system and the nature of intermolecular interactions.e.g., CCDC 1852380–1852382
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Demonstrates a complex interplay of hydrogen bonding (O-H···O, C-H···O) and other short contacts (C-H···F) that create a network structure.[16]N/A (From Publication)
Predicted Structural Features for this compound:

Based on the analysis of these analogs, we can hypothesize the following for the target compound:

  • Hydrogen Bonding: The pyridine nitrogen is the most likely hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H···N interactions may be present.

  • Halogen Interactions: The chlorine atom at the 2-position and the fluorine atom at the 3-position could participate in various non-covalent interactions. Halogen bonding involving the chlorine (C-Cl···N) is a possibility, influencing the crystal packing.

  • Role of the Isobutoxy Group: This flexible, bulky group will likely play a significant steric role, preventing close packing of the pyridine rings and potentially leading to a less dense crystal structure. Its oxygen atom could also act as a weak hydrogen bond acceptor.

molecular_interactions cluster_molecule This compound cluster_interactions Potential Intermolecular Interactions mol Pyridine Core hb Hydrogen Bonding (e.g., C-H···N) mol->hb Pyridine N xb Halogen Bonding (e.g., C-Cl···N) mol->xb Cl and F atoms vdw van der Waals & Steric Effects (Isobutoxy Group) mol->vdw Flexible Chain pi π-π Stacking mol->pi Aromatic Ring

Caption: Potential intermolecular interactions guiding crystal packing.

Conclusion and Future Outlook

While the definitive crystal structure of this compound awaits experimental determination, a robust and well-established methodology exists for its elucidation. By following the detailed workflow for crystal growth, data collection, and structure refinement outlined in this guide, researchers can successfully characterize this novel compound.

Furthermore, the comparative analysis of structurally related molecules provides a strong predictive framework for understanding the key intermolecular interactions—hydrogen bonding, halogen bonding, and steric effects—that will likely govern its solid-state architecture. The determination of this structure will be a valuable addition to the field, contributing to a deeper understanding of how substituent patterns influence the crystal engineering of pyridine derivatives.

References

  • Crystallography Open Database. (n.d.). Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2024, November). Crystallography Open Database. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 17, 2026, from [Link]

  • Allen, F. H. (1998). The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology.
  • re3data.org. (n.d.). Crystallography Open Database. Retrieved February 17, 2026, from [Link]

  • McMaster University Libraries. (n.d.). Crystallography Open Database. Retrieved February 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 17, 2026, from [Link]

  • Daresbury Laboratory. (2026, January 22). News - Crystallography Open Database. Retrieved February 17, 2026, from [Link]

  • Politzer, P., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 995-1003. Available at: [Link]

  • Desiraju, G. R., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1711-1724. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved February 17, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved February 17, 2026, from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved February 17, 2026, from [Link]

  • FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside. PubMed Central. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. PubMed Central. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved February 17, 2026, from [Link]

Sources

A Comparative Guide to the Structural Validation of 2-Chloro-3-fluoro-5-isobutoxypyridine via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for functional group identification and structural verification. This guide provides an in-depth technical comparison and experimental protocol for the validation of 2-Chloro-3-fluoro-5-isobutoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. We will explore the expected spectral features of this molecule and contrast them with plausible structural alternatives, thereby demonstrating the discriminatory power of IR spectroscopy.

The Significance of Vibrational Spectroscopy in Drug Discovery

In the highly regulated landscape of pharmaceutical development, absolute certainty in the structure of a synthesized compound is paramount. IR spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds. These frequencies are dependent on the bond strength, the masses of the constituent atoms, and the overall molecular geometry. Consequently, the presence, absence, and position of specific absorption bands in an IR spectrum offer direct evidence for the functional groups within a molecule, making it an invaluable tool for confirming synthetic outcomes.[1]

Deciphering the Infrared Spectrum of this compound

The structure of this compound incorporates several key functional groups, each with characteristic vibrational modes. By dissecting the molecule into its constituent parts—the substituted pyridine ring and the isobutoxy side chain—we can predict the salient features of its IR spectrum.

Pyridine Ring Vibrations

The pyridine ring, an aromatic heterocycle, exhibits a series of characteristic stretching and bending vibrations.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, we anticipate weak to medium absorptions in the 3050-3150 cm⁻¹ region.

  • C=C and C=N Stretching: The stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring gives rise to a set of characteristic absorptions in the 1400-1620 cm⁻¹ range.[2] The relative intensities and positions of these bands can be influenced by the nature and position of the substituents.[2] We expect to see prominent peaks in this region, confirming the presence of the pyridine core.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ region. For a 2,3,5-trisubstituted pyridine, a specific pattern of absorptions is expected in this "fingerprint" region, providing strong evidence for the correct isomeric structure.

Substituent Vibrations

The chloro, fluoro, and isobutoxy groups each contribute unique and identifiable absorptions to the overall spectrum.

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the 800-600 cm⁻¹ range. In the case of 2-chloropyridine, a band around 750 cm⁻¹ is often observed.

  • C-F Stretching: The carbon-fluorine bond is strong and polar, resulting in a prominent absorption typically found between 1250 cm⁻¹ and 1150 cm⁻¹.[3] The IR spectrum of 3-fluoropyridine shows a strong band in this region.[4][5]

  • Isobutoxy Group Vibrations:

    • C-H Stretching (Aliphatic): The sp³ hybridized C-H bonds of the isobutyl group will exhibit strong stretching absorptions in the 2850-2970 cm⁻¹ range.[6] The presence of both methyl and methylene groups will likely result in multiple overlapping peaks.

    • C-O-C Stretching (Ether): Aryl alkyl ethers typically display two distinct C-O stretching bands due to asymmetric and symmetric vibrations.[7] For anisole (methoxybenzene), these are observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[7][8] We anticipate strong absorptions in these regions for this compound, confirming the ether linkage.

    • C-H Bending (Aliphatic): The bending vibrations of the methyl and methylene groups in the isobutyl chain will produce characteristic absorptions in the 1470-1365 cm⁻¹ region.

Comparative Analysis: Distinguishing this compound from Structural Isomers

The true utility of IR spectroscopy lies in its ability to differentiate between closely related structures. Let's consider a hypothetical structural isomer, for instance, 3-Chloro-2-fluoro-5-isobutoxypyridine. While many of the spectral features would be similar (e.g., isobutoxy C-H and C-O stretches, general aromatic C=C stretches), key differences would emerge in the fingerprint region. The C-H out-of-plane bending patterns are highly diagnostic of the substitution pattern on the aromatic ring. Furthermore, the positions of the C-Cl and C-F stretching vibrations may shift slightly due to the altered electronic environment of the pyridine ring.

Functional Group Expected Absorption Range (cm⁻¹) for this compound Key Differentiating Features
Aromatic C-H Stretch3050-3150Subtle shifts may occur between isomers.
Aliphatic C-H Stretch2850-2970Largely conserved across isomers with the same alkyl group.
Pyridine Ring (C=C, C=N) Stretch1400-1620Minor shifts in band positions and relative intensities.
C-F Stretch1150-1250Position can be sensitive to the electronic environment.
Aryl-O Stretch (asymmetric)~1250Generally consistent for the aryl ether moiety.
Alkyl-O Stretch (symmetric)~1040Generally consistent for the alkyl ether moiety.
C-Cl Stretch600-800Position can be sensitive to the electronic environment.
Aromatic C-H Out-of-Plane Bending675-900Highly diagnostic of the substitution pattern.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality infrared spectrum of this compound, the following experimental workflow is recommended.

Caption: Workflow for IR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the sample of this compound is dry and free of solvent.

    • In a clean agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.

  • Instrument Setup and Background Collection:

    • Ensure the FT-IR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

    • With the sample chamber empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the appropriate holder in the instrument's sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary data processing, such as baseline correction.

    • Identify the major absorption bands and compare their wavenumbers to the predicted frequencies for this compound and potential alternatives.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the key structural features of this compound and their corresponding expected IR absorption regions.

structure_spectrum cluster_structure This compound Structure cluster_spectrum Expected IR Absorption Regions (cm⁻¹) Py_Ring Pyridine Ring Aromatic_CH Aromatic C-H 3050-3150 Py_Ring->Aromatic_CH C-H vibrations Ring_Stretch C=C, C=N Stretch 1400-1620 Py_Ring->Ring_Stretch Ring vibrations Isobutoxy Isobutoxy Group Aliphatic_CH Aliphatic C-H 2850-2970 Isobutoxy->Aliphatic_CH C-H vibrations COC_Stretch C-O-C Stretch ~1250 & ~1040 Isobutoxy->COC_Stretch Ether linkage Halogens Cl and F Substituents CF_Stretch C-F Stretch 1150-1250 Halogens->CF_Stretch C-F vibration CCl_Stretch C-Cl Stretch 600-800 Halogens->CCl_Stretch C-Cl vibration

Caption: Structure-to-spectrum correlation map.

Conclusion

Infrared spectroscopy provides a powerful and accessible method for the structural validation of this compound. By carefully analyzing the presence and positions of characteristic absorption bands for the substituted pyridine ring and the isobutoxy side chain, researchers can confidently confirm the identity and purity of their synthesized compound. The comparison with the expected spectra of potential isomers underscores the technique's ability to provide detailed structural insights, which is critical for advancing drug discovery and development programs.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853. [Link]

  • Yadav, P. S., Jha, D. K., & Singh, R. N. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291. [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Chem.ucla.edu. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7519, Anisole. PubChem. [Link]

  • Bartleby. (2021). IR Spectrum Of Anisole. [Link]

  • NIST. (n.d.). Pyridine, 3-fluoro-. NIST WebBook. [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. [Link]

  • ResearchGate. (2024). Comparison of the IR spectra of pyridine-(NH3)n, n = 1-3 and those.... [Link]

  • ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1191–1195. [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in .... [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. [Link]

  • Zhang, Y., et al. (2015). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. Journal of molecular spectroscopy, 318, 55–62. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. PubChem. [Link]

  • NIST. (n.d.). Anisole. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • University of California, Davis. (n.d.). IR spectra. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

Sources

Elemental Analysis Standards for 2-Chloro-3-fluoro-5-isobutoxypyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In the development of kinase inhibitors and pyridine-based pharmacophores, 2-Chloro-3-fluoro-5-isobutoxypyridine (


) represents a distinct analytical challenge. Unlike simple organic molecules, this compound contains a high mass fraction of halogens (~26.7% combined Cl and F) alongside a nitrogenous heterocycle.

The Core Problem: Standard automated CHN combustion analysis often fails for this molecule. The high fluorine content (


) can react with quartz combustion tubes to form volatile silicon tetrafluoride (

), leading to artificially high results for "unknowns" or damaging thermal conductivity detectors. Furthermore, the simultaneous presence of Chlorine and Fluorine requires specific separation techniques to prevent cross-interference.

This guide compares the three primary analytical standards for validating the elemental composition of this compound, recommending a hybrid protocol for maximum scientific integrity.

Theoretical Baseline & Acceptance Criteria

Before evaluating methods, we must establish the theoretical "Gold Standard" for


.

Molecular Weight: 203.64 g/mol Empirical Formula:



ElementTheoretical Mass %Acceptance Range (

Abs)
Carbon 53.08% 52.68% – 53.48%
Hydrogen 5.45% 5.05% – 5.85%
Chlorine 17.41% 17.01% – 17.81%
Fluorine 9.33% 8.93% – 9.73%
Nitrogen 6.88% 6.48% – 7.28%
Oxygen 7.86% Calculated by difference

Note: The industry standard for purity acceptance is typically


 absolute difference from theoretical values. For this compound, achieving this for Fluorine requires specialized workflows.

Comparative Analysis of Analytical Methods

We evaluated three methodologies for validating the elemental identity of this compound.

Method A: Automated Dynamic Flash Combustion (Modified)

The industry workhorse, but requires modification for fluorinated pyridines.

  • Mechanism: Sample is combusted at >950°C in an oxygen-rich environment. Gases (

    
    ) are separated via GC and detected by TCD.
    
  • The Modification: Standard configurations will fail . You must use a Fluorine Trap (typically Cerium Dioxide (

    
    ) or Magnesium Oxide (
    
    
    
    )) in the combustion tube to sequester Fluorine as stable metal fluorides.
  • Pros: High throughput, simultaneous CHN determination.

  • Cons:

    • Memory Effects: Fluorine traps saturate quickly. If the trap is exhausted, F attacks the quartz, skewing data.

    • Chlorine Interference: High Cl content can corrode standard copper reduction reduction phases if not monitored.

Method B: Schöniger Oxygen Flask + Ion Chromatography (Recommended for Halogens)

The "Gold Standard" for simultaneous Cl/F quantification.

  • Mechanism: Sample is wrapped in ashless paper and ignited in a closed flask filled with pure Oxygen. Absorption solution (buffered carbonate/bicarbonate) captures gases. The solution is then analyzed via Ion Chromatography (IC).[1]

  • Pros:

    • Specificity: Completely separates Fluoride (

      
      ) and Chloride (
      
      
      
      ) peaks.
    • Matrix Isolation: Eliminates carbon interference.

  • Cons: Manual, labor-intensive, safety risks (flask pressurization).

Method C: ICP-MS (Triple Quadrupole)

The modern, high-sensitivity alternative.

  • Mechanism: Inductively Coupled Plasma Mass Spectrometry.[2][3][4]

  • Pros: Excellent for trace metal impurities.

  • Cons: Poor for Fluorine. Fluorine has the highest ionization potential (17.4 eV) of all elements, making it nearly impossible to ionize in standard Argon plasma (15.76 eV). Requires exotic setups (e.g.,

    
     chemical ionization) which are impractical for routine QC.
    

Recommended Workflow: The Hybrid Protocol

For this compound, a single method is insufficient. We recommend a Hybrid Validation Protocol :

  • Modified CHN for Carbon, Hydrogen, Nitrogen.

  • Schöniger Flask + IC for Fluorine and Chlorine.

Visualization: Method Selection Logic

EA_Workflow Start Sample: this compound qNMR Step 1: Purity Check (qNMR) (Ensure >98% pure) Start->qNMR Split Step 2: Split Sample qNMR->Split Pass Combustion Method A: Dynamic Flash Combustion Split->Combustion Flask Method B: Schöniger Oxygen Flask Split->Flask Trap CRITICAL: Add CeO2/MgO Insert (Sequester Fluorine) Combustion->Trap Pre-req Result_CHN Result: %C, %H, %N Trap->Result_CHN Final Final CoA Generation (Combine Data) Result_CHN->Final IC Ion Chromatography (Conductivity) Flask->IC Absorb into NaHCO3/Na2CO3 Result_Hal Result: %Cl, %F IC->Result_Hal Result_Hal->Final

Caption: Decision tree for hybrid elemental analysis. Note the critical requirement for CeO2 traps in the combustion path to prevent Fluorine damage.

Detailed Experimental Protocols

Protocol 1: Schöniger Flask Combustion for Cl/F

This protocol ensures quantitative recovery of both halogens without cross-interference.

Reagents:

  • Absorbing Solution: 10 mL of 1.0 mM

    
     / 3.2 mM 
    
    
    
    (Standard IC eluent).
  • Combustion Aid: Ashless filter paper (Whatman No. 42 or equivalent).

Step-by-Step:

  • Weighing: Accurately weigh 5–10 mg of sample onto the ashless paper. Fold into a "flag" with a fuse tail.

  • Preparation: Add 10 mL of Absorbing Solution to a 500 mL Schöniger flask. Flush the flask with pure Oxygen for 60 seconds.

  • Combustion: Place the sample carrier into the platinum basket. Ignite the fuse and immediately insert into the flask, clamping it shut. Invert flask to seal the neck with the liquid.

    • Safety: Perform behind a blast shield.

  • Absorption: Shake the flask vigorously for 30 seconds, then allow to stand for 30 minutes to ensure complete absorption of combustion gases (

    
     and 
    
    
    
    ).
  • Analysis: Filter the solution (0.2 µm PTFE) and inject into an Ion Chromatograph (e.g., Dionex Integrion) equipped with an anion-exchange column (e.g., IonPac AS19).

  • Calculation: Compare peak areas against a mixed standard of

    
     and 
    
    
    
    prepared from NIST-traceable salts.
Protocol 2: Handling the "Standard" (Reference Material)

Since this compound is often an intermediate without a commercial Certified Reference Material (CRM), you must qualify an In-House Primary Standard .

Qualification Procedure:

  • qNMR: Use Quantitative NMR (

    
     or 
    
    
    
    ) with an internal standard (e.g., Maleic Acid or BTF) to establish absolute purity.
  • Mass Balance:

    
    .
    
  • Usage: Use this qualified lot to calibrate the response factors of your EA or IC instruments if absolute quantification is drifting.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low %C, High %N Incomplete combustion due to halogen flame suppression.Add

(Vanadium Pentoxide) as an oxygen donor/catalyst.
High %C Fluorine etching quartz tube (

formation).
Replace combustion tube; ensure

trap is fresh.
Low %F (Flask) Incomplete absorption or adsorption to glass.Increase shake time; use plastic (polypropylene) flasks if F < 1ppm (not applicable here).
Ghost Peaks in IC Carbonate interference from absorbing solution.Use a hydroxide-based eluent generator (RFIC) system.

References

  • Thermo Fisher Scientific. (2023). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. AnalyteGuru. Link

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[5] Link

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur. The Analyst. Link

  • National Institutes of Health (NIH). (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Chloro-3-fluoro-5-nitropyridine (Structural Analog). Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Core Directive: 2-Chloro-3-fluoro-5-isobutoxypyridine is a halogenated heteroaromatic ether .[1] Under no circumstances should this compound be discharged into sanitary sewer systems or disposed of with general non-halogenated organic waste.

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Waste (High BTU).

  • EPA Waste Code (Generic): D001 (Ignitable), D022 (Chloroform-like/Halogenated), or U-listed equivalent depending on concentration and local interpretation.

  • Primary Hazard: Release of Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) upon combustion; potential aquatic toxicity.

Part 2: Chemical Profile & Technical Justification

To ensure compliance and safety, one must understand why specific protocols are mandated. This section analyzes the structure-disposal relationship.[1]

Structural Analysis

The molecule contains three distinct functional components that dictate its disposal pathway:

  • Pyridine Ring: A nitrogen-containing aromatic ring. Combustion releases Nitrogen Oxides (

    
    ).
    
  • Halogen Substituents (Cl, F):

    • Chlorine (C-2): Generates Hydrochloric acid (HCl) during incineration.[1]

    • Fluorine (C-3): Generates Hydrofluoric acid (HF) during incineration.[1] This is the critical factor requiring specialized scrubbers at the incineration facility.

  • Isobutoxy Group (

    
    ):  An ether linkage with a branched alkyl chain.[1] This increases the compound's lipophilicity and flammability, categorizing it as an organic solvent-like waste.
    
Incompatibility Logic
  • Strong Oxidizers: The ether moiety is susceptible to peroxidation over extended storage, though less than simple ethers. Avoid mixing with concentrated nitric acid or peroxides.

  • Acids: Pyridines are basic; however, halogenation reduces basicity. Still, mixing with strong acids may generate heat or unwanted protonated salts.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection[2]

Objective: Prevent cross-contamination that could disable incinerator scrubbers or cause dangerous side reactions.

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Avoid: Metal containers (due to potential corrosive halide generation if moisture is present).

  • Waste Stream Assignment:

    • Correct Stream: [Halogenated Organic Waste]

    • Incorrect Stream: [Non-Halogenated Organics] (Risk: Dioxin formation, scrubber corrosion).

    • Incorrect Stream: [Aqueous Waste] (Risk: Low solubility, environmental leaching).

Phase 2: Labeling & Documentation

Every container must be a self-describing system.[1]

  • Chemical Name: Write out full name: "this compound".

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Active Cmpd 10%").

  • Hazard Checkboxes:

Phase 3: Final Disposal (Incineration)[1]

The only acceptable destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Temperature: >1100°C (Required to break the C-F bond).

  • Scrubbing: Wet caustic scrubbers are mandatory to neutralize the HF and HCl gas effluents.

Part 4: Visualized Workflows

Waste Stream Decision Logic

This diagram illustrates the decision process for segregating this specific chemical from other laboratory wastes.

WasteSegregation cluster_warning CRITICAL SEGREGATION Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidStream Stream: Solid Hazardous Waste (Tag: Halogenated) Solid->SolidStream SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Organics (High BTU) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH) Destruction Destruction Method: Rotary Kiln Incineration (w/ HF Scrubbers) HaloStream->Destruction SolidStream->Destruction

Caption: Decision logic for segregating this compound. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute mandates the "Halogenated" stream.

Emergency Spill Response Workflow

Immediate actions to take in the event of a bench-top spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid inhalation of vapors) Spill->Evacuate PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Evacuate->PPE Absorb 3. Absorb (Use Vermiculite or Sand. DO NOT use paper towels if flammable) PPE->Absorb Collect 4. Collect (Scoop into HDPE jar) Absorb->Collect Label 5. Label as 'Hazardous Debris - Halogenated' Collect->Label Notify 6. Notify EHS Label->Notify

Caption: Sequential workflow for managing minor laboratory spills. Emphasis is placed on using inert absorbents to prevent reaction with the ether moiety.

Part 5: Quantitative Data & Thresholds

ParameterSpecificationReason for Specification
Compatible Materials HDPE, PTFE, GlassResistance to organic solvation and potential halide leaching.[1]
Incompatible Materials Aluminum, Zinc, PVCReactive metals can react with organic halides; PVC dissolves in some organic mixes.
Incineration Temp >1100°C (2000°F)Required to ensure >99.99% destruction of the C-F bond.
Flash Point (Est.) ~90°C - 100°CCombustible. The isobutoxy group lowers volatility compared to smaller ethers but adds fuel value.
Water Solubility Low / NegligibleDo not attempt to dilute with water for disposal.[4]

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). HW-400: Hazardous Waste Codes and Lists. EPA.gov. [Link]

  • PubChem. (2024).[5] Compound Summary: Halogenated Pyridines. National Library of Medicine. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-3-fluoro-5-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-3-fluoro-5-isobutoxypyridine. The following procedural, step-by-step guidance is designed to ensure the safe handling of this compound, grounded in established safety protocols for similar chemical structures.

Hazard Assessment of Halogenated Pyridines

The following table summarizes the key hazards identified from the SDS of similar compounds, which should be considered when handling this compound.

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation, and in some cases, severe burns.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Flammability May be a flammable liquid or solid, with vapors that can form explosive mixtures with air.[1][2][4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes and Face Chemical splash goggles and a face shield.[5]Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with nitrile or neoprene gloves.[6][7][8]Nitrile and neoprene offer good resistance to a range of chemicals. Double-gloving provides an extra barrier in case of a tear or degradation of the outer glove.
Body A flame-resistant lab coat worn over long pants and closed-toe shoes.[5][8]Protects the skin from accidental splashes and contact. Flame-resistant material is crucial due to the potential flammability of the compound.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.[8]Essential when working outside of a certified chemical fume hood or if there is a risk of generating aerosols or vapors.

Step-by-Step Protocol for Safe Handling

Adherence to a strict protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[6][7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling flammable and toxic organic compounds. This should include absorbent materials like sand or vermiculite.[6]

Donning PPE

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Double) don3->don4 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.